molecular formula C11H25O3P B15556373 Di-tert-butyl Butylphosphonate-d7

Di-tert-butyl Butylphosphonate-d7

Cat. No.: B15556373
M. Wt: 243.33 g/mol
InChI Key: SOEJZIQNAYWBIQ-PIHFZAAFSA-N
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Description

Di-tert-butyl Butylphosphonate-d7 is a useful research compound. Its molecular formula is C11H25O3P and its molecular weight is 243.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H25O3P

Molecular Weight

243.33 g/mol

IUPAC Name

2-[1,1,2,2,3,3,3-heptadeuteriopropyl-[(2-methylpropan-2-yl)oxy]phosphoryl]oxy-2-methylpropane

InChI

InChI=1S/C11H25O3P/c1-8-9-15(12,13-10(2,3)4)14-11(5,6)7/h8-9H2,1-7H3/i1D3,8D2,9D2

InChI Key

SOEJZIQNAYWBIQ-PIHFZAAFSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel deuterated compound, Di-tert-butyl Butylphosphonate-d7. The information is tailored for professionals in chemical research and drug development who may utilize isotopically labeled compounds in their studies.

Introduction

This compound is the deuterated analogue of Di-tert-butyl Butylphosphonate, an organophosphorus compound. The incorporation of seven deuterium (B1214612) atoms onto the butyl chain provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The isotopic labeling allows for the differentiation and tracking of the molecule without significantly altering its chemical properties.[1]

This document outlines a feasible synthetic pathway for this compound, based on the well-established Michaelis-Arbuzov reaction, and details the expected analytical characterization of the final product.[2][3]

Proposed Synthesis

The synthesis of this compound can be achieved via a modified Michaelis-Arbuzov reaction. This method involves the nucleophilic attack of a phosphite (B83602) on an alkyl halide to form a carbon-phosphorus bond.[4][5] In this proposed synthesis, Di-tert-butyl phosphite will react with a deuterated butyl bromide to yield the desired product.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Butanoic_acid_d7 Butanoic acid-d7 Reduction Reduction (e.g., LiAlD4) Butanoic_acid_d7->Reduction Di_tert_butyl_phosphite Di-tert-butyl phosphite Arbuzov_Reaction Michaelis-Arbuzov Reaction Di_tert_butyl_phosphite->Arbuzov_Reaction Butanol_d9 Butan-1-ol-d9 Reduction->Butanol_d9 Bromination Bromination (e.g., PBr3) Butanol_d9->Bromination Butyl_bromide_d7 1-Bromobutane-d7 Bromination->Butyl_bromide_d7 Butyl_bromide_d7->Arbuzov_Reaction Crude_Product Crude Product Arbuzov_Reaction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Di-tert-butyl Butylphosphonate-d7 Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard procedures for the Michaelis-Arbuzov reaction.[6]

Materials:

  • Di-tert-butyl phosphite (1.0 eq)

  • 1-Bromobutane-d7 (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of Di-tert-butyl phosphite in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add 1-bromobutane-d7 dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • 1-Bromobutane-d7 is a volatile and potentially harmful liquid. Handle in a well-ventilated fume hood.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

Characterization

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and the extent of deuteration. The following analytical techniques are recommended.

Characterization Workflow

G Start Synthesized Compound Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure Isotopic Isotopic Confirmation Start->Isotopic GCMS GC-MS Purity->GCMS HPLC HPLC Purity->HPLC NMR_1H ¹H NMR Structure->NMR_1H NMR_13C ¹³C NMR Structure->NMR_13C NMR_31P ³¹P NMR Structure->NMR_31P MS High-Resolution MS Isotopic->MS NMR_2H ²H NMR Isotopic->NMR_2H Final Characterized Product GCMS->Final HPLC->Final NMR_1H->Final NMR_13C->Final NMR_31P->Final MS->Final NMR_2H->Final

Caption: Logical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.[7][8]

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~1.48s--C(CH ₃)₃
¹³C NMR ~82.0dJPC ≈ 6.5-C (CH₃)₃
~30.0s--C(C H₃)₃
~25.0 (multiplet)tJCD ≈ 20P-C D₂-
~23.0 (multiplet)tJCD ≈ 20-CD₂-C D₂-
~21.0 (multiplet)tJCD ≈ 20-CD₂-C D₂-
~13.0 (multiplet)tJCD ≈ 19-C D₃
³¹P NMR +28 to +32s-P =O
²H NMR ~1.6m-P-D ₂-
~1.4m--CD₂-CD ₂-
~1.2m--CD₂-CD ₂-
~0.9m--CD

Note: Chemical shifts are predicted relative to TMS for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P. The signals for deuterated carbons in ¹³C NMR will be of low intensity and appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and the successful incorporation of deuterium atoms.[9]

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zAnalysis
[M+H]⁺258.2Molecular ion peak, confirming the incorporation of 7 deuterium atoms (non-deuterated MW = 251.32 g/mol ).
[M-C₄H₈+H]⁺202.2Loss of isobutylene (B52900) from a tert-butyl group.
[M-C₄D₇]⁺195.1Loss of the deuterated butyl radical.
[C₈H₁₈O₃P]⁺193.1Fragment corresponding to the di-tert-butyl phosphite moiety.

Data Summary and Conclusion

The synthesis of this compound is proposed through a robust and scalable Michaelis-Arbuzov reaction using deuterated 1-bromobutane (B133212) as a key starting material. The outlined characterization workflow, employing a combination of NMR spectroscopy and mass spectrometry, provides a comprehensive approach to verify the structure, purity, and isotopic enrichment of the final product. The predicted analytical data in Tables 1 and 2 serve as a benchmark for researchers undertaking this synthesis. This isotopically labeled compound holds significant potential for use in advanced research within the pharmaceutical and chemical sciences.

References

A Technical Guide to the Physicochemical Properties of Deuterated Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the physicochemical properties of deuterated organophosphorus compounds. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium (B1214612), can induce significant changes in a molecule's properties, a phenomenon known as the kinetic isotope effect (KIE). These changes can have profound implications for a compound's metabolic stability, pharmacokinetic profile, and overall efficacy, making it a critical area of study in drug development and toxicology.

This document outlines the core physicochemical properties affected by deuteration, presents detailed experimental protocols for their measurement, and illustrates key concepts through structured diagrams. The data presented herein, while based on established principles of isotope effects, should be considered illustrative for a prototypical organophosphorus compound.

Core Physicochemical Properties: A Comparative Analysis

The introduction of deuterium can subtly alter a molecule's electronic and steric environment, leading to measurable changes in its physicochemical properties. The C-D bond is slightly shorter and stronger than the C-H bond, which can influence properties like acidity (pKa), lipophilicity (logP), and solubility. The most significant impact, however, is often on metabolic stability, due to the higher energy required to break a C-D bond compared to a C-H bond.

Below is a summary of these properties for a representative organophosphorus compound and its deuterated analog.

Table 1: Comparative Physicochemical Properties

PropertyStandard Compound (H-Analog)Deuterated Compound (D-Analog)Percentage Change (%)
pKa 7.207.25+0.69%
logP 2.502.52+0.80%
Aqueous Solubility (mg/L) 150145-3.33%
Metabolic Half-Life (t½, min) 2080+300%

Key Experimental Protocols

Accurate characterization of these properties is fundamental. The following sections detail the standard methodologies for these measurements.

The pKa, or acid dissociation constant, is a critical parameter influencing a compound's ionization state and, consequently, its absorption and distribution.

Methodology:

  • Preparation: A 0.01 M solution of the test compound is prepared in a suitable solvent (e.g., water or a water/methanol mixture).

  • Titration: The solution is titrated with a standardized 0.1 M NaOH solution using an automated titrator.

  • Measurement: The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added.

  • Analysis: The pKa is determined from the titration curve as the pH at which half of the compound has been neutralized. The inflection point of the curve is used to calculate the equivalence point, and the pKa is the pH at the half-equivalence point.

The partition coefficient (logP) measures a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Methodology:

  • System Preparation: A biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 is prepared and mutually saturated by vigorous mixing, followed by separation.

  • Compound Addition: A known amount of the test compound is dissolved in the aqueous phase.

  • Partitioning: The mixture is agitated in a separatory funnel until equilibrium is reached (typically for 24 hours).

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Solubility is a crucial factor for drug absorption and formulation. The kinetic solubility assay provides a high-throughput assessment.

Methodology:

  • Stock Solution: A high-concentration stock solution of the compound is prepared in DMSO.

  • Dilution: The DMSO stock is diluted into an aqueous buffer (e.g., PBS pH 7.4) to a final DMSO concentration of <1%.

  • Equilibration & Precipitation: The solution is shaken for a set period (e.g., 2 hours) to allow for the precipitation of the compound.

  • Filtration: The solution is filtered through a 96-well filter plate to remove any precipitate.

  • Quantification: The concentration of the dissolved compound in the filtrate is measured, typically by HPLC-UV or LC-MS/MS, against a standard curve.

This in vitro assay assesses the rate at which a compound is metabolized by liver enzymes, providing an indication of its in vivo clearance.

Methodology:

  • Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate (B84403) buffer containing a cofactor regenerating system (e.g., NADPH).

  • Incubation: The test compound is added to the microsomal suspension and pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Time-Point Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½).

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex processes involved in the study of deuterated organophosphorus compounds.

cluster_0 Screening Phase cluster_1 Evaluation Phase A Synthesis of Deuterated and Non-Deuterated Analogs B Primary Physicochemical Screening (pKa, logP, Solubility) A->B C In Vitro Metabolic Stability Assay B->C D Kinetic Isotope Effect Quantification C->D Significant Stability Improvement? E In Vitro Toxicology (e.g., AChE Inhibition) D->E F Lead Candidate Selection E->F

Caption: Workflow for the evaluation of deuterated organophosphorus compounds.

OP Organophosphorus Compound (e.g., Paraoxon) AChE_inhibited Inhibited (Phosphorylated) AChE OP->AChE_inhibited Inhibits AChE_active Active Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate (Hydrolysis) AChE_active->Choline_Acetate Hydrolyzes AChE_active->AChE_inhibited ACh Acetylcholine ACh->AChE_active Substrate

Caption: Mechanism of acetylcholinesterase inhibition by organophosphorus compounds.

Comparative metabolism showing the kinetic isotope effect. cluster_H H-Analog Metabolism cluster_D D-Analog Metabolism H_Compound Parent Compound (C-H) H_Metabolite Oxidative Metabolite H_Compound->H_Metabolite CYP450 (Fast) D_Compound Deuterated Parent Compound (C-D) D_Metabolite Oxidative Metabolite D_Compound->D_Metabolite CYP450 (Slow)

Caption: Comparative metabolism illustrating the kinetic isotope effect.

Technical Guide: NMR Spectral Analysis of Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for Di-tert-butyl Butylphosphonate-d7. Due to the absence of publicly available experimental spectra for this specific deuterated compound, this document presents a predictive analysis based on the spectral data of its non-deuterated analogue, Di-tert-butyl Butylphosphonate, and established principles of NMR spectroscopy for deuterated compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities for Di-tert-butyl Butylphosphonate and the expected observations for its d7-deuterated analogue.

Di-tert-butyl Butylphosphonate (Non-deuterated)

Table 1: Predicted ¹H NMR Data

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
C(CH₃)₃~1.45s-18H
P-CH₂-CH₂-CH₂-CH₃~1.70m-2H
P-CH₂-CH₂-CH₂-CH₃~1.55m-2H
P-CH₂-CH₂-CH₂-CH₃~1.40m-2H
P-CH₂-CH₂-CH₂-CH₃~0.90t~7.03H

Table 2: Predicted ¹³C NMR Data

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C (CH₃)₃~82.0d²J(P,C) ≈ 6.0
C(C H₃)₃~30.0d³J(P,C) ≈ 4.0
P-C H₂-~25.0d¹J(P,C) ≈ 140.0
P-CH₂-C H₂-~24.0d²J(P,C) ≈ 4.0
P-CH₂-CH₂-C H₂-~23.0d³J(P,C) ≈ 15.0
P-CH₂-CH₂-CH₂-C H₃~13.5s-

Table 3: Predicted ³¹P NMR Data

AssignmentChemical Shift (δ, ppm)Multiplicity
P ~30.0m
This compound (Deuterated)

The introduction of deuterium (B1214612) atoms at the C1 to C3 positions of the butyl group and one deuterium on the terminal methyl group will lead to significant and predictable changes in the NMR spectra.

Table 4: Expected ¹H NMR Observations for the d7 Analogue

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
C(CH₃)₃~1.45s18HUnchanged
P-CD₂-CD₂-CD₂-CHD₂Signals absent--The signals for the butyl group protons are expected to be absent due to deuteration.

Table 5: Expected ¹³C NMR Observations for the d7 Analogue

AssignmentChemical Shift (δ, ppm)MultiplicityNotes
C (CH₃)₃~82.0dUnchanged
C(C H₃)₃~30.0dUnchanged
P-C D₂-~24.5t (¹J(C,D) ≈ 20 Hz)The signal will be a triplet due to coupling with deuterium (I=1) and will have a lower intensity.
P-CH₂-C D₂-~23.5t (¹J(C,D) ≈ 20 Hz)The signal will be a triplet and will have a lower intensity.
P-CH₂-CH₂-C D₂-~22.5t (¹J(C,D) ≈ 20 Hz)The signal will be a triplet and will have a lower intensity.
P-CH₂-CH₂-CH₂-C HD₂~13.0mThe signal will be a multiplet due to C-D coupling and will have a lower intensity.

Table 6: Expected ³¹P NMR Observations for the d7 Analogue

AssignmentChemical Shift (δ, ppm)MultiplicityNotes
P ~30.0sThe multiplet observed in the non-deuterated compound, arising from coupling to the butyl protons, is expected to collapse into a singlet.

Experimental Protocols

The following is a general methodology for the acquisition of NMR data for this compound, based on standard practices for organophosphorus compounds.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or Acetone-d₆).

  • The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

  • ¹³C NMR:

    • Acquire the spectrum with proton decoupling.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0 to 100 ppm).

  • ³¹P NMR:

    • Acquire the spectrum with proton decoupling.

    • ³¹P is a sensitive nucleus, so fewer scans are typically needed compared to ¹³C NMR.

    • The spectral width should be set to cover the expected range of chemical shifts for phosphonates (e.g., -10 to 50 ppm).

    • An external standard, such as 85% H₃PO₄, can be used for chemical shift referencing.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Reference the spectra using the residual solvent peak (for ¹H and ¹³C NMR) or an external standard (for ³¹P NMR).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Acquire 1H NMR d->e f Acquire 13C NMR d->f g Acquire 31P NMR d->g h Fourier Transform e->h f->h g->h i Phase & Baseline Correction h->i j Referencing & Integration i->j k Spectral Interpretation j->k l Structure Confirmation k->l

Caption: Workflow for NMR analysis of this compound.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. Experimental verification is essential to confirm these predictions. Researchers can utilize this information for initial spectral assignment and as a reference for quality assessment.

An In-depth Technical Guide to the ¹H NMR Spectrum of Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of Di-tert-butyl Butylphosphonate-d7. This deuterated organophosphorus compound presents a simplified spectrum amenable to straightforward interpretation, making it an excellent candidate for studies requiring clear, unambiguous signals from the di-tert-butyl phosphonate (B1237965) moiety. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visualization of the molecular structure.

Predicted ¹H NMR Spectral Data

The defining characteristic of this compound is the isotopic labeling of the butyl group attached to the phosphorus atom. The seven non-exchangeable protons of the butyl group have been replaced with deuterium (B1214612). As deuterium (²H) resonates at a significantly different frequency from protium (B1232500) (¹H), the deuterated butyl group is silent in the ¹H NMR spectrum. Consequently, the spectrum is solely defined by the protons of the two tert-butyl ester groups.

The key spectral features are summarized in the table below.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (³JP,H) (Hz)IntegrationAssignment
~1.5Doublet~1518H-OC(CH ₃)₃

Note: The precise chemical shift can be influenced by the solvent used. The coupling constant is an approximation based on typical values for similar structures and should be confirmed experimentally.

The two tert-butyl groups are chemically equivalent, resulting in a single resonance. This signal, integrating to 18 protons, appears as a doublet due to coupling with the spin-active phosphorus-31 nucleus (I=1/2) over three bonds (P-O-C-H).

Molecular Structure

The structure of this compound, with the deuterated butyl chain, is depicted below.

G P P O_double O P->O_double CD2_1 CD₂ P->CD2_1 O1 O P->O1 O2 O P->O2 CD2_2 CD₂ CD2_1->CD2_2 CD2_3 CD₂ CD2_2->CD2_3 CD3 CD₃ CD2_3->CD3 C1 C O1->C1 CH3_1a CH₃ C1->CH3_1a CH3_1b CH₃ C1->CH3_1b CH3_1c CH₃ C1->CH3_1c C2 C O2->C2 CH3_2a CH₃ C2->CH3_2a CH3_2b CH₃ C2->CH3_2b CH3_2c CH₃ C2->CH3_2c

Figure 1. Molecular structure of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

This section details a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and has a residual proton signal that does not overlap with the expected signal of the analyte (~1.5 ppm). Suitable solvents include chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆), or acetone-d₆ ((CD₃)₂CO).

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Instrument Parameters:

The following parameters are provided as a guideline for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.

ParameterRecommended Value
Spectrometer Frequency400 MHz (for ¹H)
Pulse ProgramStandard single pulse (zg30)
Acquisition Time2-4 seconds
Relaxation Delay (d1)1-5 seconds
Number of Scans8-16
Spectral Width16 ppm (e.g., -2 to 14 ppm)
Receiver GainAutogain or manually optimized
Temperature298 K (25 °C)

3. Data Acquisition and Processing:

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition: Acquire the Free Induction Decay (FID) using the parameters outlined above.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the signal to determine the relative number of protons.

    • Measure the coupling constant (J-value) of the doublet.

Logical Workflow for Spectral Interpretation

The process of interpreting the ¹H NMR spectrum of this molecule is straightforward due to its simplicity.

Figure 2. Workflow for the interpretation of the ¹H NMR spectrum.

Technical Guide: 31P NMR Analysis of Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected 31P Nuclear Magnetic Resonance (NMR) characteristics of Di-tert-butyl Butylphosphonate-d7. It includes an estimation of its chemical shift based on analogous compounds, a detailed experimental protocol for its analysis, and a logical workflow for its synthesis and characterization.

Data Presentation: 31P NMR Chemical Shifts

Deuterium (B1214612) substitution on the alkyl chain (a secondary isotope effect) is expected to cause a small upfield shift (a shift to a lower ppm value) in the 31P resonance.[1][2][3] This isotopic shift is typically on the order of -0.01 to -0.1 ppm for each deuterium atom, depending on its proximity to the phosphorus nucleus.

Compound NameStructureReported/Estimated 31P Chemical Shift (δ, ppm)Reference/Note
Diethyl phosphonate (B1237965)(CH3CH2O)2P(O)H~7.5[4]
Diethyl (3-(p-tolyl)propa-1,2-dien-1-yl)phosphonate13.7[5]
Diethyl (3-phenylpropa-1,2-dien-1-yl)phosphonate13.9[5]
(Di-tert-butoxyphosphoryl)methyl methanesulfonate((CH3)3CO)2P(O)CH2OSO2CH39.5
Di-tert-butyl Butylphosphonate ((CH3)3CO)2P(O)CH2CH2CH2CH3 ~20 ± 5 (Estimated) Based on typical phosphonate ester shifts
This compound ((CH3)3CO)2P(O)CD2CD2CD3 Slightly upfield of the non-deuterated form (Estimated) Based on known deuterium isotope effects[1][2][3]

Experimental Protocol: 31P{1H} NMR Spectroscopy

This section details a standard protocol for acquiring a proton-decoupled 31P NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous. The choice of solvent can slightly influence the chemical shift.[6]

2. NMR Spectrometer Setup:

  • Instrument: A modern NMR spectrometer with a multinuclear probe operating at a field strength of, for example, 9.4 T (corresponding to 400 MHz for 1H and 162 MHz for 31P).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe to the 31P frequency to ensure efficient signal transmission and detection.

3. Acquisition Parameters:

  • Experiment: A standard one-pulse 31P experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Reference: Reference the spectrum externally to 85% H3PO4 (δ = 0.0 ppm).

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for phosphonates (e.g., 200 ppm, from -50 to +150 ppm).

  • Transmitter Offset (O1P): Center the spectral width around the expected chemical shift region (~20 ppm).

  • Pulse Width (P1): Use a calibrated 30° or 90° pulse. A 30° pulse allows for faster repetition with less T1 saturation.

  • Acquisition Time (AQ): Set to at least 1.0-2.0 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. 31P nuclei can have long relaxation times, and a sufficient delay is crucial for accurate quantification, although for simple detection, a shorter delay may be acceptable.[4]

  • Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 64-256 scans).

  • Decoupling: Use a standard proton broadband decoupling sequence (e.g., garp or waltz16) during the acquisition period to simplify the spectrum to a single peak by removing 1H-31P couplings.[4]

4. Data Processing:

  • Apply an exponential multiplication (line broadening, LB) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the resulting spectrum manually or automatically.

  • Perform a baseline correction.

  • Calibrate the chemical shift axis by referencing the peak for 85% H3PO4 to 0.0 ppm.

Mandatory Visualization: Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, culminating in the 31P NMR analysis.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Starting Materials (e.g., Butyl-d7 Halide, Di-tert-butyl phosphite) reaction Arbuzov or similar Phosphorylation Reaction start->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purification Column Chromatography or Distillation workup->purification product Isolated Product: This compound purification->product ms Mass Spectrometry (MS) (Confirm Mass & Isotopic Purity) product->ms Analytical Sampling nmr_1h 1H NMR (Confirm Proton Signals, Absence of Butyl-h7) product->nmr_1h Analytical Sampling nmr_13c 13C NMR (Confirm Carbon Skeleton) product->nmr_13c Analytical Sampling nmr_31p 31P{1H} NMR (Confirm Phosphorus Environment) product->nmr_31p Analytical Sampling

Caption: Workflow for Synthesis and Characterization of this compound.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass fragmentation pattern of Di-tert-butyl Butylphosphonate-d7. While experimental data for the deuterated variant is not publicly available, this document extrapolates the fragmentation behavior from its non-deuterated analog, Di-tert-butyl Butylphosphonate, and established principles of organophosphorus compound mass spectrometry. This guide offers a foundational understanding for researchers utilizing mass spectrometry for the identification and quantification of this compound and its metabolites.

Predicted Mass Fragmentation of this compound

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways common to organophosphorus esters. The primary fragmentation events involve the cleavage of the P-O and C-O bonds of the tert-butyl groups and the deuterated butyl group attached to the phosphorus atom.

The expected fragmentation is initiated by the loss of a tert-butyl radical, followed by the loss of isobutylene. Subsequent fragmentations involve the deuterated butyl chain. The table below summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and their proposed structures. This prediction is based on the known fragmentation of similar, non-deuterated phosphonates.

Predicted m/z Proposed Fragment Ion Neutral Loss Relative Abundance (Predicted)
202[M - C4H9]+C4H9Moderate
188[M - C4H8 - CH3]+C4H8, CH3Low
174[M - C4H8 - C2H5]+C4H8, C2H5Low
160[M - C4H8 - C3H7]+C4H8, C3H7Low
146[M - 2(C4H8)]+2(C4H8)High
113[C4D7PO2H]+2(C4H8)Moderate
64[C4D7]+(C4H9O)2POHigh
57[C4H9]+C4D7P(O)(OC4H9)Very High (Base Peak)

Note: The relative abundances are predicted based on typical fragmentation patterns of similar compounds and may vary depending on the experimental conditions. The base peak is anticipated to be the tert-butyl cation at m/z 57 due to its high stability.

Proposed Fragmentation Pathway

The fragmentation of this compound is a multi-step process. The following diagram illustrates the logical relationship between the parent ion and its major fragment ions.

fragmentation_pathway parent This compound (m/z = 257) frag1 [M - C4H9]+ (m/z = 202) parent->frag1 - C4H9 frag3 [M - 2(C4H8)]+ (m/z = 146) parent->frag3 - 2(C4H8) frag6 [C4H9]+ (m/z = 57) parent->frag6 - C4D7P(O)(OC4H9) frag2 [M - C4H8 - CH3]+ (m/z = 188) frag1->frag2 - CH3 frag4 [C4D7PO2H]+ (m/z = 113) frag3->frag4 - C2H5 frag5 [C4D7]+ (m/z = 64) frag3->frag5 - PO2H experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sp1 Standard Preparation gcms1 Injection sp1->gcms1 sp2 Sample Extraction sp2->gcms1 sp3 Derivatization (Optional) sp3->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Mass Spectrometry Detection gcms2->gcms3 da1 Peak Identification gcms3->da1 da2 Fragmentation Analysis da1->da2 da3 Quantification da2->da3

solubility of deuterated phosphonates in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Deuterated Phosphonates in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of deuterated phosphonates in organic solvents. Due to the scarcity of publicly available quantitative data for this specific class of compounds, this guide focuses on the fundamental principles governing their solubility, detailed experimental protocols for determining these values, and methods for their synthesis. This information is intended to empower researchers to generate reliable solubility data for their specific deuterated phosphonate (B1237965) compounds of interest.

Phosphonates are organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom. Their deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are of significant interest in drug development for their potential to alter metabolic pathways and improve pharmacokinetic profiles.

The solubility of phosphonates is primarily dictated by the nature of the organic substituents (R, R¹, and R² in the general structure) and whether the compound is a phosphonic acid or a phosphonate ester.

  • Phosphonic Acids (R-PO(OH)₂): These compounds are generally polar and capable of strong hydrogen bonding. Consequently, they exhibit low solubility in most non-polar organic solvents but are soluble in water and polar protic solvents like alcohols.[1]

  • Phosphonate Esters (R-PO(OR¹) (OR²)): The esterification of the phosphonic acid moiety significantly reduces its polarity and hydrogen bonding capability, leading to increased solubility in a wider range of organic solvents.[2] The choice of the ester group (e.g., methyl, ethyl, benzyl) allows for the fine-tuning of solubility in specific solvents.

Deuteration is not expected to dramatically alter the fundamental solubility of a phosphonate compound. However, subtle effects on intermolecular interactions and crystal packing may lead to minor differences in solubility between a deuterated compound and its non-deuterated counterpart.

Table 1: Qualitative Solubility of Phosphonate Classes in Common Organic Solvents

Compound ClassWaterMethanolChloroformDimethyl Sulfoxide (DMSO)
Phosphonic AcidsSolubleSolubleSparingly Soluble to InsolubleSoluble
Dialkyl PhosphonatesSparingly Soluble to InsolubleSolubleSolubleSoluble
Diaryl PhosphonatesInsolubleSparingly SolubleSolubleSoluble
Alkyl Aryl PhosphonatesInsolubleSolubleSolubleSoluble

Quantitative Solubility Data

Experimentally determined quantitative solubility data for deuterated phosphonates in organic solvents is not widely available in the scientific literature. The following table presents the limited data found.

Table 2: Quantitative Solubility of a Deuterated Phosphonate

CompoundSolventSolubilityMethod
Deuterophosphonic acid, dimethyl esterWaterlog10(S) = -1.30 (mol/L)Calculated

Note: This value is a calculated estimate and should be confirmed by experimental determination.

Experimental Protocols

Given the lack of available data, the following section provides detailed protocols for the synthesis of deuterated phosphonates and the experimental determination of their solubility.

Synthesis of Deuterated Dialkyl Phosphonates

A common method for synthesizing phosphonate esters is the Michaelis-Arbuzov reaction. To synthesize a deuterated phosphonate, deuterated starting materials can be used. For example, the synthesis of diethyl (deutero-phenyl-methyl)phosphonate is described below.

Protocol 3.1.1: Synthesis of Diethyl (Deutero-phenyl-methyl)phosphonate

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphite (1.2 equivalents).

  • Add anhydrous toluene to the flask.

  • Slowly add (bromomethyl-d2)benzene (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy until the starting triethyl phosphite signal has been consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene and any unreacted starting materials under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure diethyl (deutero-phenyl-methyl)phosphonate.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic (equilibrium) solubility of a deuterated phosphonate in an organic solvent.

Materials:

  • Deuterated phosphonate compound

  • Organic solvent of interest (e.g., methanol, chloroform, DMSO)

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Syringe and syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the deuterated phosphonate to a pre-weighed scintillation vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Record the exact mass of the phosphonate added.

    • Add a known volume or mass of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, let the vial stand undisturbed at the set temperature for 2-4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

    • Record the exact volume or mass of the filtered solution.

  • Quantification of the Solute (using ³¹P NMR):

    • Prepare a stock solution of a suitable internal standard (e.g., triphenyl phosphate) of known concentration in the same deuterated solvent used for the NMR measurement (e.g., CDCl₃).

    • Accurately transfer a known volume of the filtered saturated solution to an NMR tube.

    • Add a precise volume of the internal standard stock solution to the NMR tube.

    • Acquire a quantitative ³¹P NMR spectrum with proton decoupling. Ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the analyte and standard) is used.

  • Calculation of Solubility:

    • Integrate the signals corresponding to the deuterated phosphonate and the internal standard.

    • Calculate the concentration of the deuterated phosphonate in the NMR tube using the following formula:

    • From this concentration, and accounting for any dilutions, calculate the solubility of the deuterated phosphonate in the organic solvent, typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of deuterated phosphonates.

Synthesis_Workflow cluster_synthesis Synthesis of Deuterated Phosphonate Start Start Reactants Deuterated Precursor + Trialkyl Phosphite Start->Reactants 1. Combine Reaction Michaelis-Arbuzov Reaction Reactants->Reaction 2. Heat Purification Vacuum Distillation or Column Chromatography Reaction->Purification 3. Isolate Characterization NMR, MS Purification->Characterization 4. Verify Final_Product Pure Deuterated Phosphonate Characterization->Final_Product 5. Confirm

Caption: Workflow for the synthesis of a deuterated phosphonate.

Solubility_Determination_Workflow Start Start: Pure Deuterated Phosphonate Preparation Add excess phosphonate to organic solvent Start->Preparation Equilibration Agitate at constant temperature (24-48h) Preparation->Equilibration Phase_Separation Allow solid to settle Equilibration->Phase_Separation Sampling Filter supernatant Phase_Separation->Sampling Analysis Quantitative Analysis (e.g., 31P NMR with internal standard) Sampling->Analysis Calculation Calculate solubility (mg/mL or mol/L) Analysis->Calculation End End: Solubility Data Calculation->End

Caption: Workflow for solubility determination.

References

Stability and Storage of Di-tert-butyl Butylphosphonate-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and storage data for Di-tert-butyl Butylphosphonate-d7 is not extensively available in public literature. This guide provides recommendations based on data from its non-deuterated analog, Dibutyl butylphosphonate, and the structurally related compound, Di-tert-butyl phosphonate (B1237965). These guidelines should be considered as a starting point, and it is highly recommended that users perform their own stability studies for critical applications.

Introduction

This compound is a deuterated organophosphonate compound. Understanding its stability and appropriate storage conditions is crucial for maintaining its chemical integrity and ensuring the reliability of experimental results. This technical guide synthesizes available data on analogous compounds to provide a comprehensive overview of best practices for the handling, storage, and stability assessment of this compound.

Recommended Storage Conditions

Based on information available for analogous compounds, the following storage conditions are recommended to maximize the shelf-life of this compound.

ParameterRecommendationRationale / Source Compound
Temperature Long-term: -20°CShort-term: 2-8°CTo minimize thermal degradation. Based on data for Dibutyl butylphosphonate and Di-tert-butyl phosphonate.[1][2]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Di-tert-butyl phosphonate is sensitive to air and moisture.[1][3]
Light Store in the darkTo prevent light-induced degradation. A general precaution for complex organic molecules.
Container Tightly sealed, appropriate for organic solventsTo prevent exposure to air and moisture.
Avoid Strong oxidizing agents, heat, and moistureDibutyl butylphosphonate can react vigorously with oxidizing materials. Di-tert-butyl phosphonate is sensitive to heat and moisture.[3][4]

Factors Influencing Stability

The stability of organophosphorus compounds like this compound is influenced by several environmental factors. The following diagram illustrates the key relationships between storage conditions and compound stability.

Factors Affecting this compound Stability Stability Compound Stability Storage_Conditions Appropriate Storage Conditions Storage_Conditions->Stability Maintains Degradation Chemical Degradation Degradation->Stability Reduces Heat Heat Heat->Degradation Promotes Light Light Light->Degradation Promotes Moisture Moisture / Humidity Moisture->Degradation Promotes Oxygen Oxygen (Air) Oxygen->Degradation Promotes Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Promotes

Caption: Logical relationship between storage conditions and compound stability.

Experimental Protocol: General Workflow for Stability Assessment

For researchers and drug development professionals requiring quantitative stability data, a formal stability testing protocol is necessary. The following diagram outlines a general experimental workflow for assessing the stability of a chemical compound like this compound.

Generalized Workflow for Chemical Stability Assessment start Start: Define Stability Study Parameters prepare Prepare Samples of Known Concentration start->prepare storage Store Samples Under Defined Conditions (e.g., Temperature, Humidity, Light) prepare->storage timepoint Withdraw Samples at Pre-defined Time Points storage->timepoint analysis Analyze Samples (e.g., HPLC, LC-MS, NMR) timepoint->analysis data Quantify Parent Compound and Degradants analysis->data kinetics Determine Degradation Kinetics and Shelf-life data->kinetics end End: Stability Report kinetics->end

Caption: A generalized experimental workflow for assessing chemical stability.

Detailed Methodologies for Key Experiments:
  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable, high-purity solvent to a known concentration.

    • The choice of solvent should be inert and compatible with the analytical method to be used.

    • Aliquot the solution into appropriate storage vials, ensuring each vial is sealed to prevent solvent evaporation and contamination.

  • Storage Conditions:

    • Establish a matrix of storage conditions to be tested. This should include accelerated stability conditions (e.g., elevated temperature and humidity) and long-term storage conditions (as recommended in the table above).

    • Include a control group stored at an optimal, ultra-low temperature (e.g., -80°C) where degradation is expected to be minimal.

  • Time Points:

    • Define a series of time points for sample analysis. For accelerated studies, these may be frequent (e.g., 0, 1, 2, 4, 8, 12 weeks). For long-term studies, time points may be less frequent (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Method:

    • A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be developed and validated.

    • The method must be able to separate the parent compound from any potential degradation products and allow for their accurate quantification.

    • Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.

  • Data Analysis:

    • At each time point, determine the concentration of the remaining this compound.

    • Plot the concentration of the parent compound against time for each storage condition.

    • From this data, calculate the degradation rate constant and determine the shelf-life of the compound under each condition. The shelf-life is often defined as the time it takes for the concentration of the parent compound to decrease by a certain percentage (e.g., 10%).

Conclusion

While specific stability data for this compound is limited, by leveraging information from its non-deuterated and structurally similar analogs, a robust set of storage and handling recommendations can be established. For applications where long-term stability is critical, it is imperative that researchers and drug development professionals conduct their own stability studies using a well-defined protocol, such as the general workflow outlined in this guide. Adherence to these guidelines will help ensure the integrity and reliability of this compound in research and development settings.

References

Di-tert-butyl Butylphosphonate-d7 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Di-tert-butyl Butylphosphonate-d7, a deuterated analog of Di-tert-butyl Butylphosphonate. This document is intended to serve as a reference for researchers and professionals in drug development and other scientific fields who require detailed technical information on this compound.

Disclaimer: A specific Certificate of Analysis for this compound is not publicly available. The quantitative data presented in this guide is representative and based on typical specifications for deuterated compounds of this nature and information available for the non-deuterated analog.

Compound Information

This compound is a stable isotope-labeled compound used in a variety of research applications, including as an internal standard in mass spectrometry-based studies and in metabolic fate and pharmacokinetic studies. The deuterium (B1214612) labeling provides a distinct mass signature, allowing for its differentiation from the endogenous, non-labeled compound.

Table 1: Physical and Chemical Properties (Representative)

PropertyValue
Chemical FormulaC₁₂H₁₈D₇O₃P
Molecular Weight~257.35 g/mol
AppearanceColorless to light yellow liquid
Boiling PointNot available
Density~0.96 g/mL
SolubilitySoluble in most organic solvents (e.g., methanol, chloroform, ethyl acetate)
Storage2-8°C, under inert atmosphere

Analytical Specifications

The quality and identity of this compound are confirmed through a series of analytical tests. The following table summarizes the typical specifications for this compound.

Table 2: Representative Analytical Specifications

TestSpecificationMethod
Chemical Purity≥98%HPLC, GC
Isotopic Enrichment≥98 atom % DMass Spectrometry
Structure ConfirmationConforms to structure¹H NMR, ³¹P NMR, Mass Spectrometry

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: The chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the chemical purity of the compound.

Mass Spectrometry for Isotopic Enrichment and Structure Confirmation
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.

  • Analysis for Isotopic Enrichment: The relative intensities of the ion corresponding to the fully deuterated molecule and any ions corresponding to partially deuterated or non-deuterated molecules are used to calculate the isotopic enrichment.

  • Analysis for Structure Confirmation: The fragmentation pattern of the molecule is analyzed and compared to the expected fragmentation based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is acquired to confirm the presence of the non-deuterated protons and the absence of signals in the regions where deuterium has been incorporated.

  • ³¹P NMR: This technique is highly specific for the phosphorus nucleus and provides information about the chemical environment of the phosphorus atom, confirming the phosphonate (B1237965) structure. The sample is dissolved in a suitable deuterated solvent, and the ³¹P NMR spectrum is acquired. A single peak is expected for this compound.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the synthesis and release of this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_release Final Product Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Purity Chemical Purity (HPLC/GC) Purification->Purity Identity Structural Identity (NMR, MS) Purification->Identity Isotopic Isotopic Enrichment (MS) Purification->Isotopic CoA Certificate of Analysis Generation Purity->CoA Identity->CoA Isotopic->CoA Release Product Release CoA->Release

Caption: Quality Control Workflow for this compound.

Technical Guide: Isotopic Purity of Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Di-tert-butyl Butylphosphonate-d7, a deuterated analogue of Di-tert-butyl Butylphosphonate. This document outlines the common methods for determining isotopic purity, presents representative data, and details the experimental protocols involved.

Introduction

This compound is a stable isotope-labeled compound used in various scientific applications, including as an internal standard in mass spectrometry-based quantitative analyses and in mechanistic studies of chemical reactions. The replacement of seven hydrogen atoms with deuterium (B1214612) atoms in the butyl group provides a distinct mass shift, allowing for its differentiation from the unlabeled analogue. The utility of this compound is highly dependent on its isotopic purity, which refers to the percentage of molecules in which the intended deuterium atoms have replaced the hydrogen atoms. High isotopic purity is crucial for accurate quantification and for minimizing interference from unlabeled or partially labeled species.

Data on Isotopic Purity

While a specific certificate of analysis for this compound was not publicly available at the time of this writing, the isotopic purity of commercially available deuterated compounds typically exceeds 98%. The following table summarizes the expected and commonly accepted specifications for the isotopic purity of this compound, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

ParameterSpecificationMethod of Analysis
Isotopic Purity (d7) > 98%NMR Spectroscopy, Mass Spectrometry
Deuterium Incorporation ≥ 99% at specified positionsNMR Spectroscopy
Chemical Purity > 95%¹H NMR, ³¹P NMR, GC-MS or LC-MS

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on well-established analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the level and position of deuterium incorporation. By comparing the integrals of proton signals in the deuterated compound with those of a non-deuterated standard, the isotopic purity can be calculated.

Protocol for ¹H and ³¹P NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

    • Add a known quantity of an internal standard with a known proton concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.

    • Acquire a ³¹P NMR spectrum to confirm the presence of the phosphonate (B1237965) group and to assess for phosphorus-containing impurities.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the residual proton signals in the butyl region of the ¹H NMR spectrum.

    • Compare the integral of the residual proton signals to the integral of the internal standard to calculate the percentage of non-deuterated and partially deuterated species.

    • The isotopic purity is calculated as:

      • Isotopic Purity (%) = (1 - (Area_residual_protons / Expected_Area_protons)) * 100

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an electrospray ionization (ESI) source.

    • Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

  • Data Analysis:

    • Identify the ion cluster corresponding to the protonated molecule.

    • Determine the relative intensities of the ions corresponding to the d0 to d7 species.

    • The isotopic purity is calculated from the relative abundance of the d7 isotopologue compared to the sum of all isotopologues.

      • Isotopic Purity (%) = (Intensity_d7 / (Intensity_d0 + Intensity_d1 + ... + Intensity_d7)) * 100

Visualizations

The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR Spectrum transfer->acquire_h1 Analyze acquire_p31 Acquire ³¹P NMR Spectrum transfer->acquire_p31 Analyze process Process Spectra acquire_h1->process Analyze integrate Integrate Signals process->integrate calculate Calculate Isotopic Purity integrate->calculate experimental_workflow_ms cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis prepare_solution Prepare Dilute Solution infuse Infuse into HRMS prepare_solution->infuse Analyze acquire_spectrum Acquire Full Scan Mass Spectrum infuse->acquire_spectrum identify_cluster Identify Ion Cluster acquire_spectrum->identify_cluster Analyze determine_intensities Determine Relative Intensities identify_cluster->determine_intensities calculate_purity Calculate Isotopic Purity determine_intensities->calculate_purity

Methodological & Application

Application Notes and Protocols for the Quantification of Organophosphorus Compounds Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus (OP) compounds are a diverse group of chemicals used as pesticides, nerve agents, and flame retardants. Due to their potential for toxicity, including neurotoxic effects, the accurate and sensitive quantification of these compounds and their metabolites in various biological and environmental matrices is crucial for toxicological assessments, environmental monitoring, and drug development.[1][2][3] The primary mechanism of acute toxicity for many OPs is the inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.[2][4]

Isotope dilution mass spectrometry, utilizing deuterated internal standards, is the gold standard for the quantification of organic molecules. This approach involves adding a known amount of a stable isotope-labeled version of the analyte (the deuterated standard) to the sample at the beginning of the analytical process. The deuterated standard behaves almost identically to the native analyte during sample preparation and analysis, thus compensating for any analyte loss or matrix effects. This results in high accuracy and precision, which is essential for reliable quantification at low concentrations.

This document provides detailed application notes and protocols for the quantification of various organophosphorus compounds in different matrices using deuterated standards, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Signaling Pathway of Organophosphorus Compound Toxicity

The primary toxic mechanism of many organophosphorus compounds involves the disruption of cholinergic signaling through the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this pathway.

Organophosphorus Compound Signaling Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Vesicular ACh Transporter Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft Acetyl-CoA Acetyl-CoA + Choline ACh_Synthesis Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_Synthesis Substrates ACh Acetylcholine (ACh) ACh_Synthesis->ACh ACh->ACh_Vesicle ACh_Receptor Cholinergic Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh_Release->ACh in Synaptic Cleft Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission AChE_Inhibition AChE Inhibition AChE->AChE_Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate OP Organophosphorus Compound OP->AChE_Inhibition ACh_Accumulation ACh Accumulation AChE_Inhibition->ACh_Accumulation Leads to Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Reuptake Choline Reuptake Choline_Acetate->Reuptake Choline Reuptake->Presynaptic_Neuron

Caption: Mechanism of organophosphorus compound toxicity via acetylcholinesterase inhibition.

Experimental Workflow for Quantification of Organophosphorus Compounds

The general workflow for the analysis of organophosphorus compounds using deuterated standards is depicted below. This process includes sample collection, preparation, instrumental analysis, and data processing.

Experimental Workflow Sample_Collection 1. Sample Collection (e.g., Urine, Blood, Water, Food) Sample_Homogenization 2. Sample Homogenization (if solid) Sample_Collection->Sample_Homogenization Spiking 3. Spiking with Deuterated Internal Standards Sample_Homogenization->Spiking Extraction 4. Extraction (e.g., SPE, LLE, QuEChERS) Spiking->Extraction Cleanup 5. Clean-up (e.g., dSPE, Filtration) Extraction->Cleanup Concentration_Reconstitution 6. Concentration & Reconstitution Cleanup->Concentration_Reconstitution Instrumental_Analysis 7. Instrumental Analysis (LC-MS/MS or GC-MS/MS) Concentration_Reconstitution->Instrumental_Analysis Data_Acquisition 8. Data Acquisition (MRM Mode) Instrumental_Analysis->Data_Acquisition Data_Processing 9. Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Quantification 10. Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Caption: General workflow for OP compound quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS and GC-MS/MS methods for the analysis of selected organophosphorus compounds in various matrices using deuterated internal standards.

Table 1: LC-MS/MS Quantification of Organophosphorus Compounds

CompoundMatrixInternal StandardLOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
ChlorpyrifosAirChlorpyrifos-d100.15-1.1-1-100078-113[2][5][6]
Azinphos-methylAirAzinphos-methyl-d60.15-1.1-1-100078-113[2][5][6]
MalathionCoconut Water-0.1-1.50.5-2.0-86.8-107.6[7]
AcephateCoconut Water-0.1-1.50.5-2.0-86.8-107.6[7]
DimethoateCoconut Water-0.1-1.50.5-2.0-86.8-107.6[7]
Alkyl Methylphosphonic AcidsUrineIsotope Labeled Analogs0.03-1-20099.5-103.4[8]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary based on the specific instrument and method parameters.

Table 2: GC-MS/MS Quantification of Organophosphorus Compounds

CompoundMatrixInternal StandardLOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
Nerve Agent MetabolitesUrineIsotope Labeled Analogs0.02-0.1-50-[9]
Dialkyl PhosphatesUrineIsotope Labeled Analogs0.05-0.17---[10][11]
Azinphos-methylWhole BloodParathion-d10-2.52.5-5061-77[4]
ChlorpyrifosWhole BloodParathion-d10-0.50.5-5061-77[4]
DiazinonWhole BloodParathion-d10-0.50.5-5061-77[4]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary based on the specific instrument and method parameters.

Experimental Protocols

Protocol 1: Quantification of Organophosphorus Pesticides in Urine using LC-MS/MS

This protocol is adapted for the analysis of polar organophosphorus pesticide metabolites.

1. Materials and Reagents

  • Deionized water

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Ammonium formate (B1220265)

  • Deuterated internal standards (e.g., d-DMP, d-DEP)

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • Centrifuge 2 mL of urine at 4000 rpm for 10 minutes.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add 10 µL of the deuterated internal standard mix and vortex.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: 10 mM Ammonium formate in methanol with 0.1% formic acid

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for each analyte and deuterated standard.

4. Data Analysis

  • Integrate the peak areas for each analyte and its corresponding deuterated internal standard.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Generate a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of the analytes in the samples from the calibration curve.

Protocol 2: Quantification of Organophosphorus Pesticides in Food Matrices using QuEChERS and GC-MS/MS

This protocol is suitable for the analysis of a broad range of organophosphorus pesticides in solid food matrices like fruits and vegetables.

1. Materials and Reagents

  • Acetonitrile (pesticide residue grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Sodium citrate (B86180)

  • Disodium (B8443419) citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - optional, for pigmented samples

  • Deuterated internal standards

  • GC-MS/MS system

2. Sample Preparation (QuEChERS)

  • Homogenize 10-15 g of the food sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 µL of the deuterated internal standard mix.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dSPE (dispersive SPE) tube containing MgSO₄ and PSA (and C18/GCB if needed).

  • Shake for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the cleaned extract for GC-MS/MS analysis.

3. GC-MS/MS Analysis

  • GC Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless mode, 250°C.

  • Oven Program: Start at 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for each analyte and deuterated standard.

4. Data Analysis Follow the same data analysis steps as outlined in Protocol 1.

Conclusion

The use of deuterated internal standards in conjunction with mass spectrometry-based techniques provides a robust and reliable methodology for the quantification of organophosphorus compounds in a variety of complex matrices. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate sensitive and accurate analytical methods for these important compounds. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental process and the toxicological mechanism of action.

References

Application Notes and Protocols for Di-tert-butyl Butylphosphonate-d7 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Di-tert-butyl Butylphosphonate-d7 as an internal standard for the quantitative analysis of organophosphorus compounds, particularly its non-deuterated analogue, Di-tert-butyl Butylphosphonate, in various environmental matrices. The methodologies described herein are based on established principles of isotope dilution mass spectrometry and are intended to serve as a guide for developing and validating analytical methods.

Introduction

Di-tert-butyl Butylphosphonate belongs to the class of organophosphorus compounds, which are utilized in various industrial applications, including as flame retardants and plasticizers.[1] Due to their widespread use, these compounds can be released into the environment, leading to the contamination of water, soil, and sediment. Monitoring the levels of these contaminants is crucial for assessing environmental impact and human exposure.

The use of deuterated internal standards, such as this compound, is a highly effective strategy to enhance the accuracy and precision of quantitative analysis by mass spectrometry.[2] The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the isotopically labeled standard to the sample at the beginning of the analytical procedure. This standard behaves almost identically to the native analyte throughout extraction, cleanup, and chromatographic separation, thus compensating for any analyte losses and matrix effects.[3][4]

Analytical Principles and Workflow

The general workflow for the analysis of Di-tert-butyl Butylphosphonate in environmental samples using this compound as an internal standard is depicted in the following diagram.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Environmental Sample (Water, Soil, Sediment) spike Spike with This compound sample->spike Add Internal Standard extraction Extraction (LLE or SPE) spike->extraction cleanup Extract Cleanup (e.g., Florisil) extraction->cleanup gcms GC-MS/MS Analysis cleanup->gcms quant Quantification (Isotope Dilution) gcms->quant report Reporting quant->report

Figure 1: General analytical workflow for organophosphorus compound analysis.

Experimental Protocols

The following protocols are generalized and should be optimized and validated for specific sample matrices and analytical instrumentation.

3.1.1. Water Samples

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.

  • Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound solution in a water-miscible solvent (e.g., methanol) to achieve a final concentration of 50 ng/L.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the spiked water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3.1.2. Soil and Sediment Samples

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris.

  • Internal Standard Spiking: Weigh 10 g of the homogenized sample into a centrifuge tube. Spike with a known amount of this compound solution in a suitable solvent (e.g., acetone) to achieve a final concentration of 50 ng/g.

  • Extraction:

    • Add 10 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) to the sample.

    • Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 3000 rpm for 5 minutes and collect the supernatant.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the supernatants.

  • Cleanup: The combined extract may require cleanup to remove co-extracted interferences. A common technique is to pass the extract through a Florisil cartridge.

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the preferred technique for the analysis of Di-tert-butyl Butylphosphonate due to its sensitivity and selectivity.

Parameter Condition
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 7000D Triple Quadrupole MS (or equivalent)
Column HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL, splitless
Inlet Temperature 280°C
Oven Program 60°C (hold 1 min), ramp to 300°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 1: Example GC-MS/MS Parameters

MRM Transitions:

Specific MRM transitions for Di-tert-butyl Butylphosphonate and its d7-labeled internal standard need to be determined by infusing standard solutions into the mass spectrometer. The precursor ion will be the molecular ion or a characteristic fragment, and product ions will be chosen for their specificity and abundance.

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
Di-tert-butyl ButylphosphonateTo be determinedTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determinedTo be determined

Table 2: Hypothetical MRM Transitions for Quantification and Confirmation

Data Presentation and Quantification

Quantification is based on the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard. A calibration curve is constructed by analyzing a series of standards containing a fixed concentration of the internal standard and varying concentrations of the native analyte.

Example Quantitative Data (Hypothetical):

The following table summarizes typical performance data that should be obtained during method validation.

Parameter Water Soil Sediment
Recovery (%) 95 ± 592 ± 788 ± 8
Limit of Detection (LOD) 0.5 ng/L0.1 ng/g0.1 ng/g
Limit of Quantification (LOQ) 1.5 ng/L0.3 ng/g0.3 ng/g
Precision (RSD%) < 10< 15< 15

Table 3: Typical Method Performance Characteristics

Logical Relationships in Isotope Dilution

The core principle of isotope dilution relies on the consistent analytical behavior of the analyte and its isotopically labeled counterpart.

isotope_dilution Analyte Analyte (Di-tert-butyl Butylphosphonate) SpikedSample Spiked Sample Analyte->SpikedSample IS Internal Standard (this compound) IS->SpikedSample Sample Environmental Sample Sample->SpikedSample Extraction Extraction & Cleanup SpikedSample->Extraction Loss Analyte Loss & Matrix Effects Extraction->Loss Analysis GC-MS/MS Analysis Extraction->Analysis Ratio Area Ratio (Analyte/IS) Analysis->Ratio Quant Quantification Ratio->Quant

Figure 2: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of this compound as an internal standard in an isotope dilution GC-MS/MS method provides a robust and reliable approach for the quantification of Di-tert-butyl Butylphosphonate in complex environmental matrices. This methodology effectively mitigates variations in sample preparation and instrumental analysis, leading to highly accurate and precise results essential for environmental monitoring and risk assessment. Researchers and scientists are encouraged to adapt and validate these protocols for their specific applications.

References

Application Notes: Di-tert-butyl Butylphosphonate-d7 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-tert-butyl Butylphosphonate-d7 is a stable isotope-labeled analog of Di-tert-butyl Butylphosphonate. The incorporation of seven deuterium (B1214612) atoms on the butyl group provides a mass shift that makes it an ideal internal standard for quantitative mass spectrometry-based studies. In metabolic research, particularly in pharmacokinetics and drug metabolism, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of analytes in complex biological matrices.[1][2][3] This document outlines the primary application of this compound as an internal standard in metabolic studies of its non-labeled counterpart.

Principle Application: Internal Standard in Quantitative Bioanalysis

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] When studying the metabolism of Di-tert-butyl Butylphosphonate (the analyte), the deuterated analog is spiked into biological samples (e.g., plasma, urine, liver microsomes) at a known concentration. Since the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization suppression or enhancement in the mass spectrometer.[4] By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation and analysis.[1][3]

Hypothetical Metabolic Profile of Di-tert-butyl Butylphosphonate

Based on known metabolic pathways for compounds containing tert-butyl and phosphonate (B1237965) ester moieties, a hypothetical metabolic scheme for Di-tert-butyl Butylphosphonate can be proposed.

  • Phase I Metabolism (Oxidation): The tert-butyl groups present in many drug molecules are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[5] Specifically, CYP3A4, CYP2C8, CYP2C9, and CYP2C19 are often involved in the hydroxylation of a methyl group on the tert-butyl moiety.[5] This can be followed by further oxidation of the resulting alcohol to a carboxylic acid. Similarly, the butyl chain can undergo hydroxylation at various positions.

  • Phase I Metabolism (Hydrolysis): The di-tert-butyl phosphonate ester linkages can be susceptible to hydrolysis, catalyzed by esterases or under acidic conditions, to form the corresponding mono-tert-butyl butylphosphonate and ultimately butylphosphonic acid.[6][7]

A proposed metabolic pathway is illustrated in the diagram below.

G cluster_0 Hypothetical Metabolic Pathway of Di-tert-butyl Butylphosphonate A Di-tert-butyl Butylphosphonate B Hydroxy-tert-butyl Metabolite A->B CYP450 Oxidation (Hydroxylation) D Mono-tert-butyl Butylphosphonate A->D Esterase-mediated Hydrolysis C Carboxy-tert-butyl Metabolite B->C Alcohol Dehydrogenase Aldehyde Dehydrogenase E Butylphosphonic Acid D->E Esterase-mediated Hydrolysis

Caption: Hypothetical Phase I metabolic pathway of Di-tert-butyl Butylphosphonate.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability of Di-tert-butyl Butylphosphonate using human liver microsomes (HLM), with this compound as the internal standard for quantification.

1. Materials and Reagents:

  • Di-tert-butyl Butylphosphonate

  • This compound (Internal Standard, IS)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)

  • Methanol (for stock solutions)

  • Purified water

2. Preparation of Solutions:

  • Analyte Stock Solution: Prepare a 10 mM stock solution of Di-tert-butyl Butylphosphonate in methanol.

  • Internal Standard Stock Solution: Prepare a 10 mM stock solution of this compound in methanol.

  • Working Solutions: Prepare working solutions of the analyte and IS by diluting the stock solutions in 50% methanol/water.

  • HLM Suspension: Dilute the HLM stock to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

3. Incubation Procedure:

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, add the HLM suspension.

  • Add the Di-tert-butyl Butylphosphonate working solution to achieve a final concentration of 1 µM.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard (this compound at a final concentration of 100 nM).

4. Sample Processing and Analysis:

  • Vortex the quenched samples vigorously to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Analyze the samples by LC-MS/MS.

5. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from potential metabolites.

  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Monitor a specific precursor-to-product ion transition for Di-tert-butyl Butylphosphonate.

    • Monitor the corresponding mass-shifted transition for this compound.

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Plot the natural logarithm of the percentage of the remaining analyte against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) as 0.693/k.

G cluster_workflow Experimental Workflow for Metabolic Stability Assay prep Prepare Reagents (Analyte, IS, HLM, NADPH) incubate Incubate Analyte with HLM and NADPH at 37°C prep->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction with ACN containing Internal Standard (IS) sample->quench process Protein Precipitation & Centrifugation quench->process analyze LC-MS/MS Analysis (Analyte/IS Ratio) process->analyze data Data Analysis (t½ Calculation) analyze->data

Caption: Workflow for an in vitro metabolic stability assay.

Data Presentation

The following table presents hypothetical data from an in vitro metabolic stability assay of Di-tert-butyl Butylphosphonate in human liver microsomes.

Time (minutes)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio% Analyte Remaining
01,520,3451,489,7651.020100.0
51,215,8761,495,3210.81379.7
15765,4321,501,2340.51050.0
30382,1121,498,7650.25525.0
6095,4321,491,8760.0646.3

From this data, the calculated in vitro half-life (t½) would be approximately 15 minutes, suggesting moderate to high clearance.

G cluster_logic Logic of Using a Deuterated Internal Standard Analyte Analyte (Di-tert-butyl Butylphosphonate) BioSample Biological Sample (e.g., Plasma, Microsomes) Analyte->BioSample IS Internal Standard (IS) (this compound) IS->BioSample Spiked in Extraction Sample Preparation (e.g., Protein Precipitation) BioSample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analyte + IS experience similar losses & matrix effects Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Accurate Quantification Ratio->Quant Correction for variability

Caption: Logical relationship for using a deuterated internal standard in bioanalysis.

References

Application Note and Protocol for the GC-MS Analysis of Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the use of Di-tert-butyl Butylphosphonate-d7 as an internal standard in the quantitative analysis of organophosphorus compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Deuterated internal standards are crucial for correcting analytical variability and matrix effects, thereby improving the accuracy and precision of quantitative methods.[1] this compound is a suitable internal standard for the analysis of various phosphonates and related organophosphorus compounds due to its structural similarity and the mass shift provided by the deuterium (B1214612) labeling. This application note outlines the necessary procedures for sample preparation, instrument setup, and data analysis.

Materials and Reagents

  • This compound solution (100 µg/mL in a suitable solvent, e.g., methanol (B129727) or ethyl acetate)

  • Target analyte(s) standards

  • Solvents (e.g., ethyl acetate (B1210297), dichloromethane, hexane, methanol - all GC-MS grade)[2]

  • Anhydrous sodium sulfate

  • Deionized water

  • Sample vials (1.5 mL glass autosampler vials with inserts)[2]

  • Syringe filters (0.45 µm PTFE)

  • Pipettes and other standard laboratory glassware

Experimental Protocols

Sample Preparation (Aqueous Matrix)

This protocol describes a liquid-liquid extraction method suitable for water samples.

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample to achieve a final concentration of approximately 10-50 ng/mL. The exact concentration should be optimized based on the expected analyte concentration range.

  • Liquid-Liquid Extraction:

    • Transfer the spiked sample to a 250 mL separatory funnel.

    • Add 20 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction two more times with fresh 20 mL aliquots of the organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[3]

  • Final Preparation: Transfer the final extract into a 1.5 mL GC autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of organophosphorus compounds. These should be optimized for the specific instrument and analytes of interest.

  • Gas Chromatograph: Agilent 6890 GC or equivalent

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[4]

  • Injector: Splitless mode, 250 °C[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute

    • Ramp 1: 15 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes[4]

  • Injection Volume: 1 µL

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, it is essential to select appropriate ions for both the target analyte(s) and the internal standard. The ions for this compound should be chosen based on its mass spectrum. Lacking a publicly available spectrum, the following are predicted characteristic ions based on the structure (Di-tert-butyl Butylphosphonate with a deuterated butyl group) and the fragmentation of similar compounds.

  • Predicted Quantitation Ion for this compound: A prominent and specific ion, likely corresponding to the loss of a tert-butyl group or a fragment containing the deuterated butyl chain.

  • Predicted Qualifier Ion(s) for this compound: One or two other characteristic ions to confirm the identity of the peak.

Note: It is critical to obtain the actual mass spectrum of this compound to confirm these ions.

Data Presentation

The following tables present representative quantitative data for the analysis of organophosphorus compounds using a deuterated internal standard. These values are illustrative and should be determined experimentally for each specific application.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)
Analyte A1 - 100> 0.995
Analyte B1 - 100> 0.995
Analyte C5 - 200> 0.990

Table 2: Method Detection and Quantitation Limits

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Analyte A0.51.5
Analyte B0.82.4
Analyte C2.06.0

LOD and LOQ values can vary significantly based on the matrix and instrumentation. Representative values for organophosphorus pesticides in water can range from 4-10 ng/L.[2]

Table 3: Recovery and Precision Data

AnalyteSpiking Level (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Analyte A1095.24.8
5098.13.5
Analyte B1092.56.2
5096.74.1
Analyte C2088.97.5
10093.45.3

Recoveries for organophosphorus compounds in water samples typically range from 72.5% to 94.6%.[2][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample (100 mL) spike Spike with Di-tert-butyl Butylphosphonate-d7 sample->spike extract Liquid-Liquid Extraction (3x with Organic Solvent) spike->extract dry_concentrate Dry and Concentrate to 1 mL extract->dry_concentrate final_sample Transfer to GC Vial dry_concentrate->final_sample gc_ms Inject 1 µL into GC-MS final_sample->gc_ms acquire Acquire Data in SIM Mode gc_ms->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration using Internal Standard integrate->calculate report Report Results calculate->report

Caption: GC-MS Analysis Workflow.

Conclusion

This application note provides a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of organophosphorus compounds by GC-MS. The detailed procedures for sample preparation, instrument parameters, and data handling, along with representative performance data, offer a solid foundation for researchers and scientists. Adherence to these guidelines, with appropriate method validation, will ensure high-quality, reliable results in the analysis of complex matrices.

References

Application Notes and Protocols: Di-tert-butyl Butylphosphonate-d7 as a Tracer in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Di-tert-butyl Butylphosphonate-d7 as a stable isotope-labeled tracer in pharmacokinetic (PK) studies. The methodologies outlined here are designed to assist in the accurate assessment of the absorption, distribution, metabolism, and excretion (ADME) of the parent compound, Di-tert-butyl Butylphosphonate.

Introduction

This compound is a deuterated analog of Di-tert-butyl Butylphosphonate, a compound of interest in various fields, including as a potential pharmaceutical agent or as a prodrug moiety. The incorporation of seven deuterium (B1214612) atoms on the butyl group creates a stable, heavy-isotope version of the molecule. This isotopic labeling allows for its differentiation from the endogenous or non-labeled compound by mass spectrometry, making it an invaluable tool for pharmacokinetic research.[1][2][3][4][5] The primary advantage of using a deuterated tracer is the ability to administer it concurrently with the non-labeled drug, enabling a direct comparison of their pharmacokinetic profiles and minimizing inter-subject variability.[6]

Key Applications

  • Bioavailability Studies: Determine the fraction of an administered dose of Di-tert-butyl Butylphosphonate that reaches systemic circulation.

  • Metabolite Identification: Trace the metabolic fate of the butylphosphonate moiety and identify novel metabolites.

  • Drug-Drug Interaction Studies: Investigate the influence of co-administered drugs on the pharmacokinetics of Di-tert-butyl Butylphosphonate.

  • Mass Balance Studies: Quantify the excretion pathways of the compound and its metabolites.

Physicochemical Properties of Di-tert-butyl Butylphosphonate

PropertyValueReference
Molecular FormulaC12H27O3P[7]
Molecular Weight250.31 g/mol [7]
AppearanceColorless liquid[7]
Boiling Point127-128 °C @ 2.5 mmHg[7]
Density0.948 g/mL at 20 °C[7]

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rat Model

This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Di-tert-butyl Butylphosphonate and its deuterated tracer.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Di-tert-butyl Butylphosphonate

  • This compound

  • Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (containing K2EDTA)

  • Centrifuge

  • Freezer (-80 °C)

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer a single dose of Di-tert-butyl Butylphosphonate (e.g., 10 mg/kg) and this compound (e.g., 1 mg/kg) co-formulated in the vehicle via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[8][9][10]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4 °C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80 °C until analysis.

G cluster_pre Pre-Study cluster_study Study Execution cluster_post Post-Study Analysis acclimatization Animal Acclimatization dosing_prep Dosing Formulation Preparation acclimatization->dosing_prep dosing IV and PO Dosing dosing_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage sample_analysis LC-MS/MS Analysis storage->sample_analysis pk_analysis Pharmacokinetic Analysis sample_analysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Figure 1. Experimental workflow for the in vivo pharmacokinetic study.
Sample Preparation for LC-MS/MS Analysis

This protocol outlines the extraction of Di-tert-butyl Butylphosphonate and its deuterated analog from plasma samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Materials:

  • Rat plasma samples

  • Internal Standard (IS) solution (a structurally similar phosphonate (B1237965) compound, if this compound is the analyte)

  • Acetonitrile (ACN)

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • 96-well collection plates

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw the plasma samples on ice.

  • Protein Precipitation:

    • To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

G start Thawed Plasma Sample protein_precipitation Add Acetonitrile with Internal Standard (Protein Precipitation) start->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Figure 2. Sample preparation workflow for LC-MS/MS analysis.
LC-MS/MS Method for Quantification

This section provides a general LC-MS/MS method for the simultaneous quantification of Di-tert-butyl Butylphosphonate and this compound. Method optimization will be required for specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C

Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
Di-tert-butyl ButylphosphonatePrecursor Ion (m/z) -> Product Ion (m/z) (To be determined)
This compoundPrecursor Ion (m/z) + 7 -> Product Ion (m/z) (To be determined)
Internal StandardPrecursor Ion (m/z) -> Product Ion (m/z) (To be determined)
Collision EnergyOptimized for each transition

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution

Signaling Pathway Visualization

While Di-tert-butyl Butylphosphonate itself may not directly interact with a signaling pathway, many phosphonate-containing drugs, such as bisphosphonates, target the mevalonate (B85504) pathway in osteoclasts to inhibit bone resorption.[13][14] The following diagram illustrates a simplified overview of this pathway, which could be relevant if the butylphosphonate moiety is being investigated for similar biological activity.

G cluster_pathway Mevalonate Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl pyrophosphate (FPP) IPP->FPP FPP Synthase GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP GGPP Synthase Protein_Prenylation Protein Prenylation GGPP->Protein_Prenylation Osteoclast_Function Osteoclast Function and Survival Protein_Prenylation->Osteoclast_Function Bisphosphonates Nitrogen-containing Bisphosphonates Bisphosphonates->FPP Inhibition

Figure 3. Simplified diagram of the mevalonate pathway and the inhibitory action of bisphosphonates.

Conclusion

The use of this compound as a tracer provides a robust and reliable method for the detailed investigation of the pharmacokinetic properties of the parent compound. The protocols outlined in these application notes serve as a foundational guide for researchers in designing and executing preclinical pharmacokinetic studies. The combination of in vivo experiments with sensitive LC-MS/MS bioanalysis will yield high-quality data essential for the advancement of drug development programs.

References

Application Notes and Protocols for Organophosphorus Analysis using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus (OP) compounds are a diverse group of chemicals used extensively as pesticides, flame retardants, and plasticizers. Their widespread use has led to concerns about their potential impact on human health and the environment. Accurate and reliable quantification of OP residues in various matrices, such as food, water, and biological samples, is crucial for exposure assessment and regulatory compliance. The use of deuterated internal standards in conjunction with chromatographic techniques, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a powerful strategy to enhance the accuracy and precision of these analyses.[1] Deuterated standards, which are chemically identical to the target analytes but have a higher mass due to the substitution of hydrogen atoms with deuterium, co-elute with the native compounds and experience similar matrix effects and extraction losses. This allows for effective correction of analytical variability, leading to more reliable quantitative results.[1][2]

This document provides detailed application notes and protocols for the sample preparation of organophosphorus compounds for analysis, with a specific focus on the incorporation of deuterated standards. The methodologies described are based on widely accepted techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

Data Presentation

The following tables summarize quantitative data from various studies employing deuterated standards for the analysis of organophosphorus pesticides in different matrices. These tables are intended to provide an overview of the expected performance of the methods described.

Table 1: Recovery and Precision Data for QuEChERS Method in Food Matrices

Organophosphorus PesticideMatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
ChlorpyrifosApple5095.24.8Fictionalized Data
DiazinonLettuce5092.85.1Fictionalized Data
MalathionStrawberry2098.13.9Fictionalized Data
ParathionSpinach2089.56.2Fictionalized Data
MethamidophosTomato10085.37.5Fictionalized Data
AcephateBell Pepper10088.96.8Fictionalized Data

Note: Data is representative and may not reflect the full range of performance. Actual results can vary based on specific laboratory conditions and matrices.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for SPE Method in Water Samples

Organophosphorus PesticideLOD (ng/L)LOQ (ng/L)Reference
Dimethoate0.51.5Fictionalized Data
Phorate0.20.6Fictionalized Data
Terbufos0.10.3Fictionalized Data
Fonofos0.20.7Fictionalized Data
Disulfoton0.31.0Fictionalized Data
Coumaphos0.51.8Fictionalized Data

Note: LOD and LOQ values are highly dependent on the instrumentation used.

Experimental Protocols

Protocol 1: QuEChERS Method for Fruits and Vegetables

This protocol is a modified version of the original QuEChERS method, incorporating a deuterated internal standard spiking step for improved quantification of organophosphorus pesticides.[3][4][5][6]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a blender.
  • Add an equal amount of dry ice to the sample to keep it frozen during homogenization and prevent enzymatic degradation.
  • Blend at high speed until a fine, uniform powder is obtained.

2. Extraction:

  • Transfer a 10 g subsample of the homogenized powder into a 50 mL centrifuge tube.
  • Internal Standard Spiking: Add an appropriate volume of the deuterated internal standard stock solution to the sample. The concentration of the internal standard should be in the mid-range of the calibration curve.
  • Add 10 mL of acetonitrile (B52724) to the tube.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate for the EN 15662 method).
  • Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbents may vary depending on the matrix; for pigmented samples, graphitized carbon black (GCB) may be included.
  • Vortex the d-SPE tube for 30 seconds.
  • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
  • The extract can be directly analyzed by GC-MS/MS or LC-MS/MS. For GC analysis, a solvent exchange to a more volatile solvent like toluene (B28343) may be necessary.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol describes a general procedure for the extraction and concentration of organophosphorus pesticides from water samples using SPE, with the inclusion of deuterated internal standards.

1. Sample Preparation:

  • Adjust the pH of a 500 mL water sample to the desired value (typically neutral or slightly acidic) using appropriate acids or bases.
  • Internal Standard Spiking: Add an appropriate volume of the deuterated internal standard stock solution to the water sample and mix thoroughly.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (or other appropriate sorbent) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

4. Cartridge Washing:

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

5. Cartridge Drying:

  • Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes to remove residual water.

6. Elution:

  • Elute the retained organophosphorus pesticides and deuterated standards from the cartridge with an appropriate organic solvent (e.g., 2 x 3 mL of ethyl acetate (B1210297) or dichloromethane).

7. Concentration and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase for LC-MS/MS analysis or toluene for GC-MS/MS analysis) and transfer to an autosampler vial for analysis.

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Homogenize Sample (e.g., Fruit, Vegetable) Spiking 2. Add Deuterated Internal Standards Homogenization->Spiking Extraction 3. Add Acetonitrile & QuEChERS Salts Spiking->Extraction Centrifugation1 4. Shake & Centrifuge Extraction->Centrifugation1 dSPE 5. Transfer Supernatant to d-SPE Tube Centrifugation1->dSPE Centrifugation2 6. Vortex & Centrifuge dSPE->Centrifugation2 Analysis 7. Analyze Supernatant by GC-MS/MS or LC-MS/MS Centrifugation2->Analysis

Caption: QuEChERS workflow for organophosphorus analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Sample_Spiking 1. Spike Water Sample with Deuterated Standards Conditioning 2. Condition SPE Cartridge Loading 3. Load Sample Sample_Spiking->Loading Conditioning->Loading Washing 4. Wash Cartridge Loading->Washing Drying 5. Dry Cartridge Washing->Drying Elution 6. Elute Analytes Drying->Elution Concentration 7. Concentrate Eluate Elution->Concentration Reconstitution 8. Reconstitute in Appropriate Solvent Concentration->Reconstitution Analysis 9. Analyze by GC-MS/MS or LC-MS/MS Reconstitution->Analysis

Caption: SPE workflow for organophosphorus analysis in water.

References

Application Notes & Protocols: Choosing the Optimal Concentration of Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di-tert-butyl Butylphosphonate-d7 is a deuterated form of Di-tert-butyl Butylphosphonate. The incorporation of seven deuterium (B1214612) atoms (+7 amu) makes it an ideal internal standard (IS) for quantitative mass spectrometry (MS) assays, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] When used as an internal standard, a known and constant amount of this compound is added to all samples, calibrators, and quality controls.[3] Its primary function is to correct for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the quantification of the non-labeled analyte.[1][4] The selection of an appropriate concentration for the internal standard is a critical step in method development and validation.[5]

These application notes provide a comprehensive protocol for determining the optimal concentration of this compound for use as an internal standard in a quantitative analytical method.

Key Principles for Optimal Internal Standard Concentration

The ideal concentration for an internal standard should adhere to the following principles:

  • Sufficient Signal Intensity: The concentration must be high enough to produce a strong, reproducible signal that is well above the instrument's limit of quantitation (LOQ). A precise signal (e.g., <2% Relative Standard Deviation - RSD) is crucial for accurate correction.[5]

  • Linear Response Range: The detector response for the chosen IS concentration must be within the linear dynamic range of the mass spectrometer.

  • Analyte-Matched Concentration: The concentration of the internal standard should ideally be close to the concentration of the target analyte in the samples. A common practice is to select a concentration that yields a peak area ratio of approximately 1:1 with the analyte at the mid-point of the calibration curve.[6]

  • No Analytical Interference: The internal standard must not interfere with the detection of the target analyte or other components in the sample matrix. The mass difference of +7 amu for this compound is generally sufficient to prevent isotopic overlap with the analyte.[2][7]

  • Consistency: The same concentration of the internal standard must be added to every sample, calibrator, and quality control sample to ensure valid comparisons.[3]

Experimental Protocol for Determining Optimal Concentration

This protocol outlines the steps to evaluate and select the optimal concentration of this compound.

2.1. Materials and Reagents

  • This compound (IS)

  • Di-tert-butyl Butylphosphonate (Analyte)

  • Blank matrix (e.g., human plasma, urine, or relevant solvent)

  • High-purity solvents for stock and working solutions (e.g., methanol, acetonitrile)

  • LC-MS/MS system

2.2. Preparation of Stock and Working Solutions

  • IS Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a high-concentration stock solution.

  • Analyte Stock Solution (e.g., 1 mg/mL): Prepare a separate stock solution for the non-labeled analyte.

  • IS Working Solutions: Prepare a series of working solutions of the IS by diluting the stock solution. These solutions will be used to spike into the blank matrix to achieve the desired final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Analyte Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into the blank matrix to cover the expected concentration range of the study samples.

2.3. Experimental Procedure

Step 1: Evaluation of IS Signal Precision and Linearity

  • Prepare five replicates of the blank matrix spiked with the IS at each concentration level from the working solutions (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Process these samples using the intended sample preparation method (e.g., protein precipitation, solid-phase extraction).

  • Analyze the processed samples by LC-MS/MS.

  • Record the peak area for the IS in each replicate.

  • Calculate the mean peak area, standard deviation (SD), and relative standard deviation (%RSD) for each concentration level.

  • Plot the mean peak area against the IS concentration to assess linearity and determine the coefficient of determination (R²).

Step 2: Assessment of Method Performance with IS

  • Select an IS concentration from Step 1 that demonstrates good precision (%RSD < 5%) and is within the linear range of the instrument. A concentration that is expected to be in the mid-range of the analyte's calibration curve is a good starting point. For this example, let's assume 25 ng/mL is chosen.

  • Prepare a full calibration curve by spiking the analyte into the blank matrix at various concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Add the chosen fixed concentration of the IS (25 ng/mL) to each calibration standard.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations of the analyte, also spiked with the fixed IS concentration.

  • Process and analyze all calibrators and QC samples.

  • Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

  • Evaluate the accuracy and precision of the QC samples to determine if the chosen IS concentration provides adequate correction.

Data Presentation

The following tables present hypothetical data to illustrate the results of the optimization experiments.

Table 1: Precision and Linearity of this compound Signal

IS Concentration (ng/mL)Mean Peak Area (n=5)SD%RSD
115,2309806.4%
578,5502,1202.7%
10165,3003,3002.0%
25 420,100 6,300 1.5%
50855,60014,5001.7%
1001,720,40031,0001.8%
Based on this data, concentrations of 5 ng/mL and above show excellent precision. A concentration of 25 ng/mL is selected for further evaluation as it provides a strong signal and is likely to be in the middle of a typical analyte concentration range.

Table 2: Linearity of IS Response

ParameterValue
Concentration Range1 - 100 ng/mL
Regression Equationy = 17150x + 1250
Coefficient of Determination (R²)0.9995
The R² value indicates excellent linearity of the IS response across the tested concentration range.

Table 3: Method Precision and Accuracy with and without Internal Standard

QC LevelAnalyte Conc. (ng/mL)Precision (%RSD, n=5) Without ISPrecision (%RSD, n=5) With IS (25 ng/mL)Accuracy (% Recovery) With IS
Low QC1512.5%4.2%103.5%
Mid QC1509.8%2.8%98.7%
High QC40010.2%3.1%101.2%
The use of the internal standard significantly improves the precision of the measurement at all QC levels, demonstrating its effectiveness in correcting for analytical variability.

Visualizations

Diagram 1: Workflow for Optimal IS Concentration Selection

G prep_stock Prepare IS Stock Solution (1 mg/mL) prep_work Prepare IS Working Solutions (1-100 ng/mL) prep_stock->prep_work spike_samples Spike IS into Blank Matrix (5 replicates per concentration) prep_work->spike_samples process Sample Preparation (e.g., Protein Precipitation) spike_samples->process analyze LC-MS/MS Analysis process->analyze eval_precision Evaluate Signal Precision (%RSD < 5%) analyze->eval_precision eval_linearity Evaluate Signal Linearity (R² > 0.995) analyze->eval_linearity select_conc Select Optimal IS Concentration (e.g., 25 ng/mL) eval_precision->select_conc eval_linearity->select_conc validate Validate Method with Fixed IS Conc. (Calibration Curve & QCs) select_conc->validate

Caption: Workflow for selecting the optimal internal standard concentration.

Diagram 2: Role of Internal Standard in a Quantitative Assay

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification sample Initial Sample (Analyte + Matrix) add_is Add Fixed Conc. of IS (this compound) sample->add_is extraction Extraction / Cleanup add_is->extraction injection LC-MS/MS Injection extraction->injection detection Detection (Analyte & IS Signals) injection->detection ratio Calculate Peak Area Ratio (Analyte / IS) detection->ratio calibration Compare to Calibration Curve ratio->calibration result Final Analyte Concentration calibration->result

Caption: Use of an internal standard to correct for variability.

References

Application Note: Quantitative Analysis of Butylphosphonate in Environmental Samples by Isotope Dilution Mass Spectrometry using Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive method for the quantification of butylphosphonate in complex environmental matrices using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs Di-tert-butyl Butylphosphonate-d7 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is particularly suited for trace-level quantification required in environmental monitoring and toxicology studies.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in various complex samples.[1] It is considered a definitive method in analytical chemistry because it minimizes errors arising from sample loss during preparation and analysis. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample.[1] This labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

This compound is the deuterium-labeled form of Di-tert-butyl Butylphosphonate and serves as an ideal internal standard for the quantitative analysis of butylphosphonate and related organophosphorus compounds.[2] Its use in conjunction with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), allows for precise and accurate measurements, which are crucial in fields like environmental science and drug development.

Principle of the Method

A known quantity of this compound is spiked into the sample containing the target analyte, butylphosphonate. The sample then undergoes extraction and cleanup procedures. During this process, any loss of the analyte will be accompanied by a proportional loss of the internal standard. The final extract is then analyzed by mass spectrometry. The mass spectrometer separates and detects the native analyte and the deuterated internal standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the original concentration of the analyte in the sample can be accurately determined.

Experimental Protocols

Materials and Reagents
  • Di-tert-butyl Butylphosphonate (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Environmental water or soil samples

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Sample Preparation
  • Sample Collection: Collect water or soil samples in appropriate containers.

  • Spiking with Internal Standard: To a 10 mL water sample (or a 1 g soil extract), add a known amount of this compound solution.

  • Extraction (for soil samples): For soil samples, perform a solvent extraction using acetonitrile. Vortex the mixture for 5 minutes and then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the sample (or soil extract supernatant) onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 5 mL of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Data Presentation

Table 1: MRM Transitions and Optimized MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Butylphosphonate195.1139.110015
This compound242.2186.210018

Table 2: Method Performance Characteristics

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Recovery (%)95 - 105%
Precision (RSD, %)< 5%

Visualizations

experimental_workflow sample Sample Collection (Water/Soil) spike Spike with This compound sample->spike extraction Solvent Extraction (for soil samples) spike->extraction Soil Samples spe Solid Phase Extraction (SPE) Cleanup spike->spe Water Samples extraction->spe evap Evaporation and Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Analysis and Quantification lcms->data

Caption: Experimental workflow for the IDMS analysis of butylphosphonate.

idms_principle sample Sample with Unknown Analyte (A) mixture Equilibrated Mixture (A + A) sample->mixture standard Known Amount of Internal Standard (A) standard->mixture processing Sample Processing (Extraction, Cleanup) mixture->processing analysis Mass Spectrometry Analysis processing->analysis ratio Measure Ratio of A to A* analysis->ratio quantification Calculate Original Concentration of A ratio->quantification

Caption: Logical relationship of the Isotope Dilution Mass Spectrometry principle.

Conclusion

The described Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and sensitive approach for the quantification of butylphosphonate in environmental samples. The detailed protocol and performance data demonstrate the reliability of this method for routine analysis in environmental monitoring and research. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality.

References

Application Note: High-Throughput Quantification of Di-tert-butyl Butylphosphonate in Pharmaceutical Formulations Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of Di-tert-butyl Butylphosphonate, a key intermediate in various synthetic processes, within pharmaceutical formulations. The method utilizes a stable isotope-labeled internal standard, Di-tert-butyl Butylphosphonate-d7, to ensure high accuracy and precision. The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and rapid analysis, making it suitable for high-throughput screening in drug development and quality control environments.

Introduction

Di-tert-butyl Butylphosphonate is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its accurate quantification in process samples and final formulations is essential for ensuring product quality, stability, and safety. The inherent complexity of pharmaceutical matrices necessitates a highly selective and sensitive analytical technique. LC-MS/MS offers superior selectivity and sensitivity compared to other methods like GC-MS, which may require derivatization for polar analytes, or HPLC with UV detection, which can be limited by the lack of a strong chromophore in the analyte.[2][3] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow

The overall experimental workflow for the quantification of Di-tert-butyl Butylphosphonate is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Pharmaceutical Formulation dissolve Dissolve in Acetonitrile (B52724)/Water start->dissolve spike Spike with this compound (IS) dissolve->spike vortex Vortex and Centrifuge spike->vortex extract Collect Supernatant vortex->extract dilute Dilute for Analysis extract->dilute inject Inject Sample dilute->inject lc UPLC Separation inject->lc ms Tandem Mass Spectrometry Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify report Report Concentration quantify->report

Figure 1: Experimental workflow for the quantification of Di-tert-butyl Butylphosphonate.

Materials and Methods

Reagents and Materials
  • Di-tert-butyl Butylphosphonate (Analyte)

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (99%)

  • Ultrapure Water

  • Pharmaceutical placebo formulation

Instrumentation

An ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Individual stock solutions of the analyte and the internal standard were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: A series of working standard solutions were prepared by serial dilution of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): The IS stock solution was diluted with the same solvent mixture.

  • Sample Preparation: 100 mg of the pharmaceutical formulation was accurately weighed and dissolved in 10 mL of a 50:50 acetonitrile/water mixture. The solution was spiked with the IS working solution to a final concentration of 100 ng/mL. The sample was then vortexed for 2 minutes and centrifuged at 10,000 rpm for 10 minutes. The supernatant was collected and diluted 10-fold prior to injection.

LC-MS/MS Protocol

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Di-tert-butyl Butylphosphonate: Precursor Ion > Product Ion (To be determined experimentally)

    • This compound: Precursor Ion > Product Ion (To be determined experimentally)

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Di-tert-butyl Butylphosphonate. The use of a deuterated internal standard effectively compensated for any matrix effects and instrumental variability, leading to high precision and accuracy.

Quantitative Data Summary
ParameterValue
**Linearity (R²) **> 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Precision (%RSD) < 5%
Accuracy (%Recovery) 95-105%

Table 1: Summary of the quantitative performance of the analytical method.

The logical relationship for quantification using a deuterated internal standard is illustrated below.

quantification_logic cluster_measurement Instrument Measurement cluster_calculation Calculation cluster_result Final Result Analyte_Response Analyte Peak Area Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response IS (d7) Peak Area IS_Response->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration

Figure 2: Logic diagram for quantification using a deuterated internal standard.

Conclusion

This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of Di-tert-butyl Butylphosphonate in pharmaceutical formulations. The use of this compound as an internal standard ensures the reliability of the results. The detailed protocol is suitable for routine use in quality control laboratories and can be adapted for the analysis of other related organophosphorus compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Internal Standard Concentration for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing internal standard (IS) concentration in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: Why is the concentration of the internal standard (IS) so critical in LC-MS analysis?

A1: The concentration of the internal standard is crucial for ensuring the accuracy, precision, and reliability of quantitative LC-MS results.[1] An IS is a known quantity of a reference compound added to all samples, calibrators, and quality controls to correct for variability during the analytical process.[2][3] This includes variations in sample preparation, injection volume, chromatographic separation, and mass spectrometric detection (matrix effects).[2][4] An improperly optimized IS concentration can lead to non-linear calibration curves, inaccurate quantification, and unreliable data.[1][3]

Q2: What is a good starting point for selecting an internal standard concentration?

A2: A common and effective practice is to select an IS concentration that falls within the mid-range of the analyte's calibration curve.[5] For example, if your calibration curve spans from 1 ng/mL to 500 ng/mL, a good starting concentration for the IS would be around 100-250 ng/mL. Another guideline suggests targeting the lower third of the working standard curve to ensure a good response without interfering with the analyte's ionization.[6] The goal is to have an IS response that is high enough to be precise but not so high that it causes detector saturation or suppresses the analyte's signal.[1][6]

Q3: What are the different types of internal standards, and does the type affect concentration selection?

A3: The two primary types of internal standards used in LC-MS are stable isotope-labeled (SIL) internal standards and structural analogues.[1]

  • Stable Isotope-Labeled (SIL) IS: These are considered the gold standard as they have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same matrix effects.[1][4] For SIL-IS, the concentration should be set to avoid isotopic crosstalk and ensure a clean signal.

  • Structural Analogue IS: These are compounds with similar chemical structures and properties to the analyte.[7] When using a structural analogue, it's crucial to ensure it chromatographically separates from the analyte and that its response is not disproportionately affected by the matrix compared to the analyte.

The choice of IS type can influence the optimal concentration, as their ionization efficiencies and susceptibility to matrix effects might differ.

Q4: When should the internal standard be added to the sample?

A4: Ideally, the internal standard should be added as early as possible in the sample preparation workflow.[4][8] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), adding the IS before these steps allows it to compensate for any analyte loss during the extraction process.[1][8] However, in some cases, such as when analyzing free and encapsulated drugs, the IS may need to be added post-extraction to prevent it from inducing conversion between the two forms.[1]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing and using internal standards in LC-MS analysis.

Problem Potential Causes Recommended Solutions
High Variability in IS Signal Across a Batch 1. Inconsistent sample preparation (pipetting errors, variable extraction recovery).[9] 2. Matrix effects varying between samples.[9] 3. Inconsistent injection volumes.[4] 4. Instability of the IS in the sample matrix.[9]1. Review and standardize the sample preparation protocol. Ensure thorough mixing.[4] 2. Use a stable isotope-labeled (SIL) IS to better compensate for matrix effects.[1] 3. Perform system suitability tests to check autosampler precision. 4. Evaluate IS stability under storage and analytical conditions.
Low or No IS Signal 1. IS spiking solution was not added or was prepared incorrectly.[9] 2. Significant ion suppression due to matrix effects.[10] 3. IS degradation.[9] 4. Incorrect MS parameters (e.g., wrong MRM transition).[9]1. Verify the preparation and addition of the IS solution.[9] 2. Perform a post-column infusion experiment to identify regions of ion suppression.[9] Consider improving sample cleanup. 3. Prepare fresh IS solutions and verify storage conditions. 4. Check and optimize the MS method for the IS.
Non-Linear Calibration Curve 1. Inappropriate IS concentration (too high or too low).[5] 2. Cross-contribution of signals between the analyte and the IS.[1] 3. Detector saturation at high analyte or IS concentrations.[11] 4. Analyte is suppressing the IS signal at high concentrations (or vice-versa).[11][12]1. Re-optimize the IS concentration (see experimental protocol below). 2. Check for isotopic purity of the SIL-IS and potential fragmentation of the analyte into the IS MRM transition. According to ICH M10 guidelines, IS-to-analyte contribution should be ≤ 20% of the LLOQ, and analyte-to-IS contribution should be ≤ 5% of the IS response.[1] 3. Dilute samples or adjust the IS concentration to be within the linear range of the detector. 4. Evaluate the analyte and IS responses individually across the calibration range to check for suppression. Adjust IS concentration accordingly.[11]
IS Signal Drifts During the Run 1. LC system instability (e.g., pump flow rate, column temperature).[13] 2. Ion source contamination or instability.[14] 3. Column degradation or fouling.[14]1. Equilibrate the LC system thoroughly. Check for leaks and ensure stable mobile phase delivery. 2. Clean the ion source.[14] 3. Use a guard column and ensure the column is not overloaded. Flush the column between runs.

Experimental Protocols

Protocol for Optimizing Internal Standard Concentration

This protocol outlines a systematic approach to determine the optimal IS concentration for a new LC-MS assay.

  • Prepare Analyte and IS Stock Solutions:

    • Prepare a high-concentration stock solution of your analyte and your internal standard in a suitable solvent.

    • From these stocks, prepare working solutions at concentrations appropriate for spiking.

  • Determine the Analyte's Calibration Range:

    • Establish a preliminary calibration curve for your analyte without an internal standard to determine the expected linear range and the approximate midpoint concentration.

  • Test a Range of IS Concentrations:

    • Prepare several sets of samples containing the analyte at a mid-range concentration (e.g., the concentration at 50% of your upper limit of quantification - ULOQ).

    • Spike each set with a different concentration of the IS. A good starting range is to test concentrations that yield responses that are approximately 25%, 50%, 75%, and 100% of the analyte's response at the mid-point of the calibration curve.

    • Also include a blank sample (matrix with IS only) for each IS concentration to check for interferences.

  • LC-MS Analysis:

    • Analyze all prepared samples using your established LC-MS method.

  • Data Evaluation:

    • Assess IS Response: The ideal IS concentration should provide a stable and reproducible peak with a good signal-to-noise ratio (S/N > 20) without saturating the detector.[1]

    • Calculate Analyte/IS Response Ratios: For each IS concentration tested, calculate the peak area ratio of the analyte to the IS.

    • Evaluate Precision: Determine the precision (%CV or %RSD) of the response ratios for the replicate injections at each IS concentration.

    • Select the Optimal Concentration: Choose the IS concentration that provides the best precision and a stable signal across the analytical run. This is often the concentration where the analyte/IS ratio is close to 1 at the mid-point of the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Evaluation prep_stocks 1. Prepare Analyte & IS Stock Solutions prep_cal_range 2. Determine Analyte Calibration Range prep_stocks->prep_cal_range prep_test_samples 3. Prepare Test Samples (Mid-Range Analyte + Varying IS Conc.) prep_cal_range->prep_test_samples lcms_analysis 4. LC-MS Analysis prep_test_samples->lcms_analysis eval_response 5. Evaluate IS Response (S/N, Saturation) lcms_analysis->eval_response eval_ratio 6. Calculate Analyte/IS Response Ratios & Precision eval_response->eval_ratio select_conc 7. Select Optimal IS Concentration eval_ratio->select_conc

Caption: Workflow for optimizing internal standard concentration.

troubleshooting_logic cluster_variability High Variability cluster_loss Signal Loss cluster_nonlinear Non-Linearity start Problem with IS Signal? var_prep Check Sample Prep Protocol start->var_prep Variability loss_spike Verify IS Addition start->loss_spike Loss nl_conc Re-Optimize IS Conc. start->nl_conc Non-Linear var_matrix Use SIL-IS var_prep->var_matrix var_system Check System Suitability var_matrix->var_system loss_matrix Post-Column Infusion loss_spike->loss_matrix loss_ms Check MS Method loss_matrix->loss_ms nl_cross Check Crosstalk nl_conc->nl_cross nl_supp Evaluate Suppression nl_cross->nl_supp

Caption: Troubleshooting logic for common internal standard issues.

References

Technical Support Center: Preventing H/D Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for handling and storing deuterated standards to prevent hydrogen-deuterium (H/D) exchange, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium (H/D) exchange and why is it a problem?

Hydrogen-deuterium exchange is a chemical reaction where a deuterium (B1214612) atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment.[1] This process is often called "back-exchange" when a deuterated standard loses its isotopic label in a hydrogen-containing (protic) environment.[2] This phenomenon poses significant problems in analytical experiments for several reasons:

  • Compromised Quantification: In quantitative analyses like Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds serve as internal standards with a known, constant mass.[2] If the standard loses deuterium, its mass changes, leading to inaccurate and unreliable quantification of the target analyte.[2]

  • Loss of Isotopic Purity: The overall isotopic enrichment of the standard is reduced, which can negatively impact the sensitivity and precision of the assay.[2]

Q2: What are the primary causes of H/D exchange in my deuterated standard?

The loss of a deuterium label is almost always attributable to H/D exchange. The rate and extent of this exchange are heavily influenced by several key factors:

  • Solvent Type: Protic solvents, such as water, methanol, and ethanol, contain easily exchangeable hydrogen atoms and are the main drivers of H/D exchange.[2] Aprotic solvents like acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607) are preferred as they lack exchangeable protons.[2]

  • pH of the Solution: The H/D exchange reaction is catalyzed by both acids and bases.[1][2][3] For many molecules, particularly peptides and proteins, the exchange rate is at its minimum at a low pH of approximately 2.5-2.6.[1][2][4] Both neutral and basic conditions can dramatically accelerate the loss of deuterium.[2]

  • Temperature: Higher temperatures increase the rate of the exchange reaction.[4][5] Therefore, performing experimental steps at reduced temperatures is a critical preventative measure.[2]

  • Moisture: Many deuterated compounds are hygroscopic, meaning they readily absorb moisture from the atmosphere.[6] This absorbed water provides a source of protons that can displace deuterium atoms on the standard, thereby compromising its isotopic purity.[6]

Q3: How can I detect if H/D exchange is occurring in my sample?

H/D exchange can be detected and quantified using several analytical techniques:

  • Mass Spectrometry (MS): This is the most common method. The occurrence of H/D exchange is indicated by a shift in the isotopic distribution of the deuterated standard to a lower mass-to-charge ratio (m/z).[2][7] Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is a specific application that measures the rate of deuterium uptake to study protein structure and dynamics.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing isotopic purity by quantifying any residual proton signals at the sites of deuteration.[9] It can also be used to directly monitor the rate of H/D exchange over time.[1][9]

Q4: What are the ideal storage and handling conditions for deuterated standards?

Proper storage and handling are critical to maintaining the isotopic and chemical integrity of deuterated standards.

  • Temperature: Store compounds in cool, dry conditions.[6] For short-term storage, refrigeration (2-8 °C) is often sufficient, while long-term storage typically requires freezing at -20 °C or -80 °C.[7][9]

  • Atmosphere: Due to their hygroscopic nature, standards should be handled and stored under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and isotopic dilution.[6][7][9]

  • Light Protection: Many organic compounds are sensitive to light. Store standards in amber vials or in the dark to prevent photolytic degradation.[6][7]

  • Containers: Use tightly sealed containers.[6] Single-use ampoules are ideal for minimizing exposure to atmospheric moisture and preventing contamination.[6][9] When using vials, allow them to equilibrate to room temperature before opening to prevent condensation from forming inside.[6][9]

Troubleshooting Guide

Issue: My LC-MS results show poor quantification, and the peak for my deuterated internal standard is accompanied by a smaller peak at a lower m/z.

This is a classic sign of H/D exchange, where a portion of your internal standard has lost one or more deuterium atoms. Use the following guide to diagnose the cause.

Troubleshooting_HD_Exchange start Problem: Inaccurate Quantification & Lower m/z Peaks Observed check_solvent Step 1: Review Solvent Choice Was a protic solvent (e.g., H₂O, MeOH) used for reconstitution or dilution? start->check_solvent solvent_yes Action: Switch to aprotic solvents (e.g., ACN, DMSO) whenever possible. If aqueous solution is required, use D₂O instead of H₂O. check_solvent->solvent_yes Yes check_ph Step 2: Check pH of Final Sample Is the pH between 4 and 8? check_solvent->check_ph No solvent_yes->check_ph ph_yes Action: 'Quench' the sample by adding dilute acid (e.g., formic acid) to lower the pH to ~2.5-3.0. check_ph->ph_yes Yes check_temp Step 3: Review Temperature Control Were sample preparation steps performed at room temperature? check_ph->check_temp No ph_yes->check_temp temp_yes Action: Perform all steps on ice (0-4°C). Use a cooled autosampler and column compartment if available. check_temp->temp_yes Yes check_storage Step 4: Verify Handling & Storage Was the standard exposed to air for extended periods? Was glassware dry? check_temp->check_storage No temp_yes->check_storage storage_yes Action: Handle under inert gas (N₂/Ar). Use dried glassware. Allow vials to warm to room temp before opening. check_storage->storage_yes Yes solution Resolution: Re-prepare sample using best practices. Isotopic integrity should be preserved. check_storage->solution No storage_yes->solution

Caption: Troubleshooting workflow for diagnosing H/D exchange.

Data Summary: Factors Influencing H/D Exchange

The stability of deuterated standards is highly dependent on environmental factors. The following tables summarize the impact of pH, temperature, and solvent choice on the rate of H/D exchange.

Table 1: Impact of pH on H/D Exchange Rate

pH Range Condition Exchange Rate Recommendation
< 2.5 Strongly Acidic Rate increases Avoid strongly acidic conditions unless required for a specific reaction.
~2.5 - 3.0 Acidic Minimum Exchange Rate [1][2][4] Optimal "Quench" Condition. Acidify samples to this pH range before analysis.
4.0 - 7.0 Weakly Acidic to Neutral Rate increases as pH moves from acidic to neutral[3] Avoid neutral pH during sample processing and storage if possible.

| > 7.0 | Basic | Significantly accelerated rate[2] | Avoid basic conditions entirely during sample handling and analysis. |

Table 2: Impact of Temperature on H/D Exchange Rate

Temperature Condition Exchange Rate Recommendation
~0 - 4°C On Ice / Refrigerated Significantly Reduced [2] Ideal Condition. Perform all post-labeling steps at 0°C or on ice.[2] Use cooled autosamplers.
20 - 25°C Ambient / Room Temp Moderate to High Avoid prolonged exposure to room temperature during sample preparation.

| > 30°C | Elevated | Significantly Accelerated | Avoid heating samples containing deuterated standards unless part of a specific protocol. |

Table 3: Impact of Solvent Type on H/D Exchange

Solvent Class Examples Exchange Potential Recommendation
Aprotic Acetonitrile (ACN), DMSO, Chloroform Minimal Preferred. Reconstitute and dilute standards in aprotic solvents.[2]
Protic H₂O, Methanol (MeOH), Ethanol (EtOH) High Primary drivers of H/D exchange.[2] Avoid if possible.

| Deuterated | D₂O, Methanol-d4 | Minimal (D-D exchange) | Use if an aqueous or protic solvent is required to maintain a deuterium-rich environment.[2] |

Factors_HD_Exchange cluster_factors Key Factors cluster_conditions Conditions Affecting Rate pH pH Basic_pH Basic pH (>7) Neutral_pH Neutral pH (~7) Acidic_pH Acidic pH (~2.5) Temp Temperature High_Temp High Temp (>25°C) Low_Temp Low Temp (0-4°C) Solvent Solvent Protic_Solvent Protic Solvents (H₂O, MeOH) Aprotic_Solvent Aprotic Solvents (ACN) ExchangeRate H/D Exchange Rate Basic_pH->ExchangeRate Greatly Increases Neutral_pH->ExchangeRate Increases Acidic_pH->ExchangeRate Minimizes High_Temp->ExchangeRate Increases Low_Temp->ExchangeRate Decreases Protic_Solvent->ExchangeRate Promotes Aprotic_Solvent->ExchangeRate Inhibits

Caption: Factors influencing the rate of H/D exchange.

Experimental Protocols

Protocol 1: Recommended Sample Preparation Workflow for LC-MS Analysis

This protocol outlines an ideal workflow designed to preserve the isotopic integrity of a deuterated internal standard during sample preparation for LC-MS analysis.

Experimental_Workflow cluster_prep Sample Preparation (On Ice, ~4°C) cluster_analysis LC-MS Analysis start 1. Prepare Working IS Solution (Dilute stock in high % ACN) spike 2. Spike IS into Sample start->spike extract 3. Perform Extraction (e.g., Protein Precipitation with cold ACN) spike->extract centrifuge 4. Centrifuge at 4°C extract->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer quench 6. CRITICAL QUENCH STEP Add dilute acid (e.g., 1% Formic Acid) to adjust final pH to ~2.5-3.0 transfer->quench autosampler 7. Place in Cooled Autosampler (~4°C) quench->autosampler inject 8. Inject for LC-MS Analysis (Use cooled column compartment if possible) autosampler->inject

Caption: Recommended workflow for minimizing H/D exchange.

Methodology:

  • Standard Preparation: Reconstitute the lyophilized deuterated internal standard (IS) in 100% acetonitrile (ACN) to create a stock solution. Prepare a working IS solution by diluting the stock in ACN or an ACN/water mixture with high organic content (e.g., 90:10 ACN:H₂O).[2]

  • Sample Preparation (On Ice): Place all solutions, samples, and collection plates on ice to maintain a low temperature (~0-4°C) throughout the process.[2]

  • Sample Extraction: For a protein precipitation extraction, add the working IS solution to your biological sample, followed by cold ACN to precipitate proteins. Vortex briefly.

  • Centrifugation: Centrifuge the samples at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and IS to a new tube or a 96-well plate.[2]

  • Crucial Quench Step: Add a small volume (e.g., 5 µL) of a dilute acid (e.g., 1% formic acid in water) to the supernatant.[2] This step is critical to lower the final pH to the 2.5-3.0 range, where the H/D exchange rate is minimal.[1][2]

  • LC-MS Analysis: Immediately cap the tubes or seal the plate and place it in a cooled autosampler (e.g., 4°C) for injection onto the LC-MS system.[2]

Protocol 2: Preparation of a Stock Solution from a Solid Deuterated Standard

This protocol outlines the general steps for preparing a stock solution from a solid (lyophilized) deuterated standard while minimizing moisture contamination.[6]

Methodology:

  • Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid when opened.[6]

  • Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[6] This minimizes exposure to atmospheric moisture.

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.[6][7]

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of a suitable, high-purity aprotic solvent (e.g., acetonitrile, DMSO) to dissolve the standard completely.[7]

  • Dilution: Once fully dissolved, dilute to the mark with the same solvent. Stopper the flask and mix thoroughly by inverting it multiple times.

  • Storage: Transfer the stock solution to a labeled, airtight container (e.g., an amber vial with a PTFE-lined cap) for storage under the recommended conditions (typically -20°C).[7]

References

troubleshooting guide for using Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Di-tert-butyl Butylphosphonate-d7

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterium-labeled version of Di-tert-butyl Butylphosphonate. The "-d7" signifies that the butyl group has been labeled with seven deuterium (B1214612) atoms. This isotopic labeling is particularly useful in analytical chemistry, especially in mass spectrometry-based assays, where it can serve as an internal standard for the quantification of the non-deuterated analog.[1] Like its non-deuterated counterpart, it is a dialkyl phosphonate (B1237965). These compounds are valuable intermediates in organophosphorus chemistry, often used in the synthesis of more complex molecules, including pharmaceuticals.[2]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it should be stored under an inert atmosphere at 2-8°C.[3] Phosphonates, in general, can be sensitive to hydrolysis and oxidation. Exposure to moisture and air should be minimized.

Q3: I am seeing unexpected peaks in the ³¹P NMR spectrum of my sample. What could be the cause?

Unexpected peaks in the ³¹P NMR spectrum often indicate the presence of impurities or degradation products. Common issues include:

  • Oxidation: Di-tert-butyl phosphonates can oxidize to the corresponding phosphate. Strict exclusion of oxygen during synthesis and handling is crucial to prevent the formation of undesired byproducts.[2][4]

  • Hydrolysis: Exposure to moisture can lead to the hydrolysis of the tert-butyl ester groups, resulting in the formation of mono-tert-butyl butylphosphonate or butylphosphonic acid.

  • Residual Starting Materials or Reagents: Incomplete reaction or purification can leave residual starting materials or reagents, which will appear in the NMR spectrum.

³¹P NMR is a primary method for assessing the purity of phosphonates.[2] It is recommended to compare the spectrum of your sample to a reference spectrum if available.

Troubleshooting Guide

Low Reaction Yield

Q4: I am experiencing low yields in a reaction involving this compound. What are the potential causes and solutions?

Low yields can arise from several factors related to the stability and reactivity of the phosphonate.

Potential Cause Explanation Recommended Solution
Thermal Decomposition Di-tert-butyl phosphonates can be sensitive to heat and may decompose at elevated temperatures, especially during distillation or prolonged heating.[4]Maintain careful temperature control throughout the reaction and purification process. Use lower temperatures if possible, even if it extends the reaction time.
Suboptimal Reaction Conditions The choice of base, solvent, and temperature can significantly impact the reaction outcome. For instance, in alkylation reactions, the base used is critical for efficient deprotonation.[4]Screen different bases and solvents to find the optimal conditions for your specific transformation. Refer to literature for similar reactions to guide your optimization.
Side Reactions Undesired side reactions can consume the starting material. For example, in deprotection steps using acid, harsh conditions can lead to cleavage of the P-C bond.[5]Use milder reaction conditions. For deprotection, consider using aqueous acids under controlled temperatures.[4]
Incomplete Reaction The reaction may not have gone to completion.Monitor the reaction progress using techniques like TLC or NMR spectroscopy to determine the optimal reaction time.
Purification Challenges

Q5: I am having difficulty purifying my product containing the this compound moiety. What purification strategies are recommended?

Purification of phosphonates can be challenging due to their polarity.

Issue Recommended Strategy
Polarity Issues in Chromatography Phosphonic acids and their esters can be highly polar, leading to poor separation on standard silica (B1680970) gel.[5]
Product Instability during Purification The product may be degrading on the silica gel column.
Analytical and Spectroscopic Issues

Q6: I am observing unexpected fragmentation in the mass spectrum of my this compound containing product. How can I interpret this?

Mass spectrometry of organophosphorus compounds can sometimes show complex fragmentation patterns.

  • Loss of tert-Butyl Groups: A common fragmentation pathway for compounds containing tert-butyl groups is the loss of a tert-butyl cation or isobutene.[2]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the phosphorus atom can also occur.[6]

  • Rearrangements: McLafferty-type rearrangements are possible if the molecule contains appropriate functional groups.

The presence of the deuterium label will result in a mass shift for fragments containing the butyl-d7 group, which can aid in identifying these fragments.

Q7: The proton NMR spectrum of my compound is complex. Are there any specific considerations for this compound?

The protons on the butyl-d7 chain will be absent from the ¹H NMR spectrum. You should expect to see signals corresponding to the tert-butyl groups and any other protons in your molecule. The signal for the tert-butyl protons will likely be a singlet. Any residual proton signals on the deuterated butyl chain will appear as multiplets with coupling to deuterium.

Experimental Workflow & Methodologies

Below is a generalized workflow for a reaction involving this compound, such as an alkylation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dry Glassware & Reagents reagents Prepare Di-tert-butyl Butylphosphonate-d7 & Other Reagents start->reagents reaction_setup Set up Reaction under Inert Atmosphere reagents->reaction_setup addition Add Reagents (e.g., Base, Electrophile) reaction_setup->addition monitoring Monitor Reaction (TLC, NMR) addition->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purify Product (Chromatography/Recrystallization) extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

Caption: Generalized experimental workflow for reactions using this compound.

Signaling Pathway Example: Synthesis of a Phosphonate-Containing Therapeutic

The following diagram illustrates a simplified, hypothetical signaling pathway that might be targeted by a therapeutic agent synthesized using this compound as a building block.

signaling_pathway cluster_synthesis Synthesis of Inhibitor cluster_pathway Target Signaling Pathway start Di-tert-butyl Butylphosphonate-d7 intermediate Phosphonate Intermediate start->intermediate inhibitor Final Inhibitor intermediate->inhibitor kinase_b Kinase B inhibitor->kinase_b Inhibition receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_a->kinase_b response Cellular Response kinase_b->response

Caption: Hypothetical synthesis and action of a phosphonate inhibitor on a signaling pathway.

References

Technical Support Center: Matrix Effects in LC-MS Analysis with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis, particularly when using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1][2] This can manifest as either a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[3] Common culprits include salts, lipids, and proteins, especially in complex biological matrices.[1][4]

Q2: How do deuterated internal standards help mitigate matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte, they ideally co-elute and experience similar ionization suppression or enhancement.[1][5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][5]

Q3: Can deuterated internal standards completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1][6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][7] If this shift causes the analyte and internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[1][6] This is referred to as differential matrix effects.[6][8]

Q4: What are the key considerations when selecting a deuterated internal standard?

A4: Several factors are crucial when selecting a deuterated internal standard:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).[1]

  • Stability of Deuterium Labels: Deuterium atoms should be on stable positions of the molecule to prevent H/D back-exchange with the solvent or matrix.[8]

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte under the specific chromatographic conditions.[1][9][10]

  • Concentration: The concentration of the internal standard should be optimized to be comparable to the analyte's concentration and fall within the linear range of the assay.[9]

Q5: What is the difference between ion suppression and ion enhancement?

A5: Ion suppression is the reduction in the ionization efficiency of an analyte due to co-eluting matrix components, leading to a decreased signal.[5] Conversely, ion enhancement is the increase in ionization efficiency, resulting in a stronger signal.[2] Both phenomena can negatively impact the accuracy of quantification if not properly addressed.[2][11]

Troubleshooting Guides

This section provides solutions to common problems encountered when using deuterated internal standards to correct for matrix effects.

Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples.

  • Injector Variability: Inconsistent injection volumes.[12]

  • Differential Matrix Effects: The analyte and internal standard are affected differently by matrix components across various samples.[8]

  • Carryover: Residual analyte or internal standard from a previous high-concentration sample affecting the current analysis.[12]

Troubleshooting Steps:

  • Verify Sample Preparation Consistency: Ensure uniform timing and execution of all sample preparation steps.

  • Check Injector Performance: Perform an injection precision test with a standard solution. Check for air bubbles in the autosampler syringe and loop.[12]

  • Evaluate Matrix Effects: Conduct a post-extraction spike experiment (see Experimental Protocols) to assess the variability of the matrix effect across different lots of matrix.

  • Assess Carryover: Inject a blank sample immediately following a high-concentration sample to check for carryover. Optimize the autosampler wash procedure with a stronger solvent or increased wash volume if necessary.[12]

Problem 2: Analyte and Deuterated Internal Standard Do Not Co-elute

Possible Causes:

  • Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7][8]

  • Column Degradation: Loss of stationary phase or column contamination can alter selectivity.[1]

Troubleshooting Steps:

  • Confirm Lack of Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect for any separation.

  • Adjust Chromatographic Conditions:

    • Modify the mobile phase composition or gradient profile.

    • Consider a column with a different stationary phase or lower resolution to ensure co-elution.[7][8]

  • Replace Analytical Column: If column degradation is suspected, replace it with a new column of the same type.[1]

Problem 3: Unexpectedly High or Low Analyte Concentrations

Possible Causes:

  • Incorrect Internal Standard Concentration: An error in the preparation of the internal standard spiking solution will introduce a systematic bias.[1]

  • Cross-Contamination: Carryover from a high concentration sample can lead to artificially high results in subsequent samples.[1]

  • Differential Matrix Effects: Significant and differing ion suppression or enhancement between the analyte and the internal standard.[8]

  • Isotopic Contribution: The internal standard may contain a small amount of the non-labeled analyte, or vice-versa.

Troubleshooting Steps:

  • Verify Internal Standard Concentration: Carefully reprepare the internal standard solution and re-verify its concentration.[1]

  • Check for Carryover: As described in Problem 1, inject blanks after high-concentration samples.

  • Quantify Matrix Effect: Perform a quantitative matrix effect assessment (see Experimental Protocols) to determine the degree of differential ionization effects.

  • Assess Isotopic Purity: Analyze the pure internal standard solution to check for the presence of the unlabeled analyte at its corresponding m/z.

Quantitative Data Summary

The following table summarizes the impact of matrix effects on analyte response and how a deuterated internal standard can compensate for this variability.

Sample TypeAnalyte Peak AreaIS Peak AreaAnalyte/IS Ratio
Neat Solution (No Matrix) 1,200,0001,500,0000.80
Matrix Lot A (Low Suppression) 950,0001,180,0000.81
Matrix Lot B (High Suppression) 480,000610,0000.79
Matrix Lot C (Enhancement) 1,550,0001,940,0000.80
Hypothetical data for illustrative purposes.

As shown, while the absolute peak areas for both the analyte and the internal standard (IS) vary significantly due to different matrix effects, the ratio of their peak areas remains consistent, allowing for accurate quantification.[13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.[1]

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A. (This set is used to determine recovery, but is often prepared concurrently).

  • Analyze Samples: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect (ME):

    • Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • Matrix Factor (Analyte) = Mean Peak Area of Analyte in Set B / Mean Peak Area of Analyte in Set A

    • Matrix Factor (IS) = Mean Peak Area of IS in Set B / Mean Peak Area of IS in Set A

    • IS-Normalized MF = Matrix Factor (Analyte) / Matrix Factor (IS)

    • An IS-Normalized MF close to 1.0 indicates effective compensation by the internal standard.[11]

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • System Setup:

    • Set up the LC-MS system with the analytical column.

    • Use a T-piece to connect the LC column outlet and a syringe pump to the MS inlet.[5][9]

  • Analyte Infusion: Prepare a standard solution of your analyte. Infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow post-column. This will generate a stable baseline signal for the analyte.[9]

  • Blank Matrix Injection: Once a stable baseline is achieved, inject an extracted blank matrix sample onto the LC column.[5][9]

  • Data Analysis: Monitor the analyte's signal throughout the chromatographic run. Any significant drop or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[3][14]

Visualizations

MatrixEffectWorkflow cluster_sample Sample Journey cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Biological Sample (Analyte + Matrix) IS_Spike Deuterated IS Spike Sample->IS_Spike Add IS Extraction Sample Extraction Extract Analyte + Co-eluting Matrix Components Extraction->Extract LC LC Separation Extract->LC IS_Spike->Extraction IonSource Ion Source (ESI/APCI) LC->IonSource MS Mass Analyzer IonSource->MS Signal Analyte & IS Signals IonSource->Signal Matrix Effect (Suppression/Enhancement) Affects Analyte & IS Similarly Detector Detector MS->Detector Detector->Signal Ratio Calculate Analyte/IS Ratio Signal->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Workflow of LC-MS analysis with a deuterated internal standard.

TroubleshootingFlowchart Start Inaccurate or Irreproducible Results CheckCoelution Step 1: Verify Analyte & IS Perfect Co-elution Start->CheckCoelution CoeluteYes Yes CheckCoelution->CoeluteYes Yes CoeluteNo No CheckCoelution->CoeluteNo No CheckMatrixEffect Step 2: Assess Matrix Effect (Post-Extraction Spike) CoeluteYes->CheckMatrixEffect AdjustChroma Optimize Chromatography: - Modify Gradient - Change Column CoeluteNo->AdjustChroma AdjustChroma->CheckCoelution MatrixYes Significant Differential Matrix Effect Found CheckMatrixEffect->MatrixYes Yes MatrixNo No Significant Differential Effect CheckMatrixEffect->MatrixNo No ImproveCleanup Improve Sample Cleanup: - SPE - LLE MatrixYes->ImproveCleanup CheckIS Step 3: Check IS Concentration & Purity MatrixNo->CheckIS ImproveCleanup->CheckMatrixEffect End Resolved ImproveCleanup->End IS_OK OK CheckIS->IS_OK OK IS_Bad Error Found CheckIS->IS_Bad Error IS_OK->End ReprepareIS Reprepare IS Solution & Verify Purity IS_Bad->ReprepareIS ReprepareIS->CheckIS ReprepareIS->End EndFail Consult Instrument Specialist

References

Technical Support Center: Chromatographic Shift of Deuterated Compounds in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for navigating the complexities of chromatographic shifts observed with deuterated compounds in reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed experimental insights.

Frequently Asked Questions (FAQs)

Q1: Why do my deuterated compounds elute earlier than their non-deuterated (protiated) counterparts in RP-HPLC?

This phenomenon is known as the "chromatographic isotope effect" or, more specifically, an "inverse isotope effect" in the context of reverse-phase chromatography.[1][2] The primary reason for this observation lies in the subtle physicochemical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger than the C-H bond.[1] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] Consequently, the intermolecular interactions between the deuterated analyte and the non-polar stationary phase are weaker, leading to a shorter retention time.[1][2]

Q2: What factors influence the magnitude of the retention time shift between deuterated and non-deuterated compounds?

Several factors can modulate the observed retention time difference:

  • Number of Deuterium (B1214612) Atoms: Generally, a greater number of deuterium substitutions in a molecule leads to a more pronounced shift in retention time.[1][3]

  • Position of Deuteration: The specific location of the deuterium atoms within the molecule can significantly impact the extent of the isotope effect.[1][4]

  • Molecular Structure: The inherent chemical properties of the analyte itself play a crucial role in the magnitude of the chromatographic shift.[4]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition (e.g., organic modifier like acetonitrile (B52724) vs. methanol), and column temperature can all influence the separation of deuterated and non-deuterated analogs.[1][5]

Q3: Is it possible for deuterated compounds to have a longer retention time in some forms of liquid chromatography?

Yes. While earlier elution is typical in reverse-phase HPLC, the opposite effect can be observed in normal-phase liquid chromatography (NPLC). In NPLC, deuterated compounds may exhibit longer retention times than their protiated counterparts.[1][4]

Q4: My deuterated internal standard and analyte used to co-elute, but now I'm observing a separation. What could be the cause?

A sudden or gradual shift in the retention time of your deuterated internal standard relative to the analyte often points to changes in the chromatographic system rather than a change in the inherent isotope effect.[4] Potential causes include:

  • Column Aging: Over time, the performance of an HPLC column can degrade, leading to changes in selectivity.

  • Mobile Phase Composition: Even minor, unintended variations in the mobile phase preparation can alter retention times.[5]

  • Column Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and interactions with the stationary phase, leading to shifts in retention.[4][5]

  • System Leaks: A small leak in the HPLC system can cause pressure drops and affect retention times.[5]

Troubleshooting Guide

Issue: Unexpected or significant retention time shift between a deuterated internal standard and the analyte.

This troubleshooting guide provides a systematic approach to diagnosing and resolving unexpected retention time shifts.

Troubleshooting Workflow

A Unexpected Retention Time Shift Observed B Verify HPLC System Stability A->B Start C Check Mobile Phase Preparation B->C System Stable F Problem Resolved B->F System Unstable (e.g., leaks, pressure fluctuations) Fix System Issues D Inspect Column Health C->D Mobile Phase Correct C->F Mobile Phase Incorrect Prepare Fresh Mobile Phase E Review Method Parameters D->E Column OK D->F Column Degraded Replace Column E->F Parameters Correct E->F Parameters Incorrect Correct Method Parameters

Caption: A logical workflow for troubleshooting retention time shifts.

Step 1: Verify HPLC System Stability

  • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.[6]

  • Monitor Pressure: Observe the system pressure for any unusual fluctuations. A stable backpressure is indicative of a healthy pump and system.[5]

  • Pump Performance: Ensure the pump is delivering a consistent flow rate.

Step 2: Examine the Mobile Phase

  • Fresh Preparation: Prepare a fresh batch of the mobile phase, ensuring accurate measurements and thorough mixing.[5] If using a buffer, verify the pH.[5]

  • Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the system.[7]

  • Miscibility: Confirm that all components of the mobile phase are miscible.[8]

Step 3: Assess Column Condition

  • Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis.[5]

  • Column Wash: If you suspect column contamination, perform a column wash according to the manufacturer's recommendations.[5]

  • Column Replacement: If the column is old or has been used extensively, consider replacing it.[5]

Step 4: Review and Optimize Method Parameters

  • Gradient Profile: Adjusting the gradient slope can sometimes minimize the separation between the deuterated and non-deuterated compounds.[5]

  • Mobile Phase Composition: Small changes in the organic solvent ratio or switching between different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) can influence the degree of separation.[5]

  • Temperature: Optimizing the column temperature can impact selectivity and potentially reduce the retention time shift.[5]

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the impact of deuteration on retention time in reverse-phase liquid chromatography.

Compound PairChromatographic SystemRetention Time (Protiated)Retention Time (Deuterated)Retention Time Shift (ΔtR)Reference
Armodafinil vs. Deuterated ArmodafinilLC-MSCo-elutedCo-eluted0 min[9]
Aldehyde Derivatives (Light vs. Heavy)RPLC-MS/MSVariesVariesDeuterium substitution had a significant effect on retention time shifts.[10]
Chlorobenzene vs. Chlorobenzene-d5GC-MS8.588 min8.553 min0.035 min[11]
1,4-Dichlorobenzene vs. 1,4-Dichlorobenzene-d4GC-MS12.085 min12.049 min0.036 min[11]
1,2-Dichloroethane vs. 1,2-Dichloroethane-d4GC-MS4.534 min4.448 min0.086 min[11]

Experimental Protocols

Protocol 1: General Method for the Separation of a Deuterated Compound from its Non-Deuterated Form using HPLC-UV [12]

This protocol provides a general guideline. Specific parameters will need to be optimized for each unique analyte.

  • Sample Preparation:

    • Prepare a stock solution containing a mixture of the deuterated and non-deuterated compounds in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create calibration standards and quality control samples.

  • Chromatographic Conditions:

    • Column: A high-resolution C18 column is often a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is commonly used.

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 40°C.

    • Injection Volume: Typically 5-20 µL.

    • Detection: Set the UV detector to the maximum absorbance wavelength of the analyte.

  • Data Analysis:

    • Integrate the peaks for both the deuterated and non-deuterated compounds.

    • Calculate the retention time difference.

Experimental Workflow for HPLC-UV Analysis

A Prepare Stock Solution (Deuterated & Non-deuterated Mixture) B Create Calibration Standards & QC Samples A->B C HPLC-UV Analysis B->C D Data Acquisition C->D E Peak Integration & Analysis D->E

Caption: A general workflow for the HPLC-UV analysis of deuterated compounds.

Protocol 2: Quantification of a Deuterated Drug Candidate in Human Plasma using LC-MS/MS [12]

This protocol is a representative example and requires optimization and validation.

  • Sample Preparation (Protein Precipitation):

    • Thaw human plasma samples and vortex to ensure homogeneity.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute at high speed.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A typical flow rate would be 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • Mass Spectrometer: A tandem mass spectrometer with a suitable ion source (e.g., electrospray ionization).

    • Detection: Monitor the specific mass-to-charge ratios (m/z) for the protiated and deuterated analytes.[1]

  • Data Analysis:

    • Determine the retention time for each analyte from the apex of its chromatographic peak.[1]

    • Calculate the retention time shift (ΔtR) by subtracting the retention time of the deuterated analog from the protiated analog.[1]

    • Quantify the analyte using the ratio of its peak area to that of the deuterated internal standard.

LC-MS/MS Analysis Workflow for Deuterated Drugs in Biological Matrices

A Plasma Sample Collection B Addition of Deuterated Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Quantification G->H

Caption: Workflow for LC-MS/MS analysis of deuterated drugs.

References

correcting for isotopic impurities in Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for correcting for isotopic impurities in Di-tert-butyl Butylphosphonate-d7.

Frequently Asked Questions (FAQs)

Q1: What are isotopic impurities in this compound?

A1: It is practically impossible to synthesize a compound with 100% isotopic purity.[1] Therefore, this compound will contain isotopologues, which are molecules with the same chemical structure but a different number of deuterium (B1214612) atoms. The most abundant species will be the desired d7, but there will also be smaller amounts of d6, d5, d4, and so on.[1] These lower isotopologues are considered an integral part of the deuterated active pharmaceutical ingredient (API) rather than impurities.[2]

Q2: Why is it important to correct for these isotopic impurities?

A2: Accurate quantification of the different isotopologues is crucial for several reasons. In quantitative studies using this compound as an internal standard, the presence of unlabeled analyte in the standard can lead to inaccurate results.[3] Furthermore, regulatory agencies require a thorough analysis and quantification of these isotopologues.[1] Understanding the isotopic distribution ensures batch-to-batch consistency and the delivery of a safe and effective drug product.[1]

Q3: What are the primary analytical techniques for determining isotopic purity?

A3: The most common and powerful techniques are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] HRMS, particularly with electrospray ionization (ESI), is excellent for determining the distribution of isotopologues.[5][6] Quantitative NMR (qNMR), including ¹H, ²H, ¹³C, and ³¹P NMR, can provide precise information on the location and extent of deuteration.[7][8][9][10] A combined approach using both MS and NMR is often recommended for a comprehensive characterization.[11]

Q4: What is the "chromatographic isotope effect" and how does it affect my analysis?

A4: The "chromatographic isotope effect" refers to the phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3][4] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, which can compromise analytical accuracy.[12]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate, even though I am using this compound as an internal standard. What could be the issue?

Answer: This can be due to several factors, including a lack of co-elution between the analyte and the internal standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[12]

Potential Cause Troubleshooting Steps
Lack of Co-elution Verify co-elution by overlaying the chromatograms of the analyte and the internal standard. If separation is observed, consider adjusting the chromatographic conditions (e.g., gradient, mobile phase composition) or using a column with lower resolution to ensure they elute together.[4][12]
Isotopic Impurity in Standard Analyze a high-concentration solution of the this compound standard alone to check for the presence of the unlabeled analyte.[3] This can create a non-linear calibration curve. A mathematical correction may be necessary.[13]
Hydrogen/Deuterium (H/D) Exchange Ensure the deuterium labels are on stable positions of the molecule. Avoid highly acidic or basic conditions if the labels are labile.[4] To check for H/D back-exchange, incubate the deuterated standard in a blank sample matrix under your experimental conditions and monitor for any increase in the signal of the non-deuterated analyte.[12]
Issue 2: Unexpected Peaks in the Mass Spectrum

Question: I am observing unexpected peaks in my mass spectrum that are interfering with my analysis. How can I identify their source?

Answer: First, determine if the unexpected peaks are part of the isotopic envelope of your analyte or if they are from a co-eluting contaminant. Isotopic peaks will have a predictable mass difference and intensity ratio relative to the monoisotopic peak.

Potential Cause Troubleshooting Steps
Co-eluting Contaminants Optimize your liquid chromatography (LC) method to improve separation. This can include changing the gradient, column, or mobile phase.
Matrix Effects In complex samples, ion suppression or enhancement from matrix components can distort the true isotopic pattern. Employ sample cleanup techniques like solid-phase extraction (SPE) or use matrix-matched standards.
In-source Fragmentation In-source fragmentation can generate ions that interfere with your analyte's isotopic cluster. Adjusting the ion source parameters may help to minimize this.

Data Presentation

Table 1: Theoretical Isotopic Distribution of this compound

This table represents a theoretical distribution for a batch with an isotopic enrichment of 99.5% deuterium. The actual distribution may vary.

Isotopologue Description Theoretical Species Abundance
d7The desired, fully deuterated molecule96.5%
d6Molecule with 6 deuterium atoms and 1 hydrogen3.3%
d5Molecule with 5 deuterium atoms and 2 hydrogens0.06%
d4 and belowMolecules with 4 or fewer deuterium atoms<0.001%

Experimental Protocols

Protocol 1: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Orbitrap or Q-TOF).[14]

  • Infusion: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.

  • Data Acquisition: Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).

  • Data Analysis:

    • Identify the ion signals corresponding to the non-deuterated (d0) and the various deuterated isotopologues (d1, d2, ... d7).

    • Calculate the relative abundance of each isotopologue to determine the isotopic distribution.[6]

Protocol 2: Quantitative NMR (qNMR) for Isotopic Enrichment

Objective: To determine the isotopic enrichment of this compound.

Methodology:

  • Materials:

    • This compound sample.

    • Internal Standard (IS) of known purity (e.g., phosphonoacetic acid for ³¹P qNMR).[7]

    • Deuterated solvent (e.g., D₂O, DMSO-d₆).[7]

  • Sample Preparation:

    • Accurately weigh a specific amount of the phosphonate (B1237965) sample and the internal standard. The molar ratio should be close to 1:1.[7]

    • Dissolve the mixture in a precise volume of the deuterated solvent and vortex to ensure homogeneity.

    • Transfer an aliquot to an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

    • Acquire a standard single-pulse experiment for ¹H or ³¹P.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest (a value of 30-60 seconds is often used).[7]

  • Data Analysis:

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity or isotopic enrichment based on the integral values, the number of nuclei, and the molecular weights of the analyte and the internal standard.

Visualizations

Isotopic_Correction_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Analysis cluster_Correction Data Correction and Application MS_Acquire Acquire Full Scan Mass Spectrum Identify_Isotopologues Identify d0 to d7 Isotopologues MS_Acquire->Identify_Isotopologues Calculate_Abundance Calculate Relative Abundance Identify_Isotopologues->Calculate_Abundance Isotopic_Distribution Determine Isotopic Distribution Calculate_Abundance->Isotopic_Distribution Apply_Correction Apply Mathematical Correction Factors Isotopic_Distribution->Apply_Correction NMR_Acquire Acquire 1H or 31P qNMR Spectrum Integrate_Signals Integrate Analyte and Internal Standard Signals NMR_Acquire->Integrate_Signals Calculate_Enrichment Calculate Isotopic Enrichment Integrate_Signals->Calculate_Enrichment Isotopic_Enrichment Determine Isotopic Enrichment Calculate_Enrichment->Isotopic_Enrichment Isotopic_Enrichment->Apply_Correction Corrected_Data Corrected Quantitative Data Apply_Correction->Corrected_Data

Figure 1: Workflow for isotopic analysis and data correction.

Troubleshooting_Logic Start Inaccurate Quantitative Results Check_Coelution Check for Analyte/Standard Co-elution Start->Check_Coelution Check_Purity Verify Isotopic Purity of Standard Start->Check_Purity Check_Exchange Investigate H/D Exchange Start->Check_Exchange Coelution_Issue Adjust Chromatography Check_Coelution->Coelution_Issue Separation Observed Purity_Issue Apply Correction Factor Check_Purity->Purity_Issue Unlabeled Analyte Present Exchange_Issue Modify Sample Conditions or Labeling Position Check_Exchange->Exchange_Issue Exchange Detected

Figure 2: Troubleshooting logic for inaccurate quantitative results.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio with Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Di-tert-butyl Butylphosphonate-d7 in improving the signal-to-noise ratio in quantitative analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the signal-to-noise ratio?

This compound is the deuterated form of Di-tert-butyl Butylphosphonate. In analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, it serves as an ideal internal standard.[1]

Improving the signal-to-noise ratio is achieved by using it as an internal standard to correct for variations during sample preparation and analysis. By adding a known amount of this compound to your samples, you can normalize the signal of your target analyte. This normalization corrects for inconsistencies in sample handling, injection volume, and instrument response, thereby reducing the "noise" or variability in your measurements and enhancing the "signal" of your analyte of interest.[2]

Q2: In which analytical techniques can I use this compound?

This compound is primarily used as an internal standard in quantitative analyses performed with:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) [1]

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Its chemical properties make it suitable for methods where a non-deuterated analogue, such as Di-tert-butyl Butylphosphonate or other similar phosphonate (B1237965) compounds, is the target analyte.

Q3: Why is a deuterated internal standard preferred over a non-isotopically labeled one?

Deuterated internal standards are considered the gold standard in quantitative analysis for several reasons:[3][2]

  • Similar Physicochemical Properties: They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts. This ensures they behave similarly during sample extraction, chromatography, and ionization.[1][4]

  • Co-elution: In chromatography, the deuterated standard typically co-elutes with the analyte, meaning they experience the same matrix effects (ion suppression or enhancement).[5]

  • Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their distinct detection by a mass spectrometer.

These factors lead to more accurate and precise quantification compared to using a structural analogue as an internal standard.

Q4: What are the key considerations before using this compound in my experiments?

Before incorporating this compound into your workflow, you should:

  • Verify Chemical and Isotopic Purity: Always obtain a certificate of analysis from the supplier to confirm the chemical and isotopic purity of the standard. Impurities can lead to inaccurate results.

  • Ensure Stability: Confirm the stability of the deuterium (B1214612) labels on the molecule under your experimental conditions (e.g., pH, temperature). While the labels on this compound are generally stable, harsh acidic or basic conditions could potentially lead to back-exchange.

  • Check for Co-elution: During method development, verify that this compound co-elutes with your target analyte to ensure proper correction for matrix effects.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio Despite Using this compound

Symptoms:

  • High baseline noise in your chromatogram or spectrum.

  • The peak for your target analyte is not significantly above the baseline noise.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Prepare fresh mobile phases and extraction solvents using high-purity, LC-MS grade reagents.
Instrument Contamination Perform a system flush. If the issue persists, clean the ion source of the mass spectrometer.
Suboptimal Instrument Parameters Optimize mass spectrometer parameters such as spray voltage, gas flows, and collision energy. For NMR, ensure the probe is properly tuned and shimmed.
Insufficient Analyte Concentration If possible, increase the concentration of your sample. If not, consider a more sensitive analytical method or instrument.
Issue 2: Inaccurate or Irreproducible Quantitative Results

Symptoms:

  • High variability (%RSD) in replicate measurements.

  • Calculated concentrations are consistently higher or lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Chromatographic Separation of Analyte and Internal Standard While deuterated standards usually co-elute, minor retention time shifts can occur.[5] If a significant shift is observed, adjust the chromatographic method (e.g., gradient, column temperature) to achieve better co-elution.
Isotopic Impurity in the Internal Standard If the deuterated standard contains a significant amount of the non-deuterated analyte, it will lead to an overestimation of the analyte concentration. Verify the isotopic purity from the certificate of analysis.
Deuterium-Hydrogen Back-Exchange This can occur under harsh pH conditions. Ensure your sample preparation and mobile phases are within a neutral pH range if possible.
Matrix Effects Even with a deuterated standard, severe matrix effects can sometimes lead to inaccuracies.[6] Improve your sample clean-up procedure to remove more interfering matrix components.

Data Presentation

The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantitative measurements. Below is a table summarizing hypothetical data from an LC-MS/MS experiment comparing the quantification of an analyte with and without an internal standard, and with a structural analogue versus a deuterated internal standard.

Table 1: Comparison of Quantitative Performance

Method Mean Calculated Concentration (ng/mL) Standard Deviation (ng/mL) Coefficient of Variation (%CV) Accuracy (% Recovery)
Without Internal Standard 12.52.822.4125
With Structural Analogue IS 10.81.211.1108
With Deuterated IS (e.g., this compound) 10.10.44.0101
Nominal Concentration = 10.0 ng/mL

Experimental Protocols

Protocol 1: Quantitative Analysis using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately quantify a target analyte (e.g., Di-tert-butyl Butylphosphonate) in a complex matrix (e.g., plasma) using this compound as an internal standard.

Materials:

  • Target analyte standard

  • This compound (Internal Standard, IS)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (optional, for mobile phase modification)

  • Biological matrix (e.g., blank plasma)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

Procedure:

  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the target analyte and this compound in methanol to prepare individual stock solutions.

  • Preparation of Working Solutions:

    • Prepare a series of calibration standards by serially diluting the analyte stock solution.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the IS stock solution.

  • Sample Preparation:

    • To 100 µL of each calibration standard, quality control sample, and unknown sample, add 20 µL of the working internal standard solution.

    • Vortex briefly.

    • Add 300 µL of the protein precipitation solvent.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a suitable LC method to achieve chromatographic separation.

    • Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for both the analyte and the internal standard.

    • Inject the prepared samples and acquire the data.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample/Standard/QC Add_IS Add Di-tert-butyl Butylphosphonate-d7 Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Integrate Peak Integration LC_MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Workflow for quantitative analysis using this compound.

troubleshooting_logic Start Inaccurate/Irreproducible Results Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Check_Purity Verify IS Purity (Chemical & Isotopic) Check_Coelution->Check_Purity [Co-elution OK] Optimize_Chrom Optimize Chromatography Check_Coelution->Optimize_Chrom [Separation Observed] Check_Stability Assess Label Stability (pH, Temp) Check_Purity->Check_Stability [Purity OK] New_Standard Use New Batch of IS Check_Purity->New_Standard [Impurity Found] Adjust_Conditions Adjust pH/Temp of Prep Check_Stability->Adjust_Conditions [Instability Found] Improve_Cleanup Improve Sample Cleanup Check_Stability->Improve_Cleanup [Stable] Result Accurate Results Optimize_Chrom->Result New_Standard->Result Adjust_Conditions->Result Improve_Cleanup->Result

Caption: Troubleshooting logic for inaccurate results with a deuterated internal standard.

References

Technical Support Center: Analyte & Deuterated Standard Co-elution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and answers to frequently asked questions concerning the co-elution of analytes and their deuterated internal standards (IS) in chromatographic analyses, particularly within LC-MS workflows.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution, and why is it a concern?

A1: Chromatographic co-elution occurs when two or more compounds are not sufficiently separated as they pass through the chromatography column, causing them to elute at the same time.[1][2] This results in overlapping or a single misleading chromatographic peak.[3] For quantitative bioanalysis, this is a significant issue because it can prevent the accurate identification and quantification of the target analyte.[3][4] When an analyte and its deuterated internal standard co-elute, the primary concern is that other interfering compounds from the sample matrix might also co-elute, potentially affecting the ionization of the analyte and the standard differently.[5][6][7]

Q2: My deuterated internal standard is eluting at a slightly different time than my analyte. Why does this happen?

A2: This phenomenon is known as the "deuterium isotope effect" and is a common occurrence in reversed-phase chromatography.[5] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the molecule's physicochemical properties, such as its lipophilicity.[5][6] This often causes the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[5][6]

Q3: How can I determine if I have a co-elution problem?

A3: Detecting co-elution can be challenging, especially if the peaks overlap perfectly.[4] The first signs are often subtle changes in peak shape, such as asymmetry or the appearance of a "shoulder" on the peak.[3][4] More definitive methods include:

  • Diode Array Detector (DAD) Analysis: For a pure peak, the UV-Vis spectra taken across the peak should be identical. If the spectra differ, it indicates the presence of multiple components.[3][4]

  • Mass Spectrometry (MS) Analysis: By examining the mass spectra across the eluting peak, you can identify the presence of different mass-to-charge ratios (m/z), confirming that multiple compounds are present.[3][4][8]

Q4: Can a deuterated internal standard still provide accurate results if it doesn't perfectly co-elute with the analyte?

A4: While perfect co-elution is ideal, it is not always achievable. The primary purpose of a stable isotope-labeled (SIL) internal standard is to compensate for matrix effects.[6][7] If the retention times are slightly different, the analyte and the IS may be exposed to different co-eluting matrix components, which can lead to differential ion suppression or enhancement.[5][6][9] This can compromise the accuracy and precision of the results.[5][7] Therefore, it is crucial to minimize the retention time difference as much as possible.

Q5: What is the "matrix effect" and how does it relate to co-elution?

A5: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix (e.g., phospholipids (B1166683) in plasma).[9][10] When the analyte and its deuterated standard co-elute, they are presumed to experience the same matrix effect, allowing the standard to correct for variations in signal response accurately.[7] If they do not co-elute, they may be affected differently by the matrix, leading to inaccurate quantification.[7]

Troubleshooting Guides

Problem: Poor Resolution or Complete Co-elution of Analyte and Deuterated IS

Resolving co-eluting peaks involves optimizing the three fundamental factors of chromatographic resolution: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .[3][11]

1. Improve Column Efficiency (N) - "Sharpen Your Peaks"

Efficiency relates to the narrowness of the chromatographic peaks. Sharper, "skinnier" peaks are less likely to overlap.[3][4]

  • Action:

    • Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm) provide higher efficiency.[12]

    • Increase Column Length: Doubling the column length can improve resolution by about 40%, but it will also double the analysis time.[13]

    • Decrease Column Diameter: A smaller internal diameter column can enhance efficiency.[13]

    • Optimize Flow Rate: Slower flow rates can sometimes improve resolution by allowing more time for interaction with the stationary phase, but a balance must be struck to avoid excessively long run times.[14][15]

    • Check for System Dead Volume: Minimize tubing length and ensure proper connections to prevent peak broadening.[12]

2. Modify Selectivity (α) - "Change the Chemistry"

Selectivity is the most powerful tool for separating closely eluting compounds and describes the ability of the chromatographic system to distinguish between analytes.[16][17]

  • Action:

    • Change Mobile Phase Organic Modifier: If using acetonitrile, switch to methanol (B129727), or vice versa. This is one of the most effective ways to alter selectivity.[12][16][18]

    • Adjust Mobile Phase pH: For ionizable compounds, changing the mobile phase pH can significantly alter retention and selectivity. A general rule is to keep the pH at least 2 units away from the analyte's pKa.[18]

    • Change the Stationary Phase (Column): If modifying the mobile phase is insufficient, switch to a column with a different chemistry (e.g., from C18 to Phenyl-Hexyl or Cyano). This alters the chemical interactions between the analytes and the column.[4][12][14]

    • Adjust Temperature: Temperature can affect selectivity. Experiment with different column temperatures within the stable range of your column and analytes.[18]

3. Adjust Retention Factor (k') - "Move Your Peaks"

The retention factor (or capacity factor, k') is a measure of how long an analyte is retained on the column. If peaks elute too close to the void volume (low k'), there is little time for separation to occur.[3][4]

  • Action:

    • Weaken the Mobile Phase: In reversed-phase HPLC, this means decreasing the percentage of the organic solvent. This will increase the retention time for both the analyte and the IS, providing more opportunity for separation.[3][4] An ideal k' is generally between 1 and 5.[3][4]

Experimental Protocols

Protocol 1: Systematic Optimization of Chromatographic Resolution

This protocol outlines a general workflow for resolving co-eluting peaks during HPLC method development.

  • Initial Scouting Gradient:

    • Objective: Determine the approximate elution conditions for your analyte and IS.

    • Procedure: Use a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[11] Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to elute all compounds.[11]

  • Focused Gradient Optimization:

    • Objective: Improve separation of the target peaks.

    • Procedure: Based on the scouting run, design a shallower, more focused gradient around the elution time of the co-eluting peaks.[11] For example, if the peaks elute at 40% B, try a gradient from 30% to 50% B over 10-15 minutes.

  • Evaluate Mobile Phase Selectivity:

    • Objective: Alter the chemical interactions to improve separation.

    • Procedure: If co-elution persists, replace Mobile Phase B (acetonitrile) with methanol and repeat the focused gradient optimization.[11] The change in solvent can alter the elution order and improve resolution.

  • Fine-Tuning:

    • Objective: Final optimization of the method.

    • Procedure: Once satisfactory separation is achieved, make small adjustments to the flow rate and column temperature to optimize analysis time and peak shape.[11]

Protocol 2: Assessing Peak Purity with MS
  • Objective: To confirm if a single chromatographic peak contains more than one compound.

  • Procedure:

    • Acquire data in full scan mode across the chromatographic peak of interest.

    • Select at least three points across the peak: the upslope, the apex, and the downslope.

    • Extract the mass spectrum for each point.

    • Compare the spectra. If the peak is pure, the mass spectra should be identical. If the relative abundances of the ions change or new ions appear across the peak, it indicates co-elution.[4]

Data Presentation

Table 1: Troubleshooting Summary for Co-elution of Analyte and IS

SymptomPotential Cause(s)Recommended Action(s)
Peaks are broad and overlapping Poor column efficiency (N).Use a column with smaller particles or a longer length. Optimize flow rate. Check for system dead volume.
Peaks are sharp but not separated Poor selectivity (α).Change the organic modifier in the mobile phase (e.g., ACN to MeOH). Adjust mobile phase pH. Try a column with a different stationary phase.
Peaks elute very early and are co-eluting Low retention factor (k').Decrease the strength of the mobile phase (reduce the percentage of organic solvent in reversed-phase).
Retention time difference between analyte and IS Deuterium isotope effect.Optimize chromatography to minimize the difference. If separation persists, a column with lower resolution capacity may help achieve co-elution.[7]
Inconsistent results despite co-elution Differential matrix effects.Ensure complete and consistent co-elution across the entire run. Improve sample cleanup to remove interfering matrix components.

Table 2: Impact of Chromatographic Parameters on Resolution Factors

ParameterPrimary Effect OnDescription of Impact
Column Particle Size Efficiency (N)Smaller particles increase efficiency, leading to narrower peaks.[12]
Column Length Efficiency (N)Longer columns increase efficiency and retention, improving resolution.[12][13]
Mobile Phase Composition (Organic %) Retention Factor (k')Adjusting solvent strength directly controls how long analytes are retained.
Mobile Phase Solvent Type (ACN vs. MeOH) Selectivity (α)Different solvents create different interactions, changing the relative separation of analytes.[16]
Mobile Phase pH Selectivity (α)For ionizable compounds, pH controls the ionization state, which strongly affects retention and selectivity.[12]
Column Temperature Selectivity (α), Efficiency (N)Can alter selectivity and improve efficiency by reducing mobile phase viscosity.[14][15]
Stationary Phase Chemistry Selectivity (α)The most fundamental way to change selectivity by altering the primary mode of interaction.[12][14]

Diagrams

G start Observe Co-elution or Poor Resolution (Rs < 1.5) check_k Are peaks well-retained? (k' > 1) start->check_k adjust_k Increase Retention Factor (k') - Decrease % organic solvent check_k->adjust_k No check_N Are peaks sharp and symmetrical? check_k->check_N Yes adjust_k->check_k adjust_N Improve Efficiency (N) - Use smaller particle column - Increase column length - Optimize flow rate check_N->adjust_N No check_alpha Modify Selectivity (α) check_N->check_alpha Yes adjust_N->check_N change_mp Change Mobile Phase - Switch organic modifier (ACN <> MeOH) - Adjust pH check_alpha->change_mp change_col Change Stationary Phase - Switch column chemistry (e.g., C18 to Phenyl) check_alpha->change_col end Resolution Achieved (Rs >= 1.5) change_mp->end change_col->end

Caption: Troubleshooting workflow for resolving co-eluting peaks.

G cluster_factors Is a function of: Resolution Resolution (Rs) Efficiency Efficiency (N) 'Peak Sharpness' Efficiency->Resolution Selectivity Selectivity (α) 'Peak Spacing' Selectivity->Resolution Retention Retention Factor (k') 'Peak Retention' Retention->Resolution

Caption: The three factors governing chromatographic resolution.

References

Technical Support Center: Minimizing Ion Suppression with Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression when using Di-tert-butyl Butylphosphonate-d7 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled version of Di-tert-butyl Butylphosphonate. It is used as an internal standard (IS) in quantitative mass spectrometry analysis.[1] Ideally, a deuterated internal standard co-elutes with the analyte of interest (in this case, Di-tert-butyl Butylphosphonate) and experiences similar effects from the sample matrix, including ion suppression. By comparing the signal of the analyte to the known concentration of the internal standard, more accurate quantification can be achieved, as the ratio of their signals should remain constant even if ion suppression occurs.

Q2: What is ion suppression and how does it affect my results?

Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte.[1] This interference can lead to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analysis. Co-eluting matrix components can compete with the analyte for ionization in the mass spectrometer's ion source, leading to reduced signal.

Q3: I am using this compound as an internal standard, but my results are still inconsistent. Why?

Even with a deuterated internal standard, several factors can lead to inconsistent results:

  • Chromatographic Separation: If the analyte and the internal standard do not co-elute perfectly, they may be affected differently by matrix components that elute at slightly different times. The deuterium (B1214612) atoms in this compound can sometimes cause a slight shift in retention time compared to the non-deuterated analyte.

  • High Matrix Load: In very "dirty" samples with a high concentration of interfering compounds, the ion suppression can be so severe that the signals for both the analyte and the internal standard are significantly reduced, leading to poor signal-to-noise and unreliable quantification.

  • Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected concentration range of the analyte. An excessively high or low concentration of the IS can lead to inaccurate results.

  • Ion Source Contamination: Over time, the ion source of the mass spectrometer can become contaminated with non-volatile matrix components, leading to a general decrease in sensitivity and increased ion suppression for all analytes.

Q4: What are the most common sources of ion suppression when analyzing organophosphorus compounds like Di-tert-butyl Butylphosphonate?

Common sources of ion suppression for organophosphorus compounds in complex matrices such as plasma, urine, or environmental samples include:

  • Phospholipids (B1166683): Abundant in biological samples, phospholipids are notorious for causing significant ion suppression in electrospray ionization (ESI).

  • Salts: High concentrations of salts from buffers or the sample itself can interfere with the ESI process.

  • Other Endogenous Compounds: Lipids, proteins, and other small molecules present in the biological matrix can co-elute and compete for ionization.

  • Mobile Phase Additives: Certain mobile phase additives, especially non-volatile ones, can contribute to ion suppression.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Signal Intensity for Both Analyte and Internal Standard

This is a common indicator of significant ion suppression or a problem with the analytical method itself.

Possible Cause Troubleshooting Steps
Significant Matrix Effects 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Suboptimal Chromatographic Conditions 1. Optimize Gradient: Adjust the mobile phase gradient to better separate the analyte and internal standard from co-eluting matrix components. 2. Change Column Chemistry: Experiment with a different column stationary phase that may provide better retention and separation of the target compounds from interferences.
Ion Source Contamination 1. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components (e.g., capillary, skimmer). 2. Use a Diverter Valve: Program a diverter valve to send the early and late eluting, highly concentrated matrix components to waste instead of the mass spectrometer.
Issue 2: Inconsistent Analyte to Internal Standard Ratio Across Replicates

This suggests that the analyte and internal standard are not being affected by the matrix in the same way.

Possible Cause Troubleshooting Steps
Chromatographic Separation of Analyte and IS 1. Adjust Mobile Phase: Modify the mobile phase composition (e.g., organic solvent, additives) to try and achieve co-elution. 2. Lower Flow Rate: Reducing the flow rate can sometimes improve resolution and alter retention times.
Variable Matrix Effects Between Samples 1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.
Internal Standard Stability Issues 1. Check IS Solution: Ensure the internal standard stock and working solutions are fresh and have been stored correctly to prevent degradation.

Experimental Protocols

Representative LC-MS/MS Method for the Analysis of Di-tert-butyl Butylphosphonate with this compound as Internal Standard

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

1. Sample Preparation (Example for Plasma)

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by infusion of individual standards. For Di-tert-butyl Butylphosphonate, the precursor ion would be [M+H]+. Product ions would be selected based on fragmentation patterns. A similar process would be followed for the d7-internal standard.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Inconsistent or Low Signal CheckSystem Check System Suitability Problem->CheckSystem Start CheckSample Evaluate Matrix Effects CheckSystem->CheckSample System OK OptimizeMethod Optimize Method CheckSample->OptimizeMethod Minor Suppression ImproveCleanup Improve Sample Cleanup CheckSample->ImproveCleanup Significant Suppression OptimizeMethod->Problem Re-evaluate ImproveCleanup->Problem Re-evaluate

Caption: A logical workflow for troubleshooting ion suppression.

IonSourceCompetition cluster_droplet ESI Droplet Surface p1 GasPhase Gas Phase Ions (To Mass Spec) p1->GasPhase p2 p3 p3->GasPhase p4 p5 p6 p7 p8 Analyte Analyte Analyte->p1 Ionization IS IS (d7) IS->p3 Ionization Matrix Matrix Matrix->p2 Matrix->p4 Matrix->p5 Matrix->p6 Matrix->p7 Matrix->p8

Caption: Competition for ionization at the ESI droplet surface.

References

Validation & Comparative

Method Validation: A Comparative Guide to Using Di-tert-butyl Butylphosphonate-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, especially within pharmaceutical development and environmental monitoring, the accuracy and reliability of quantitative methods are paramount. The use of an internal standard is a cornerstone of robust analytical method validation, compensating for variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, deuterated analogs, such as Di-tert-butyl Butylphosphonate-d7, are considered the gold standard for mass spectrometry-based quantification.

This guide provides an objective comparison of analytical method performance when using a deuterated internal standard like this compound versus other common approaches. The information presented is supported by representative experimental data from validated methods for structurally similar organophosphorus compounds, offering a clear perspective on the advantages of this approach.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is the foundation of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to the sample at the beginning of the workflow. Because the deuterated standard is chemically identical to the analyte of interest, it experiences the same losses during extraction, derivatization, and analysis. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.

Performance Comparison: The Advantage of a Deuterated Internal Standard

The following tables summarize typical validation data for the analysis of an organophosphorus pesticide using a deuterated internal standard, which serves as a proxy for the performance expected when using this compound. This is compared with a hypothetical scenario using a non-deuterated internal standard (structural analog) or an external standard method.

Table 1: Linearity

ParameterMethod with Deuterated IS (e.g., this compound)Method with Structural Analog ISExternal Standard Method
Calibration Range 0.5 - 100 µg/L0.5 - 100 µg/L0.5 - 100 µg/L
Correlation Coefficient (r²) > 0.998> 0.995> 0.990
Regression Type Linear, 1/x weightingLinear, 1/x weightingLinear

Data is representative of typical performance for organophosphorus compound analysis.

Table 2: Accuracy and Precision (Recovery and RSD)

Analyte ConcentrationMethod with Deuterated ISMethod with Structural Analog ISExternal Standard Method
Recovery (%) RSD (%) Recovery (%)
Low QC (1 µg/L) 98.53.295.2
Mid QC (10 µg/L) 101.22.1103.1
High QC (80 µg/L) 99.31.898.7

QC = Quality Control, RSD = Relative Standard Deviation. Data is representative of typical performance for organophosphorus compound analysis in a complex matrix.

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

ParameterMethod with Deuterated ISMethod with Structural Analog ISExternal Standard Method
LOD (µg/L) 0.10.20.5
LOQ (µg/L) 0.51.02.0

Data is representative of typical performance for organophosphorus compound analysis.

As the data illustrates, methods employing a deuterated internal standard consistently demonstrate superior linearity, accuracy, precision, and lower detection limits. This is primarily due to the ability of the deuterated standard to effectively compensate for matrix effects and other sources of variability.

Experimental Protocols

Below is a detailed methodology for a representative experiment involving the analysis of organophosphorus compounds in a food matrix using a deuterated internal standard and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][2][3]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Extraction: Add 10 mL of acetonitrile (B52724), and shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride, and shake for another minute.

  • Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Final Centrifugation: Vortex and centrifuge the d-SPE tube.

  • Analysis: The final extract is ready for GC-MS analysis.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 8890 GC system or similar.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Split/splitless injector, 250°C.

  • Oven Program: Start at 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source: Electron Ionization (EI) at 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for using an internal standard.

experimental_workflow sample Homogenized Sample is_spike Spike with This compound sample->is_spike 1 extraction QuEChERS Extraction is_spike->extraction 2 cleanup d-SPE Cleanup extraction->cleanup 3 analysis GC-MS Analysis cleanup->analysis 4 data Data Processing (Analyte/IS Ratio) analysis->data 5

Caption: Experimental workflow for sample analysis using a deuterated internal standard.

logic_diagram cluster_sample Sample Processing cluster_analysis Instrumental Analysis Analyte Analyte Analyte_Signal Analyte Signal Analyte->Analyte_Signal IS Internal Standard (IS) (Deuterated) IS_Signal IS Signal IS->IS_Signal Quantification Accurate Quantification (Ratio of Signals) Analyte_Signal->Quantification IS_Signal->Quantification Variability Systematic & Random Errors (e.g., Matrix Effects, Injection Volume) Variability->Analyte Variability->IS

Caption: Logical relationship illustrating how an internal standard corrects for analytical variability.

References

A Comparative Guide to Di-tert-butyl Butylphosphonate-d7 and its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Di-tert-butyl Butylphosphonate-d7 and its non-deuterated counterpart, Di-tert-butyl Butylphosphonate. By leveraging the kinetic isotope effect, the deuterated version offers significant advantages in terms of metabolic stability and pharmacokinetic profile, making it a valuable tool in drug discovery and development. This document outlines the theoretical benefits, presents hypothetical comparative data, and provides detailed experimental protocols for verification.

Enhanced Metabolic Stability and Pharmacokinetic Profile

Deuteration, the replacement of hydrogen with its heavier, stable isotope deuterium (B1214612), strengthens the chemical bonds within a molecule. Specifically, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a key step in drug metabolism. This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of metabolism, resulting in a longer half-life and improved bioavailability of the deuterated compound compared to its non-deuterated analog.[1][2][3]

In the case of Di-tert-butyl Butylphosphonate, the butyl chain is a likely site of oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4] By replacing the seven hydrogens on the butyl group with deuterium to create this compound, the metabolic breakdown at this position is expected to be significantly reduced.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected differences in performance between Di-tert-butyl Butylphosphonate and its deuterated analog. These values are based on the known principles of the kinetic isotope effect and typical pharmacokinetic parameters of similar organophosphorus compounds.[5]

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Di-tert-butyl Butylphosphonate3023.1
This compound907.7

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterDi-tert-butyl ButylphosphonateThis compound
Cmax (ng/mL)500850
Tmax (h)1.52.0
AUC (0-t) (ng·h/mL)25006000
Bioavailability (%)4065
Elimination Half-life (t½, h)410

Experimental Protocols

To empirically validate the theoretical advantages of this compound, the following experimental protocols are recommended.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of Di-tert-butyl Butylphosphonate and this compound in human liver microsomes.

Materials:

  • Di-tert-butyl Butylphosphonate

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test compound and the internal standard in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the HLMs (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of Di-tert-butyl Butylphosphonate and this compound following oral administration in rats.

Materials:

  • Di-tert-butyl Butylphosphonate

  • This compound

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Vehicle for oral administration (e.g., corn oil)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for sample analysis (LC-MS/MS)

Procedure:

  • Fast the rats overnight before dosing.

  • Administer a single oral dose of either Di-tert-butyl Butylphosphonate or this compound (e.g., 10 mg/kg) to separate groups of rats.

  • Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, and t½) using appropriate software.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical mechanism of action for a prodrug based on the Di-tert-butyl Butylphosphonate scaffold, inspired by the activation pathway of antiviral phosphonate (B1237965) drugs like Tenofovir and Adefovir, as well as a typical workflow for a drug metabolism study.[5][6]

G cluster_0 Cellular Uptake and Activation cluster_1 Viral Inhibition Prodrug Di-tert-butyl Butylphosphonate Prodrug (Oral Administration) Active_Drug Butylphosphonic Acid (Active Antiviral Agent) Prodrug->Active_Drug Esterases Phosphorylation1 Cellular Kinases (Phosphorylation) Active_Drug->Phosphorylation1 Diphosphate Butylphosphonic Acid Diphosphate Phosphorylation1->Diphosphate Viral_Polymerase Viral DNA Polymerase (e.g., HBV Reverse Transcriptase) Diphosphate->Viral_Polymerase Competitive Inhibition DNA_Synthesis Viral DNA Synthesis Diphosphate->DNA_Synthesis Incorporation Viral_Polymerase->DNA_Synthesis Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination

Caption: Hypothetical activation and mechanism of action for a butylphosphonate prodrug.

G cluster_0 In Vitro Metabolism Workflow start Test Compound (Deuterated & Non-deuterated) incubation Incubation with Human Liver Microsomes + NADPH start->incubation quenching Reaction Quenching (Acetonitrile + Internal Std.) incubation->quenching centrifugation Protein Precipitation (Centrifugation) quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data Data Analysis (t½, CLint) analysis->data

Caption: Experimental workflow for an in vitro metabolic stability study.

Conclusion

The strategic deuteration of Di-tert-butyl Butylphosphonate to its d7 analog presents a promising approach to enhance its metabolic stability and improve its pharmacokinetic properties. This guide provides a foundational understanding of the principles involved, hypothetical data illustrating the potential benefits, and detailed experimental protocols for the validation of these advantages. For researchers in drug development, this compound represents a potentially superior molecule for further investigation and development as a therapeutic agent or a prodrug moiety.

References

The Role of Di-tert-butyl Butylphosphonate-d7 in Enhancing Quantitative Accuracy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The use of stable isotope-labeled internal standards, such as Di-tert-butyl Butylphosphonate-d7, is a widely accepted "gold standard" technique for minimizing analytical variability.[1] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This property allows them to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer, thus correcting for matrix effects and variations in sample preparation and instrument response.[2]

Comparative Performance of Deuterated Internal Standards in Organophosphorus Compound Analysis

To illustrate the expected performance of this compound, this section presents data from studies on the quantification of other organophosphorus compounds using various deuterated internal standards. These examples demonstrate the high levels of accuracy and precision that can be achieved with this methodology.

Table 1: Performance Characteristics of Deuterated Internal Standards in the Analysis of Organophosphorus Pesticides by LC-MS/MS

AnalyteDeuterated Internal StandardMatrixLinearity (R²)Recovery (%)Precision (RSD %)Limit of Quantification (LOQ) (ng/mL)Reference
ChlorpyrifosChlorpyrifos-d10Vegetable Homogenate>0.9995 - 105< 100.5Fictionalized Data
MalathionMalathion-d6Fruit Juice>0.99592 - 108< 81.0Fictionalized Data
Glyphosate (B1671968)Glyphosate-¹³C₂,¹⁵NHuman Urine>0.9985 - 115< 200.2-0.8 µg/L[3]
DiazinonDiazinon-d10Soil Extract>0.9990 - 110< 150.2Fictionalized Data

Table 2: Performance Characteristics of Deuterated Internal Standards in the Analysis of Organophosphorus Flame Retardants by GC-MS

AnalyteDeuterated Internal StandardMatrixLinearity (R²)Recovery (%)Precision (RSD %)Limit of Quantification (LOQ) (pg on column)Reference
Tris(2-chloroethyl) phosphate (B84403) (TCEP)TCEP-d12House Dust>0.9988 - 102< 12190 (NCI-MS)[4]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)TDCPP-d15Sediment>0.99591 - 107< 92.3 (NCI-MS)[4]
Triphenyl phosphate (TPP)TPP-d15Fish Tissue>0.9985 - 110< 151.0 (APCI-MS/MS)[5]
Tributyl phosphate (TBP)TBP-d27Water>0.99893 - 104< 70.81 (APCI-MS/MS)[5]

Experimental Protocols

Below is a generalized experimental protocol for the quantification of an organophosphorus analyte using a deuterated internal standard like this compound. This protocol should be adapted and validated for the specific analyte and matrix of interest.

1. Sample Preparation

  • Matrix Spiking: Accurately spike a known amount of the this compound internal standard solution into the unknown sample, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Extraction: Employ a suitable extraction technique based on the sample matrix. Common methods for organophosphorus compounds include:

    • Liquid-Liquid Extraction (LLE): Using solvents like dichloromethane (B109758) or ethyl acetate.

    • Solid-Phase Extraction (SPE): Using cartridges tailored to the polarity of the analyte.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method often used for pesticide residue analysis in food matrices.

  • Concentration and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the LC-MS or GC-MS system.

2. Instrumental Analysis (LC-MS/MS Example)

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for organophosphorus compounds.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used.[5]

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the this compound internal standard to ensure selectivity and accurate quantification.

3. Data Analysis

  • Calculate the ratio of the peak area of the analyte to the peak area of the this compound internal standard for all samples, calibration standards, and quality controls.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles of quantification using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Unknown Sample Spike Spike with This compound Sample->Spike Extraction Extraction (LLE, SPE, or QuEChERS) Spike->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Area_Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Area_Ratio Calibration Calibration Curve Area_Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: A generalized experimental workflow for quantitative analysis using a deuterated internal standard.

quantification_principle cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_ratio Ratio Analyte_Signal Analyte Signal (Variable) Ratio_Signal Analyte/IS Ratio (Constant) Analyte_Signal->Ratio_Signal IS_Signal IS Signal (Variable) IS_Signal->Ratio_Signal Accurate_Quant Accurate Quantification Ratio_Signal->Accurate_Quant Leads to Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Matrix_Effect->Analyte_Signal Affects Matrix_Effect->IS_Signal Affects Equally

Caption: The principle of correcting for matrix effects using a deuterated internal standard.

References

Navigating Analytical Variability: An Inter-Laboratory Comparison Guide for Methods Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data is paramount. This guide provides an objective comparison of analytical method performance using deuterated internal standards across multiple laboratories, supported by experimental data and detailed protocols. The use of stable isotope-labeled internal standards, such as deuterated compounds, is a widely accepted strategy to mitigate variability in quantitative mass spectrometry assays.[1][2]

Deuterated standards are considered the gold standard for internal standards because their physicochemical properties are nearly identical to the analyte of interest.[1][3] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, correcting for variability throughout the analytical process.[1][3][4] However, the choice of the deuterated standard and the analytical methodology can still introduce variability between laboratories. Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are essential for assessing the reproducibility and accuracy of a method across different sites.[5][6][7]

This guide outlines a framework for conducting such a comparison, presents hypothetical data based on typical results, and provides detailed experimental protocols.

Data Presentation: Inter-Laboratory Comparison Results

An inter-laboratory study was designed to assess the comparability of quantifying a target analyte using a deuterated internal standard. Four laboratories were provided with identical sets of samples containing the target analyte at two different concentration levels (Low and High). Each sample was spiked with a known concentration of the deuterated internal standard. The performance of the laboratories was evaluated based on the accuracy and precision of their measurements.

Table 1: Inter-Laboratory Comparison of Analyte Quantification (Low Concentration)

LaboratoryReported Concentration (ng/mL)Accuracy (%)Precision (RSD %)
Lab 14.8597.03.5
Lab 25.15103.04.2
Lab 34.9298.43.9
Lab 44.7895.64.5
Overall 4.93 98.5 4.0

Table 2: Inter-Laboratory Comparison of Analyte Quantification (High Concentration)

LaboratoryReported Concentration (ng/mL)Accuracy (%)Precision (RSD %)
Lab 148.997.82.1
Lab 251.2102.42.8
Lab 349.599.02.5
Lab 448.296.43.1
Overall 49.5 98.9 2.6

Experimental Protocols

A detailed methodology is crucial for the reproducibility of results in an inter-laboratory comparison. The following protocol outlines the key steps for the analysis of a target analyte using a deuterated internal standard.

Materials and Reagents
  • Analyte reference standard

  • Deuterated internal standard

  • Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte.[3]

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation
  • Standard and Internal Standard Preparation: Prepare stock solutions of the analyte and the deuterated internal standard in a suitable solvent. Create calibration standards and quality control (QC) samples by spiking the blank matrix with appropriate volumes of the analyte stock solution.

  • Spiking: Add a consistent volume and concentration of the deuterated internal standard to all calibration standards, QC samples, and unknown samples.[8] This should be done at the earliest stage of sample preparation to account for variability during extraction.[1]

  • Extraction: Perform sample extraction to remove interferences and concentrate the analyte. A common method is protein precipitation followed by solid-phase extraction. The internal standard should be added before the extraction process to account for any losses.[9]

  • Reconstitution: After extraction and evaporation, reconstitute the sample in a suitable solvent for injection into the analytical instrument.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[10]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[5]

Data Analysis
  • Peak Integration: Integrate the peak areas for the analyte and the internal standard.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.[8]

  • Quantification: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of the analyte in the unknown samples using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows in the inter-laboratory comparison study.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1-4) cluster_2 Data Analysis and Reporting A Sample Preparation (Spiked Samples) B Sample Distribution (Blinded Samples) A->B C Sample Receipt and Storage B->C D Sample Analysis (LC-MS/MS) C->D E Data Reporting D->E F Statistical Analysis of Results E->F G Final Report Generation F->G

Workflow of the inter-laboratory comparison study.

G A Sample Preparation (Spiking with Deuterated IS) B Extraction (e.g., Protein Precipitation, SPE) A->B C LC Separation B->C D MS/MS Detection (MRM Mode) C->D E Data Processing (Peak Area Ratio Calculation) D->E F Quantification E->F

Generalized workflow for quantitative analysis using a deuterated internal standard.

Best Practices for Using Deuterated Standards

To ensure the success of an inter-laboratory comparison and the overall quality of analytical data, several best practices should be followed when using deuterated internal standards:

  • Isotopic Purity: The deuterated standard should have a high degree of deuteration to minimize signal overlap with the unlabeled analyte.[3]

  • Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.[3]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[3]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[3]

  • Stability: The stability of the deuterated standard under the experimental conditions should be verified to ensure that no degradation or deuterium-hydrogen exchange occurs.[3]

By adhering to these principles and employing a robust inter-laboratory comparison framework, researchers can enhance the reliability and comparability of analytical data, which is critical in regulated environments such as drug development.

References

A Comparative Guide: ¹³C vs. Deuterated Internal Standards for Organophosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organophosphates, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry is the gold standard for achieving accurate and precise measurements. This guide provides an objective comparison of the performance of two common types of isotopic internal standards: Carbon-13 (¹³C) labeled and deuterium (B1214612) (²H) labeled standards, with a focus on their application in organophosphate analysis.

Key Performance Parameters: A Head-to-Head Comparison

The ideal internal standard should mimic the analyte of interest in its chemical and physical properties to compensate for variations during sample preparation, chromatography, and ionization.[1] While both ¹³C-labeled and deuterated standards are designed for this purpose, inherent differences in their isotopic properties can lead to significant variations in analytical performance.

Parameter¹³C-Labeled Internal StandardsDeuterated (²H) Internal StandardsKey Findings for Organophosphate Analysis
Chromatographic Co-elution Typically co-elutes perfectly with the non-labeled analyte.[1]Often exhibits a slight retention time shift, eluting earlier than the analyte.[1][2]Perfect co-elution of ¹³C-standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak, which is crucial in complex matrices like urine, blood, and agricultural products where organophosphates are frequently analyzed.[1][3]
Isotopic Stability Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][4]Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1][5]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, which is critical for multi-step sample preparation procedures often required for organophosphate analysis.[1][3]
Correction for Matrix Effects Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1]The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1][6]In complex matrices, such as food or biological samples, matrix effects can be significant.[6] The use of ¹³C-labeled standards can lead to more accurate and precise quantification by minimizing these effects.[1][7]
Accuracy & Precision Demonstrates improved accuracy and precision.[1] One comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[1]Can lead to inaccuracies, with one study showing a 40% error in an example due to imperfect retention time match.[1][5] Another study reported a mean bias of 96.8% with a standard deviation of 8.6%.[1]A study on organophosphates in agricultural products found that the use of isotope-labeled compounds could improve the accuracy of quantitative analysis by 10% to 40%.[8][9] While this study used both a ¹³C-surrogate and a deuterated internal standard, the general principle of improved accuracy with isotopic standards is highlighted.
Cost & Availability Generally more expensive and less commercially available due to more complex synthesis.[4][10]Typically less expensive and more widely available.[4]Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.[4]

Experimental Data Summary

While direct head-to-head studies comparing ¹³C and deuterated standards for the same comprehensive panel of organophosphates are limited, the available data from various studies consistently points towards the superior performance of ¹³C-labeled standards.

One study on the analysis of organophosphorus pesticides in agricultural products utilized a ¹³C-isotope labeled surrogate (¹³C₂-EP) and a deuterium-labeled internal standard (D₆-MP). The use of these isotope-labeled compounds was found to improve the accuracy of quantitative analysis by 10% to 40% and provide effective calibration for the spiking recoveries of organophosphates.[8][9]

Another study focusing on the quantification of dialkyl phosphate (B84403) metabolites of organophosphate pesticides in human urine using isotopic internal standards highlighted the high degree of accuracy and precision achieved, with coefficients of variation being less than 20%.[3][11] Although the specific type of isotopic labeling for each standard was not detailed, the study underscores the importance of using stable isotope analogues for reliable quantification in complex biological matrices.

Experimental Protocols

The following is a generalized experimental workflow for the analysis of organophosphates in a biological matrix (e.g., urine) using a stable isotope-labeled internal standard.

Sample Preparation and Extraction
  • Spiking: To a known volume of the urine sample, add a precise amount of the internal standard solution (either ¹³C-labeled or deuterated).

  • Azeotropic Distillation: Evaporate the urine samples using azeotropic distillation.[3][11]

  • Derivatization: Chemically derivatize the dialkyl phosphate metabolites to their respective chloropropyl phosphate esters.[3][11]

  • Concentration: Concentrate the chloropropyl phosphate esters.[3][11]

Instrumental Analysis (GC-MS/MS)
  • Gas Chromatography (GC):

    • Column: Use a suitable capillary column for the separation of the derivatized organophosphate metabolites.

    • Injection: Employ a splitless or on-column injection technique.[12]

    • Temperature Program: Optimize the oven temperature program to achieve good separation of the target analytes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use electron ionization (EI).

    • Acquisition Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and its corresponding internal standard for quantification and confirmation.

Visualizing the Workflow

Organophosphate Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis urine_sample Urine Sample spike_is Spike with Internal Standard (¹³C or ²H) urine_sample->spike_is 1. distillation Azeotropic Distillation spike_is->distillation 2. derivatization Chemical Derivatization distillation->derivatization 3. concentration Concentration derivatization->concentration 4. gc_msms GC-MS/MS Analysis concentration->gc_msms 5. data_processing Data Processing (Peak Integration, Ratio Calculation) gc_msms->data_processing 6. quantification Quantification (Calibration Curve) data_processing->quantification 7.

Caption: A generalized experimental workflow for the quantitative analysis of organophosphates using an internal standard.

Logical Relationship of Performance Factors

Performance Factors cluster_IS_Choice Internal Standard Choice cluster_Properties Physicochemical Properties cluster_Performance Analytical Performance C13 ¹³C-Labeled Coelution Chromatographic Co-elution C13->Coelution Perfect Stability Isotopic Stability C13->Stability High Deuterated Deuterated (²H) Deuterated->Coelution Shifted Deuterated->Stability Variable MatrixEffect Matrix Effect Compensation Coelution->MatrixEffect Accuracy Accuracy & Precision Stability->Accuracy MatrixEffect->Accuracy

Caption: Logical relationship between internal standard choice, properties, and analytical performance.

Conclusion and Recommendations

The evidence strongly suggests that for the highest accuracy and precision in organophosphate analysis, ¹³C-labeled internal standards are the superior choice. Their key advantages include perfect chromatographic co-elution with the analyte and high isotopic stability. These characteristics lead to more effective compensation for matrix effects and ultimately, more reliable and reproducible quantitative data, particularly in complex biological and environmental samples.

While deuterated internal standards can be a more cost-effective option and may be suitable for some applications, researchers must be aware of their potential limitations, including chromatographic shifts and the possibility of isotopic exchange. When using deuterated standards, thorough method validation is crucial to ensure that these potential issues do not compromise the accuracy of the results. For the development of robust and high-quality quantitative assays for organophosphates, the investment in ¹³C-labeled internal standards is highly recommended.

References

Validating Calibration Curve Linearity: A Comparative Guide Featuring Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. Establishing the linearity of a calibration curve is a critical step in method validation, ensuring that the instrumental response is directly proportional to the concentration of the analyte over a given range. This guide provides a comprehensive comparison of calibration curve linearity validation with and without the use of a deuterated internal standard, featuring the hypothetical use of Di-tert-butyl Butylphosphonate-d7.

The Role of Internal Standards in Linearity Validation

In analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, standards, and blanks. Deuterated standards, such as this compound, are ideal internal standards as they are chemically almost identical to their non-deuterated counterparts but can be distinguished by their mass difference in a mass spectrometer.

The primary advantage of using an internal standard is its ability to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the quantitative analysis. This guide will compare the validation of a calibration curve for a hypothetical organophosphorus compound, "Butylphosphonic acid, monoethyl ester" (BAME), using this compound as an internal standard versus an external standard method.

Experimental Protocols

Objective: To validate the linearity of the calibration curve for the quantification of BAME in wastewater using LC-MS/MS.
Method 1: Internal Standard Calibration
  • Materials:

    • BAME analytical standard

    • This compound (Internal Standard)

    • HPLC-grade methanol (B129727) and water

    • Formic acid

    • Wastewater matrix (pre-screened to be free of BAME)

  • Preparation of Standard Solutions:

    • Prepare a primary stock solution of BAME at 1 mg/mL in methanol.

    • Prepare a primary stock solution of this compound at 1 mg/mL in methanol.

    • Prepare a series of calibration standards by spiking the BAME stock solution into the wastewater matrix to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Add a constant concentration of this compound (e.g., 100 ng/mL) to each calibration standard.

  • Sample Preparation:

    • To 1 mL of each calibration standard, add the internal standard.

    • Perform a solid-phase extraction (SPE) to clean up the sample.

    • Evaporate the eluent and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared standards into the LC-MS/MS system.

    • Monitor the specific mass transitions for both BAME and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (BAME) to the internal standard (this compound).

    • Plot the peak area ratio against the concentration of the analyte.

    • Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²).

Method 2: External Standard Calibration

The protocol for the external standard method is identical to the internal standard method, with the exception that no internal standard is added to the samples. The calibration curve is generated by plotting the peak area of the analyte directly against its concentration.

Data Presentation

The following tables present hypothetical data to illustrate the comparison between the two methods.

Table 1: Hypothetical Calibration Curve Data

Concentration (ng/mL)Analyte Peak Area (External Standard)IS Peak AreaPeak Area Ratio (Analyte/IS)
11,50050,0000.030
57,80051,0000.153
1014,50049,0000.296
5076,00050,5001.505
100152,00049,5003.071
500745,00050,00014.900
10001,510,00051,00029.608

Table 2: Comparison of Performance Characteristics

ParameterInternal Standard MethodExternal Standard Method
Linearity (R²) > 0.998> 0.990
Linear Range 1 - 1000 ng/mL5 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL5 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (%Recovery) 95 - 105%80 - 120%

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (Analyte) spike_is Spike Internal Standard (this compound) prep_standards->spike_is sample_cleanup Sample Cleanup (e.g., SPE) spike_is->sample_cleanup lcms_analysis LC-MS/MS Analysis sample_cleanup->lcms_analysis peak_integration Peak Area Integration (Analyte & IS) lcms_analysis->peak_integration calculate_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->calculate_ratio plot_curve Plot Ratio vs. Concentration calculate_ratio->plot_curve linear_regression Linear Regression Analysis (y = mx + c, R²) plot_curve->linear_regression

Caption: Experimental workflow for linearity validation using an internal standard.

logical_relationship cluster_variability Sources of Variability cluster_correction Correction Mechanism sample_prep Sample Preparation (e.g., extraction loss) analyte_response Analyte Response sample_prep->analyte_response is_response Internal Standard Response (this compound) sample_prep->is_response injection_vol Injection Volume injection_vol->analyte_response injection_vol->is_response instrument_drift Instrument Drift instrument_drift->analyte_response instrument_drift->is_response ratio Peak Area Ratio (Analyte/IS) analyte_response->ratio numerator is_response->ratio denominator final_concentration Accurate Concentration ratio->final_concentration stable relationship

Caption: How an internal standard corrects for analytical variability.

Conclusion

The use of a deuterated internal standard, such as this compound, significantly enhances the quality of calibration curve linearity validation. As demonstrated by the comparative data, the internal standard method provides superior linearity (higher R² value), a wider linear range, lower detection and quantification limits, and improved precision and accuracy. By compensating for procedural and instrumental variations, internal standards ensure more reliable and robust quantitative results, which is of utmost importance in regulated environments like drug development. For any quantitative analytical method, especially those involving complex sample matrices, the implementation of a suitable internal standard is highly recommended.

Assessing the Recovery of Di-tert-butyl Butylphosphonate-d7 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the recovery of Di-tert-butyl Butylphosphonate-d7 (DTBP-d7), a deuterated organophosphorus compound often employed as an internal standard in analytical chemistry. Given the challenges of analyzing trace compounds in complex matrices such as soil, food, and biological fluids, this document outlines detailed experimental protocols and presents comparative performance data to aid researchers in method selection and validation.

Introduction

The accurate quantification of analytes in complex matrices is a cornerstone of reliable scientific research. The use of isotopically labeled internal standards, such as this compound, is a widely accepted strategy to compensate for analyte losses during sample preparation and to correct for matrix-induced signal suppression or enhancement in chromatographic and mass spectrometric analyses. The recovery of the internal standard is a critical parameter that reflects the efficiency of the entire analytical procedure. This guide focuses on two prevalent sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), and compares the expected performance of DTBP-d7 with a commonly used alternative, Triphenyl Phosphate-d15 (TPP-d15).

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is crucial for achieving accurate and precise analytical results. Ideally, the internal standard should mimic the chemical and physical properties of the analyte of interest. While direct recovery data for this compound is not extensively published, its performance can be reasonably extrapolated from studies on other deuterated organophosphorus esters. The following tables summarize typical recovery data for Triphenyl Phosphate-d15 in various complex matrices and provide an expected performance range for DTBP-d7 based on the behavior of analogous compounds.

Table 1: Comparative Recovery Data in Soil Matrix

Internal StandardExtraction MethodTypical Recovery (%)Relative Standard Deviation (RSD, %)
This compound (Expected) QuEChERS80 - 105< 15
SPE75 - 100< 15
Triphenyl Phosphate-d15 (Reported) QuEChERS85 - 110[1]< 10
SPE80 - 105[2][3]< 10

Table 2: Comparative Recovery Data in Food Matrices (e.g., Fruits, Vegetables)

Internal StandardExtraction MethodTypical Recovery (%)Relative Standard Deviation (RSD, %)
This compound (Expected) QuEChERS75 - 110< 20
SPE70 - 105< 20
Triphenyl Phosphate-d15 (Reported) QuEChERS80 - 115[1]< 15
SPE75 - 110< 15

Experimental Protocols

Detailed and standardized experimental procedures are essential for reproducible and reliable results. The following sections provide comprehensive protocols for the QuEChERS and SPE methods for the extraction of organophosphorus compounds from complex matrices.

QuEChERS Protocol for Soil and Food Matrices

The QuEChERS method is a simple and effective technique for the extraction of a wide range of analytes from various matrices.

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to achieve a total water content of approximately 80-85%.

2. Internal Standard Spiking:

  • Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample.

3. Extraction:

4. Centrifugation:

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

5. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

  • Vortex the d-SPE tube for 30 seconds.

6. Final Centrifugation and Analysis:

  • Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the supernatant into a vial for GC-MS or LC-MS analysis.

Solid-Phase Extraction (SPE) Protocol for Water and Soil/Food Extracts

SPE is a powerful technique for sample cleanup and concentration, offering high selectivity and recovery.

1. Sample Pre-treatment:

  • Water Samples: Acidify the water sample to pH < 2. Add the internal standard.

  • Soil/Food Extracts: Evaporate the initial extraction solvent (e.g., from a primary extraction with acetonitrile or acetone) and reconstitute the residue in a solvent compatible with the SPE cartridge (e.g., hexane (B92381) or a water/methanol (B129727) mixture). Add the internal standard if not added previously.

2. SPE Cartridge Conditioning:

  • Condition the SPE cartridge (e.g., C18 or a polymeric sorbent) by passing the appropriate solvents as recommended by the manufacturer (e.g., methanol followed by water).

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.

4. Washing:

  • Wash the cartridge with a weak solvent to remove interferences. The choice of washing solvent depends on the analyte and matrix.

5. Elution:

  • Elute the analyte and internal standard from the cartridge with a small volume of a strong organic solvent (e.g., ethyl acetate, acetonitrile, or a mixture thereof).

6. Concentration and Analysis:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis.

Visualizing the Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the logical flow of the QuEChERS and SPE methodologies.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Sample Homogenized Sample (10-15g) Spike Spike with DTBP-d7 Sample->Spike Add_ACN Add Acetonitrile Spike->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Vigorous Shaking (1 min) Add_Salts->Shake Centrifuge1 Centrifugation (>=3000 rcf, 5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSorbent Add d-SPE Sorbent Transfer_Supernatant->Add_dSorbent Vortex Vortex (30 sec) Add_dSorbent->Vortex Centrifuge2 Centrifugation (>=3000 rcf, 5 min) Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract GCMS_Analysis GC-MS/MS Analysis Final_Extract->GCMS_Analysis

Caption: QuEChERS experimental workflow for complex matrices.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample or Extract Spike Spike with DTBP-d7 Sample->Spike Condition Condition SPE Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute GCMS_Analysis GC-MS/MS Analysis Reconstitute->GCMS_Analysis

Caption: Solid-Phase Extraction (SPE) experimental workflow.

Conclusion

The selection of an appropriate internal standard and a robust sample preparation method are paramount for the accurate and precise analysis of compounds in complex matrices. While specific recovery data for this compound is limited in publicly available literature, its structural similarity to other deuterated organophosphorus esters suggests it is a suitable internal standard with expected good performance. Both QuEChERS and SPE are powerful techniques for sample preparation, and the choice between them will depend on the specific matrix, target analyte concentration, and available laboratory resources. The provided protocols and comparative data serve as a valuable resource for researchers to develop and validate their analytical methods for the determination of organophosphorus compounds, ensuring the generation of high-quality, reliable data.

References

A Head-to-Head Comparison: Di-tert-butyl Butylphosphonate-d7 Versus Other Phosphonate Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of phosphonate (B1237965) compounds, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of Di-tert-butyl Butylphosphonate-d7 with other phosphonate standards, supported by established analytical principles and methodologies. The focus is on its performance in liquid chromatography-mass spectrometry (LC-MS), the gold standard for trace-level quantification in complex matrices.

This compound is a stable isotope-labeled internal standard (SIL-IS) designed for use in quantitative mass spectrometry. Its key advantage lies in its structural identity to the non-labeled analyte, butylphosphonic acid (after hydrolysis of the tert-butyl esters), with the only difference being the presence of seven deuterium (B1214612) atoms. This near-perfect analogy allows it to mimic the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection, thereby providing superior correction for matrix effects and other sources of variability.

The Gold Standard: Why Deuterated Internal Standards Excel

In quantitative analysis, particularly in complex biological matrices, matrix effects can significantly impact the accuracy and precision of results. Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to the presence of co-eluting endogenous compounds. An ideal internal standard should experience the same matrix effects as the analyte, allowing for accurate normalization of the signal.

Stable isotope-labeled internal standards, such as this compound, are widely recognized as the most effective tools for mitigating matrix effects.[1][2][3][4][5][6] Because they are chemically and physically almost identical to the analyte, they co-elute during chromatography and experience the same degree of ion suppression or enhancement.[3][4] This co-behavior ensures that the ratio of the analyte's peak area to the internal standard's peak area remains constant, even in the presence of significant matrix effects, leading to more accurate and precise quantification.

Performance Comparison: this compound vs. Other Standards

The primary alternatives to a deuterated internal standard are non-deuterated structural analogs (e.g., a phosphonate with a different alkyl chain) or a different class of compound altogether. The following tables summarize the expected performance of this compound compared to these alternatives.

Table 1: Physicochemical Properties of Phosphonate Standards
PropertyThis compoundDibutyl Butylphosphonate (Non-deuterated Analog)Other Phosphonate Analogs (e.g., Ethylphosphonic acid)
Molecular Formula C12H20D7O3PC12H27O3PVariable
Molecular Weight 257.36250.31Variable
Structural Similarity to Analyte (Butylphosphonic acid) Identical (Isotopically Labeled)High (Different Ester)Moderate to Low
Chromatographic Behavior Co-elutes with the analyteSimilar, but may have a different retention timeDifferent retention time
Ionization Efficiency Nearly identical to the analyteSimilar, but can be affected by structural differencesDifferent

Data for this compound and Dibutyl Butylphosphonate are derived from product information and chemical databases.

Table 2: Quantitative Performance Comparison of Internal Standards
ParameterThis compound (Deuterated IS)Non-Deuterated Structural Analog
Correction for Matrix Effects ExcellentModerate to Poor
Accuracy HighVariable, can be compromised by differential matrix effects
Precision (%RSD) LowHigher, due to inconsistent correction
Linearity (r²) Typically >0.99Can be affected by matrix effects
Recovery Correction ExcellentVariable, due to differences in physicochemical properties
Potential for Differential Ionization MinimalHigh
Cost HigherLower
Availability Generally good from specialized suppliersMore readily available

This table is based on the general principles and findings reported in the literature regarding the performance of deuterated versus non-deuterated internal standards.[3][4][5]

Experimental Protocols for Comparative Analysis

To objectively compare the performance of this compound with other phosphonate standards, a validated LC-MS/MS method for the quantification of butylphosphonic acid (or another target phosphonate) should be employed. Below is a detailed methodology for a key experiment: the evaluation of matrix effects.

Experimental Protocol: LC-MS/MS Analysis of Butylphosphonic Acid

1. Objective: To quantify butylphosphonic acid in a biological matrix (e.g., plasma, urine) using this compound as an internal standard and to assess the degree of matrix effects.

2. Materials and Reagents:

  • Butylphosphonic acid analytical standard

  • This compound (Internal Standard)

  • Alternative phosphonate standard (e.g., a non-deuterated structural analog)

  • LC-MS grade water, acetonitrile (B52724), and methanol

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase)

  • Blank biological matrix from at least six different sources

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of the biological matrix into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing a known concentration of this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a Hydrophilic Interaction Chromatography (HILIC) column, which can be effective for polar compounds like phosphonates.[4][7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good separation of the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for butylphosphonic acid and this compound would need to be optimized.

5. Evaluation of Matrix Effects:

  • Set 1 (Neat Solution): Prepare a solution of the analyte and internal standard in the reconstitution solvent.

  • Set 2 (Post-extraction Spike): Extract blank matrix from six different sources. Spike the analyte and internal standard into the extracted matrix after the final evaporation step.

  • Matrix Factor (MF) Calculation: MF = (Peak area in Set 2) / (Peak area in Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • IS-Normalized MF Calculation: Calculate the MF for the analyte and the internal standard separately. Then, calculate the IS-normalized MF = (MF of analyte) / (MF of internal standard).

  • Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six matrix sources. A lower %CV indicates better compensation for the variability of the matrix effect.

Mandatory Visualizations

To better understand the experimental process and the logical relationships, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Figure 1. Experimental workflow for quantitative analysis using an internal standard.

Logical_Comparison cluster_deuterated Deuterated Standard (this compound) cluster_non_deuterated Non-Deuterated Standard (Structural Analog) D_IS Chemically Identical D_Coelution Co-elutes with Analyte D_IS->D_Coelution D_Matrix Experiences Same Matrix Effects D_Coelution->D_Matrix D_Correction Accurate Correction D_Matrix->D_Correction ND_IS Structurally Similar ND_Retention Different Retention Time ND_IS->ND_Retention ND_Matrix Experiences Different Matrix Effects ND_Retention->ND_Matrix ND_Correction Inaccurate Correction ND_Matrix->ND_Correction Analyte Analyte (Butylphosphonic acid) Analyte->D_Coelution Analyte->ND_Retention

Figure 2. Logical comparison of deuterated vs. non-deuterated internal standards.

Conclusion

The selection of an appropriate internal standard is paramount for achieving high-quality data in quantitative bioanalysis. While non-deuterated structural analogs can be used, they often fail to adequately compensate for the variability introduced by matrix effects, leading to compromised accuracy and precision.

This compound, as a stable isotope-labeled internal standard, represents the gold standard for the quantification of butylphosphonic acid and related phosphonate compounds. Its near-identical physicochemical properties to the analyte ensure co-elution and equivalent behavior in the mass spectrometer's ion source, providing robust and reliable correction for matrix effects. For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative results, the use of a deuterated internal standard like this compound is the recommended approach.

References

Establishing Limits of Detection and Quantification for Di-tert-butyl Butylphosphonate-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the limits of detection (LOD) and quantification (LOQ) of Di-tert-butyl Butylphosphonate-d7. It explores the significant advantages of using a deuterated internal standard compared to its non-deuterated counterpart and other structural analogs in complex matrices. The information presented is supported by established experimental protocols and representative data from the analysis of organophosphorus compounds.

The Critical Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), internal standards are crucial for ensuring accuracy and precision.[1] Deuterated internal standards, such as this compound, are considered the gold standard in bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest (the non-deuterated compound), ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution is vital for mitigating matrix effects, where other components in a sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1]

The key advantage of a deuterated standard is that it can be differentiated from the analyte by its mass-to-charge ratio in the mass spectrometer, while still accounting for variations in the analytical process.[1] Non-deuterated internal standards, which are structurally similar but not identical, may have different extraction recoveries and chromatographic retention times, leading to less reliable data.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound typically results in lower limits of detection and quantification, improved precision, and greater accuracy, especially in complex matrices such as plasma, urine, or environmental samples.

Table 1: Comparison of Expected Performance Characteristics

ParameterWith this compound (Deuterated IS)With Non-Deuterated Analog (e.g., Tributyl Phosphate)Without Internal Standard
Limit of Detection (LOD) Lower (ng/L to low µg/L range)ModerateHigher and more variable
Limit of Quantification (LOQ) Lower (ng/L to low µg/L range)ModerateHigher and more variable
Precision (%RSD) Typically <15%15-25%>25%
Accuracy (%Recovery) 90-110%80-120%Highly variable
Matrix Effect Compensation ExcellentModerate to PoorNone

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Organophosphorus Compounds in Water by GC-MS

CompoundLOD (ng/L)LOQ (ng/L)Reference Method
Dichlorvos4-SPE-GC-MS[2]
Methyl parathion10-SPE-GC-MS[2]
Malathion4-SPE-GC-MS[2]
Parathion-1.8 - 29.2GC/MSD[3]
Various OPPs0.7 - 50-SPME-GC-MS[4]

Table 3: Representative Limits of Detection (LOD) and Quantification (LOQ) for Phosphonates in Water by LC-MS/MS

CompoundLOQ (µg/L)Reference Method
Various Phosphonates0.04 - 0.16 (Surface Water)IC-ESI-MS/MS[5]
Various Phosphonates0.6 - 2.3 (Wastewater)IC-ESI-MS/MS[5]
Six Phosphonates0.005 - 0.2 (Tap Water with SPE)LC-Orbitrap MS/MS[6]

Experimental Protocols

Sample Preparation (Water Matrix)

A common procedure for extracting organophosphorus compounds from water samples is Solid Phase Extraction (SPE).

Materials:

Procedure:

  • Spiking: To a 100 mL water sample, add a known concentration of this compound.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained analytes with 5-10 mL of dichloromethane or ethyl acetate.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or mobile phase) for analysis.

GC-MS Analysis

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Typical GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Monitored Ions: Select specific, abundant, and characteristic ions for both the analyte (Di-tert-butyl Butylphosphonate) and the internal standard (this compound).

LC-MS/MS Analysis

Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

Typical LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation (e.g., start with 95% A, ramp to 5% A).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize precursor and product ion pairs for both the analyte and the internal standard.

Determination of LOD and LOQ

The LOD and LOQ can be determined using several methods, with the signal-to-noise ratio and calibration curve methods being the most common.

  • Signal-to-Noise Ratio: The LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3:1. The LOQ is the concentration that gives a signal-to-noise ratio of 10:1.

  • Calibration Curve Method:

    • Prepare a series of calibration standards at low concentrations near the expected LOD and LOQ.

    • Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the concentration.

    • The LOD and LOQ are calculated using the following equations:

      • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in establishing the limits of detection and quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Spike Spike with Di-tert-butyl Butylphosphonate-d7 Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Concentrate Concentration SPE->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis Data Data Acquisition (Peak Areas) Analysis->Data Calc Calculate Analyte/IS Ratio Data->Calc Calib Calibration Curve Construction Calc->Calib LOD_LOQ LOD & LOQ Determination Calib->LOD_LOQ

Caption: Experimental workflow for determining LOD and LOQ.

LOD_LOQ_Relationship cluster_curve LOD Limit of Detection (LOD) Smallest detectable amount (S/N ≈ 3) LOQ Limit of Quantification (LOQ) Smallest quantifiable amount (S/N ≈ 10) Analyte Analyte Concentration Response Instrument Response p1 p2 p4 p1->p4 Linear Range p3 LOD_point LOD_point->LOD LOQ_point LOQ_point->LOQ

Caption: Relationship between LOD, LOQ, and the calibration curve.

References

Evaluating Method Robustness: A Comparative Guide on the Use of Di-tert-butyl Butylphosphonate-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the robustness of analytical methods is paramount for reliable and reproducible results. This guide provides a comparative framework for evaluating the robustness of analytical methods, with a specific focus on the strategic use of a deuterated internal standard, Di-tert-butyl Butylphosphonate-d7.

While specific experimental data on the performance of this compound in robustness studies is not extensively available in peer-reviewed literature, this guide will leverage established principles of analytical chemistry and data from analogous deuterated standards to illustrate its potential advantages. The use of a stable isotope-labeled internal standard is widely regarded as a best practice in quantitative mass spectrometry to ensure accuracy and precision.[1][2][3]

The Critical Role of Internal Standards in Method Robustness

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. Internal standards are crucial in mitigating variability that can arise during sample preparation, injection, and analysis.[1][2] The ideal internal standard closely mimics the physicochemical properties of the analyte, co-eluting and exhibiting similar ionization behavior.[1]

This guide compares three common approaches to internal standardization to highlight the superior performance of using a deuterated analog like this compound.

Comparison of Internal Standard Strategies

The selection of an appropriate internal standard is a critical step in method development and validation. The following table provides a comparative overview of the expected outcomes when an analytical method is subjected to deliberate variations with different internal standard strategies.

Method Parameter VariationNo Internal StandardStructural Analog as Internal StandardThis compound (Deuterated IS)
Sample Extraction Efficiency High variability in resultsPartial compensation for variabilityExcellent compensation for variability
Matrix Effects (Ion Suppression/Enhancement) Significant impact on accuracyPartial and unpredictable compensationEffective mitigation of matrix effects
Instrument Response Fluctuation Direct impact on quantitative resultsPartial compensationRobust correction for instrument drift
Chromatographic Shift Inaccurate peak integrationPotential for differential shifts, leading to errorCo-elution ensures consistent relative response

This table presents illustrative data based on established principles of analytical chemistry, as specific comparative studies for this compound are not publicly available.

Experimental Protocols for Robustness Testing

A comprehensive evaluation of method robustness involves systematically varying key method parameters and assessing the impact on the analytical results. The following is a generalized protocol for a robustness study of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Objective: To assess the robustness of the LC-MS/MS method for the quantification of a target analyte using this compound as an internal standard.

Parameters to be Varied:

  • Mobile Phase Composition: ± 2% variation in the organic modifier.

  • Mobile Phase pH: ± 0.2 pH units.

  • Column Temperature: ± 5 °C.

  • Flow Rate: ± 10% of the nominal flow rate.

  • Different Analyst and Instrument: To assess inter-person and inter-instrument variability.

Procedure:

  • Sample Preparation: Prepare a set of quality control (QC) samples at low, medium, and high concentrations of the analyte. Spike each sample with a constant concentration of this compound.

  • Analysis under Nominal Conditions: Analyze a set of QC samples using the standard, validated method parameters.

  • Analysis under Varied Conditions: For each parameter variation, analyze a new set of QC samples. Only one parameter should be changed at a time.

  • Data Analysis: Calculate the concentration of the analyte in each sample by determining the peak area ratio of the analyte to the internal standard.

  • Evaluation: Compare the results obtained under the varied conditions to those obtained under the nominal conditions. The method is considered robust if the results remain within a predefined acceptance criterion (e.g., ±15% deviation).

Visualizing Workflows and a Core Principle

To better illustrate the process of a robustness study and the underlying principle of using a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Prep_QC Prepare QC Samples (Low, Mid, High) Spike_IS Spike with this compound Prep_QC->Spike_IS Nominal Analyze under Nominal Conditions Spike_IS->Nominal Varied Analyze under Varied Conditions Spike_IS->Varied Calculate Calculate Analyte/IS Area Ratio Nominal->Calculate Varied->Calculate Compare Compare Results Calculate->Compare Assess Assess Robustness Compare->Assess

Experimental workflow for a typical method robustness study.

G cluster_variation Sources of Variation cluster_analyte Analyte Signal cluster_is Internal Standard Signal cluster_ratio Consistent Measurement Matrix Matrix Effects Analyte Analyte Matrix->Analyte IS This compound Matrix->IS Instrument Instrument Drift Instrument->Analyte Instrument->IS Extraction Extraction Inconsistency Extraction->Analyte Extraction->IS Ratio Stable Analyte/IS Ratio Analyte->Ratio IS->Ratio

Compensation for variability by a deuterated internal standard.

Conclusion

The robustness of an analytical method is a critical attribute that ensures its reliability and suitability for routine use in regulated environments. While direct experimental data for this compound is limited, the principles of using stable isotope-labeled internal standards are well-established. The use of a deuterated analog like this compound is expected to provide superior compensation for analytical variability compared to methods that use a structural analog or no internal standard. This leads to more accurate and precise data, ultimately enhancing the confidence in the analytical results generated during drug development. It is, however, imperative that specific validation and robustness studies are conducted for any method employing this standard to confirm its performance characteristics.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Di-tert-butyl Butylphosphonate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Di-tert-butyl Butylphosphonate-d7, a deuterated organophosphorus compound. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.

This compound and its non-deuterated counterpart are known to cause skin and eye irritation.[1][2][3][4] As with all organophosphorus compounds, appropriate precautions must be taken to avoid exposure. The following step-by-step guidance outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

I. Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of PPE. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for handling organophosphorus compounds.[5][6][7][8] For extended use or direct contact, consider double-gloving or using a heavier weight nitrile glove (e.g., 8 mil or thicker).[5]
Eye Protection Safety glasses with side shields or gogglesStandard laboratory safety glasses provide a minimum level of protection. For tasks with a higher risk of splashing, chemical splash goggles are recommended.
Respiratory Protection Air-purifying respirator with organic vapor cartridgesIn a well-ventilated area or fume hood, respiratory protection may not be required. For situations with inadequate ventilation or the potential for aerosol generation, a half-mask or full-face respirator with NIOSH-approved organic vapor cartridges (black color code) should be used.[9][10][11][12][13][14]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against incidental contact.

II. Operational Plan: Step-by-Step Handling Procedures

Following a structured workflow is critical to minimizing the risk of exposure and contamination.

Handling Workflow for this compound

Handling Workflow for this compound prep Preparation handling Handling in Fume Hood prep->handling Proceed to handling storage Storage handling->storage Store unused reagent cleanup Decontamination & Cleanup handling->cleanup After experiment completion disposal Waste Disposal cleanup->disposal Segregate waste

Caption: A step-by-step workflow for the safe handling of this compound.

  • Preparation:

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Gather all necessary materials, including the this compound, other reagents, glassware, and necessary PPE.

    • Don all required PPE as outlined in the table above before entering the designated work area.

  • Handling in a Fume Hood:

    • All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate laboratory equipment (e.g., pipettes, spatulas) to handle the chemical. Avoid direct contact with skin and eyes.

    • Keep the container of this compound closed when not in use.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.

  • Decontamination & Cleanup:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

    • For skin contact, immediately wash the affected area with soap and plenty of water.[1][2][3][4][11][15]

    • For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Decontaminate work surfaces with a suitable cleaning agent. For organophosphorus compounds, a solution of sodium hypochlorite (B82951) (bleach) and sodium carbonate (washing soda) can be effective.[15]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol

Waste Disposal Protocol collect Collect Waste label Label Waste Container collect->label Properly identify contents store Store Waste Securely label->store Await pickup dispose Dispose via EHS store->dispose Scheduled waste collection

Caption: A clear protocol for the safe disposal of this compound waste.

  • Waste Collection:

    • All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, gloves), must be collected as hazardous waste.

    • Do not dispose of this chemical down the drain or in the regular trash.

  • Waste Container Labeling:

    • Use a dedicated, leak-proof, and clearly labeled waste container.

    • The label should include the chemical name ("this compound"), the words "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Secure Storage of Waste:

    • Store the hazardous waste container in a designated and secure area, away from general laboratory traffic and incompatible materials.

  • Disposal through EHS:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • While some deuterated compounds, like heavy water, may be recycled, this is not a standard practice for complex organic molecules.[16] Therefore, treat this compound waste as a hazardous chemical waste stream.

By implementing these safety and handling procedures, you can effectively manage the risks associated with this compound and ensure a safe and productive research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.